BAY1163877
Description
Properties
Molecular Formula |
C31H44N4O2 |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of BAY1163877 (Rogaratinib) in FGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib (B610551), is a potent and selective small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Deregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various human cancers, including urothelial, lung, and breast cancer.[1][4] Rogaratinib was developed to target these oncogene-addicted tumors by inhibiting the constitutive activation of the FGFR pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.
Mechanism of Action
Rogaratinib is a type I reversible inhibitor that competitively targets the ATP-binding pocket within the kinase domain of FGFRs 1, 2, 3, and 4.[1] By occupying this pocket, it prevents the binding of ATP and subsequent autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The inhibition of FGFR autophosphorylation leads to the suppression of key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5]
The antitumor activity of rogaratinib is primarily cytostatic, leading to the inhibition of tumor cell proliferation.[1] Preclinical studies have demonstrated that its efficacy is most pronounced in cancer models with FGFR alterations, such as FGFR1 amplification.[2] Furthermore, rogaratinib has been shown to inhibit FGF2-induced growth of endothelial cells, suggesting a potential anti-angiogenic effect by targeting paracrine FGF signaling within the tumor microenvironment.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of Rogaratinib (this compound)
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Radiometric Kinase Assay | 1.8 | [1] |
| FGFR2 | Radiometric Kinase Assay | <1 | [1] |
| FGFR3 | Radiometric Kinase Assay | 9.2 | [1] |
| FGFR4 | Radiometric Kinase Assay | 1.2 | [1] |
| FGFR1 | Cell-free assay | 11.2 | [2] |
| FGFR2 | Cell-free assay | <1 | [2] |
| FGFR3 | Cell-free assay | 18.5 | [2] |
| FGFR4 | Cell-free assay | 201 | [2] |
| VEGFR3/FLT4 | Cell-free assay | 127 | [2] |
Table 2: Binding Affinity of Rogaratinib (this compound)
| Target | Assay Type | Kd (nM) | Reference |
| FGFR1 | KINOMEscan™ | 1.6 | [1] |
| FGFR2 | KINOMEscan™ | 5.0 | [1] |
| FGFR3 | KINOMEscan™ | 7.8 | [1] |
| FGFR4 | KINOMEscan™ | 7.6 | [1] |
| VEGFR1 | KINOMEscan™ | 190 | [1] |
| VEGFR3 | KINOMEscan™ | 150 | [1] |
Table 3: Cellular Activity of Rogaratinib (this compound)
| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| HUVEC | Proliferation Assay | IC50 (FGF2-stimulated) | 16 | [1] |
| HUVEC | Proliferation Assay | IC50 (VEGF-A-stimulated) | 453 | [1] |
| H1581 (FGFR1-amplified lung cancer) | Proliferation Assay | GI50 | 36 - 244 | [2] |
| DMS114 (FGFR1-amplified lung cancer) | Proliferation Assay | GI50 | 36 - 244 | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the FGFR signaling pathway and the mechanism of inhibition by this compound.
Figure 1: Simplified FGFR Signaling Pathway.
Figure 2: Mechanism of FGFR Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary. However, based on published literature, the following sections outline the likely methodologies for key experiments.
Radiometric Kinase Assay (for IC50 determination)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by an FGFR kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a specific concentration of recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and cofactors such as MgCl2 and ATP.[6]
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and varying concentrations of this compound (or DMSO as a vehicle control) are incubated together. The reaction is initiated by the addition of [γ-33P]ATP.
-
Reaction Termination and Substrate Capture: After a defined incubation period at a controlled temperature, the reaction is stopped. The reaction mixture is then transferred to a phosphocellulose filter membrane which binds the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
KINOMEscan™ Profiling (for Kd determination)
This competition binding assay is used to determine the binding affinity (Kd) of this compound to a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified using qPCR.[1]
-
Assay Components: The three main components are a DNA-tagged kinase, a ligand-immobilized solid support (e.g., beads), and the test compound (this compound).
-
Binding Competition: this compound is incubated with the DNA-tagged kinase and the ligand-immobilized beads. If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the beads is measured by quantifying the associated DNA tag using qPCR. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Kd Determination: To determine the Kd, the assay is performed with a range of this compound concentrations. The results are used to generate a dose-response curve, from which the Kd value is calculated.
Cellular Proliferation Assay (e.g., HUVEC Proliferation Assay)
This assay assesses the effect of this compound on the proliferation of endothelial cells stimulated with growth factors.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.
-
Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Serum Starvation: The cells are then serum-starved for a period to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: The cells are treated with serial dilutions of this compound in the presence of a stimulating growth factor, such as FGF2 or VEGF-A.[1] Control wells include cells with the growth factor alone (positive control) and cells in basal medium (negative control).
-
Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or a fluorescence-based assay that measures DNA content.
-
Data Analysis: The absorbance or fluorescence values are measured, and the percentage of inhibition of proliferation is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of this compound in a living organism.
-
Cell Line Selection: A human cancer cell line with a known FGFR alteration (e.g., DMS-114 or NCI-H716 with FGFR1 amplification) is selected.[1]
-
Tumor Implantation: The cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.
-
Treatment Administration: Once the tumors reach a specified volume, the mice are randomized into treatment groups. This compound is administered orally at a predetermined dose and schedule. A control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the levels of phosphorylated FGFR and downstream signaling proteins.
Experimental Workflow Diagram
Figure 3: General Experimental Workflow for Characterizing this compound.
Mechanisms of Resistance
Acquired resistance to FGFR inhibitors, including rogaratinib, is an emerging clinical challenge. Preclinical studies have identified several potential mechanisms of resistance:
-
Bypass Signaling: Activation of alternative receptor tyrosine kinases (RTKs), such as MET, can bypass the FGFR blockade and reactivate downstream signaling pathways like PI3K-AKT and MAPK.[2][7]
-
Gatekeeper Mutations: While not yet reported for rogaratinib, mutations in the "gatekeeper" residue of the FGFR kinase domain are a known mechanism of resistance to other FGFR inhibitors.[8][9]
Conclusion
This compound (rogaratinib) is a potent and selective pan-FGFR inhibitor that effectively targets the ATP-binding pocket of FGFRs 1-4, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation. Its mechanism of action is well-characterized through a variety of in vitro and in vivo studies. The quantitative data demonstrate its high potency and selectivity for the FGFR family. Understanding the detailed mechanism of action, as well as potential resistance pathways, is crucial for the continued clinical development and strategic application of rogaratinib in the treatment of FGFR-driven cancers.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ambitbio.com [ambitbio.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecell.es [ecell.es]
Rogaratinib: A Pan-FGFR Inhibitor for Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, through gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small-cell lung cancer.[1][3][4][5] Rogaratinib (B610551) (BAY 1163877) is a potent and selective, orally bioavailable small-molecule pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[3][6][7][8] This technical guide provides a comprehensive overview of rogaratinib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction to Rogaratinib
Rogaratinib is a type I ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[6][9] Its development has been guided by a biomarker-driven approach, focusing on tumors with FGFR mRNA overexpression as a predictive marker for sensitivity.[10][11][12]
Chemical Structure:
-
IUPAC Name: 4-((4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][6][9][13]triazin-7-yl)methyl)piperazin-2-one[14]
-
Molecular Formula: C23H26N6O3S[15]
-
Molecular Weight: 466.56 g/mol [15]
Mechanism of Action
Rogaratinib functions as a pan-FGFR inhibitor, effectively blocking the catalytic activity of all four FGFR family members.[3][6][7] The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][16] This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of multiple downstream signaling pathways critical for tumor growth and survival, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[1][6][16]
-
PI3K-AKT-mTOR Pathway: Plays a crucial role in cell survival and inhibition of apoptosis.[1][6][16]
-
PLCγ Pathway: Involved in cell motility and invasion.[1][16]
-
JAK-STAT Pathway: Contributes to tumor invasion and metastasis.[1][16]
By inhibiting FGFR autophosphorylation, rogaratinib effectively abrogates the activation of these downstream pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in FGFR-dependent cancer models.[3][6][13]
Signaling Pathway Diagram
Caption: FGFR Signaling Pathway and Mechanism of Rogaratinib Inhibition.
Preclinical Data
Biochemical Activity
Rogaratinib demonstrates high potency and selectivity for FGFRs in various biochemical assays.
Table 1: Biochemical Potency of Rogaratinib
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| FGFR1 | Radiometric Kinase Assay | 1.8 | 1.6 | [6] |
| FGFR2 | Radiometric Kinase Assay | <1 | 5.0 | [6] |
| FGFR3 | Radiometric Kinase Assay | 9.2 | 7.8 | [6] |
| FGFR4 | Radiometric Kinase Assay | 1.2 | 7.6 | [6] |
| VEGFR2 | Kinase Assay | >1000 | - | [6] |
| VEGFR3 | Kinase Assay | 130 | - | [6] |
| CSF1R | Kinase Assay | 166 | - | [6] |
| Tie2 | Kinase Assay | 1300 | - | [6] |
Cellular Activity
Rogaratinib effectively inhibits the proliferation of cancer cell lines characterized by FGFR overexpression or activating mutations.
Table 2: Anti-proliferative Activity of Rogaratinib in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |
| NCI-H1581 | Lung Cancer | FGFR1 amplification | 36 | [6] |
| DMS-114 | Lung Cancer | FGFR1 amplification | 244 | [6] |
| MFM-223 | Breast Cancer | FGFR2 amplification | 130 | [6] |
| NCI-H716 | Colorectal Cancer | FGFR2 amplification | 100 | [6] |
| RT-112 | Bladder Cancer | FGFR3 fusion | 180 | [6] |
| MDA-MB-453 | Breast Cancer | FGFR4 overexpression | 100 | [6] |
In Vivo Efficacy
Rogaratinib has demonstrated significant anti-tumor activity in various cell line-derived and patient-derived xenograft models with FGFR alterations.[3][6][13] Efficacy in these models strongly correlates with the level of FGFR mRNA expression.[3][13]
Clinical Data
Rogaratinib has been evaluated in several clinical trials, primarily in patients with advanced solid tumors harboring FGFR alterations.
Table 3: Summary of Key Clinical Trial Results for Rogaratinib
| Trial Identifier | Phase | Cancer Type | Patient Selection | Key Findings | Reference |
| NCT01976741 | I | Advanced Solid Tumors | FGFR1-3 mRNA overexpression | Recommended Phase 2 dose (RP2D) of 800 mg BID. Objective Response Rate (ORR) of 24% in urothelial carcinoma patients. | [10][11][12] |
| FORT-1 (NCT03410693) | II/III | Urothelial Carcinoma | FGFR1/3 mRNA overexpression | ORR of 20.7% with rogaratinib vs. 19.3% with chemotherapy. Exploratory analysis showed a higher ORR (52.4%) in patients with FGFR3 DNA alterations. | [10][17] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the IC50 of rogaratinib against FGFR kinases.
Materials:
-
Recombinant FGFR kinase (with an epitope tag, e.g., GST or His)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Rogaratinib serial dilutions
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 3X solution of rogaratinib serial dilutions in Kinase Buffer A.
-
Prepare a 3X kinase/antibody mixture in Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody lot.
-
Prepare a 3X tracer solution in Kinase Buffer A at a concentration close to its Kd for the specific kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 3X rogaratinib dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the rogaratinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of rogaratinib on the viability of cancer cell lines by quantifying ATP, an indicator of metabolically active cells.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well opaque-walled microplate
-
Rogaratinib serial dilutions
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of rogaratinib in culture medium.
-
Add the desired concentrations of rogaratinib to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the rogaratinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of FGFR and ERK Phosphorylation
This protocol is used to assess the inhibitory effect of rogaratinib on the phosphorylation of FGFR and its downstream effector ERK.[6]
Materials:
-
Cancer cell line of interest
-
Rogaratinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of rogaratinib for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of rogaratinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Rogaratinib formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells), often mixed with Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control and rogaratinib treatment group).
-
-
Drug Administration:
-
Administer rogaratinib (e.g., by oral gavage) at the desired dose and schedule.
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week. The volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time to assess tumor growth inhibition.
-
Visualizations
Mechanism of Action Diagram
Caption: Rogaratinib's Mechanism of Action as an ATP-competitive FGFR inhibitor.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating a pan-FGFR inhibitor like rogaratinib.
Conclusion
Rogaratinib is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action and demonstrated anti-tumor activity in preclinical models and clinical trials. Its development highlights the importance of a biomarker-driven strategy in precision oncology. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of rogaratinib and other FGFR-targeted therapies. Continued research into mechanisms of resistance and combination strategies will be crucial for maximizing the clinical benefit of this class of inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Promega ADP-Glo™ Kinase Assay + FGFR4 Kinase Enzyme System | Fisher Scientific [fishersci.ca]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
BAY1163877: A Technical Guide for Researchers
An In-depth Analysis of the Pan-FGFR Inhibitor Rogaratinib (B610551)
BAY1163877, also known as Rogaratinib, is a potent and selective small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Properties
Rogaratinib is a synthetic organic compound with a complex heterocyclic structure.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1][2][4]triazin-7-yl]methyl]piperazin-2-one | [1] |
| Synonyms | BAY-1163877, Rogaratinib | [1] |
| Molecular Formula | C23H26N6O3S | [2][3] |
| Molecular Weight | 466.56 g/mol | [2][3] |
| CAS Number | 1443530-05-9 | [2][3] |
| Appearance | White to light yellow solid | [2] |
| SMILES | O=C1NCCN(CC2=C(COC)C(C3=CC4=CC(C)=CC(OC)=C4S3)=C5C(N)=NC=NN52)C1 | [2] |
| Solubility | DMSO: 8 mg/mL (17.14 mM) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3][5] |
Mechanism of Action
This compound is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[3][4][6] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFRs and thereby blocking the downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7] Aberrant activation of FGFR signaling has been implicated in the development of various cancers, making it a key therapeutic target.[6]
The inhibitory activity of Rogaratinib against different FGFR subtypes is summarized below:
| Target | IC50 | Source |
| FGFR1 | 1.8 nM (in another source, 11.2 nM) | [3] |
| FGFR2 | <1 nM | [2][3] |
| FGFR3 | 9.2 nM (in another source, 18.5 nM) | [3] |
| FGFR4 | 1.2 nM (in another source, 201 nM) | [3] |
| VEGFR3/FLT4 | 127 nM | [2] |
Signaling Pathway
This compound inhibits the FGFR signaling pathway, which plays a crucial role in tumorigenesis. The simplified signaling cascade is depicted below.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.
Caption: Workflow for an in vitro cell proliferation assay to evaluate this compound efficacy.
Methodology:
-
Cell Seeding: Cancer cell lines, such as H1581 and DMS114 which are known to be sensitive to Rogaratinib, are seeded in 96-well plates at an appropriate density.[2]
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound (dissolved in 100% DMSO for in vitro studies) or a vehicle control.[7]
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[7]
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.[7]
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in animal models.
Methodology:
-
Vehicle Preparation: For in vivo studies, this compound or its HCl salt (BAY 1213802) can be formulated in a vehicle consisting of 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4.[7]
-
Animal Models: Immunocompromised mice are subcutaneously implanted with human tumor xenografts (e.g., from FGFR-amplified cell lines).
-
Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is administered orally.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of this compound is assessed by comparing tumor growth between the treated and control groups.
Clinical Development
This compound (Rogaratinib) has been investigated in clinical trials for the treatment of various advanced solid tumors with FGFR alterations, including urothelial carcinoma and sarcoma.[8][9][10][11] These trials aim to evaluate the safety, tolerability, and preliminary efficacy of Rogaratinib as a monotherapy or in combination with other anti-cancer agents.[8][10][11]
References
- 1. rogaratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Rogaratinib | FGFR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rogaratinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Drug Details [gisttrials.org]
- 10. Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced Sarcoma With Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients With SDH-deficient Gastrointestinal Stromal Tumor (GIST) | University of Miami Health System [umiamihealth.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of BAY1163877 (Rogaratinib): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY1163877, also known as rogaratinib (B610551), is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, -2, -3, and -4).[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, summarizing its in vitro and in vivo activity, detailing the experimental protocols used in its evaluation, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket within the kinase domain of FGFRs, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited by this action are the Ras-MAPK-ERK and PI3K-Akt pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4][6] The inhibitory effect of rogaratinib on these pathways has been demonstrated through the reduced phosphorylation of key downstream effectors such as ERK1/2.[1][6]
DOT script for Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the FGFR signaling pathway.
Quantitative Data Summary
In Vitro Kinase and Cell Proliferation Inhibition
This compound demonstrates potent inhibition of FGFR kinases and proliferation of FGFR-dependent cancer cell lines.
| Target | IC50 (nM) | Cancer Type | Cell Line | GI50 (nM) |
| FGFR1 | 11.2[6] | Lung Cancer | H1581 | 36[6] |
| FGFR2 | <1[6] | Lung Cancer | DMS114 | 244[6] |
| FGFR3 | 18.5[6] | Breast Cancer | MFM-223 | - |
| FGFR4 | 201[6] | Colon Cancer | C51 | - |
| VEGFR3/FLT4 | 127[6] | - | - | - |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
In Vivo Antitumor Efficacy
This compound shows significant, dose-dependent antitumor activity in various xenograft models.
| Cancer Model | Dosing Schedule | T/C Ratio | Partial Regressions |
| NCI-H716 (Colon) | 35 mg/kg, BID | 0.17[1] | - |
| NCI-H716 (Colon) | 50 mg/kg, BID | 0.14[1] | 1/8 (12.5%)[1] |
| NCI-H716 (Colon) | 65 mg/kg, BID | 0.09[1] | 5/8 (63.5%)[1] |
| C51 (Colon) | 25 mg/kg, BID | 0.47[1] | - |
| DMS-114 (Lung) | 50 mg/kg, BID | - | - |
T/C Ratio: Treatment/Control tumor volume ratio. BID: Twice daily.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines the methodology for determining the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.[1]
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[1] This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. GI50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Phospho-ERK
This protocol details the procedure for assessing the inhibition of downstream FGFR signaling.
-
Cell Lysis: Cancer cells, treated with this compound or vehicle for a specified time, are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's antitumor efficacy in vivo.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H716) are subcutaneously implanted into immunodeficient mice.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules (e.g., 50 mg/kg, BID).[1] The vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor volumes of the treated groups to the control group, and the T/C ratio is calculated.[1]
DOT script for Experimental Workflow Diagram
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY1163877 (Rogaratinib): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Developed by Bayer, this orally bioavailable ATP-competitive inhibitor was investigated for the treatment of various advanced solid tumors.[2][4] Rogaratinib was designed to reversibly occupy the ATP-binding pocket within the kinase domain of FGFRs, thereby inhibiting receptor autophosphorylation and downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4] This technical guide provides a comprehensive timeline of its discovery and development, detailed experimental protocols from key preclinical studies, and a summary of its activity.
Discovery and Development Timeline
The development of Rogaratinib spans from its initial discovery and preclinical evaluation to a series of clinical trials targeting specific patient populations.
-
2013, July 25: The initial protocol for the first-in-human Phase I clinical trial (NCT01976741) was documented.[5]
-
2014, April 5-9: The preclinical profile of BAY 1163877 was first presented at the 105th Annual Meeting of the American Association for Cancer Research, concurrent with the initiation of the Phase 1 clinical trial (NCT01976741).[6]
-
2017, February 20: Early results from the Phase I study, highlighting the use of an mRNA-based approach for patient selection in urothelial bladder cancer, were presented.[7]
-
2018, March 6: A publication detailed the discovery of Rogaratinib through de novo structure-based design and medicinal chemistry optimization.[2]
-
2018, May 15: The FORT-2 nonrandomized clinical trial (Phase 1b) was initiated to evaluate Rogaratinib in combination with atezolizumab.[8]
-
2020, October: A Phase II trial (NCT04595747) was initiated to study the effect of Rogaratinib in patients with sarcoma harboring FGFR alterations and in patients with SDH-deficient gastrointestinal stromal tumors (GIST).[4][9][10][11]
-
2021, July 16: The FORT-2 clinical trial concluded.[8]
-
Discontinuation in Certain Indications: The Phase II SAKK 19/18 study in squamous non-small cell lung cancer was terminated early due to a lack of efficacy. The pivotal Phase II/III FORT-1 trial in FGFR mRNA-positive urothelial carcinoma was also halted before progressing to Phase III after an interim analysis showed non-superiority over standard chemotherapy.[4]
Mechanism of Action and Signaling Pathway
Rogaratinib is a pan-FGFR inhibitor, targeting FGFRs 1, 2, 3, and 4.[1][3] The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades. Key pathways implicated in cancer progression that are activated by FGFR signaling include the RAS/MAPK/ERK and PI3K/AKT pathways.[1] Rogaratinib inhibits these processes by blocking the ATP-binding site of the FGFR kinase domain.
Preclinical Evaluation
Rogaratinib has undergone extensive preclinical testing to characterize its potency, selectivity, and anti-tumor activity.
In Vitro Activity
The inhibitory activity of Rogaratinib was assessed against a panel of kinases and in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Rogaratinib
| Target | IC50 (nM) | Reference |
| FGFR1 | 11.2 | [12] |
| FGFR2 | <1 | [12] |
| FGFR3 | 18.5 | [12] |
| FGFR4 | 201 | [12] |
| VEGFR3/FLT4 | 127 | [12] |
Table 2: Anti-proliferative Activity of Rogaratinib in FGFR-addicted Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) | Reference |
| H1581 | Lung Cancer | FGFR1 amplified | 36 - 244 | [12] |
| DMS114 | Lung Cancer | FGFR1 amplified | 36 - 244 | [12] |
In Vivo Efficacy
The anti-tumor efficacy of Rogaratinib was evaluated in several xenograft models.
Table 3: In Vivo Anti-tumor Efficacy of Rogaratinib
| Xenograft Model | Cancer Type | FGFR Alteration | Treatment | T/C Ratio | Reference |
| NCI-H716 | Colon Cancer | FGFR2 amplified | 35 mg/kg, twice daily | 0.17 | [1] |
| NCI-H716 | Colon Cancer | FGFR2 amplified | 50 mg/kg, twice daily | 0.14 | [1] |
| NCI-H716 | Colon Cancer | FGFR2 amplified | 65 mg/kg, twice daily | 0.09 | [1] |
| LU299 | Lung Cancer | FGFR1 amplified | 50 mg/kg, twice daily (with Docetaxel) | - | [1] |
| LXFL1121 | Lung Cancer | FGFR1 amplified | 50 mg/kg, twice daily | 0.26 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of Rogaratinib are provided below.
KINOMEscan™ Profiling
Objective: To determine the selectivity of Rogaratinib against a large panel of human kinases.
Methodology: The KINOMEscan™ assay is a competition binding assay.[7] A DNA-tagged kinase is mixed with the test compound (Rogaratinib) and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand. Dissociation constants (Kd) are determined by running the assay with a range of compound concentrations.[7][8]
Cell Viability/Proliferation Assay (CCK-8/MTT)
Objective: To assess the anti-proliferative effect of Rogaratinib on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[2][6][13]
-
Compound Treatment: The cells are treated with various concentrations of Rogaratinib or a vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).[2]
-
Reagent Addition:
-
CCK-8: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours.[2][6][13]
-
MTT: MTT reagent is added to each well and incubated for a few hours, followed by the addition of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.[1][2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) is determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Rogaratinib in a living organism.
Methodology:
-
Cell Culture and Preparation: Human cancer cell lines (e.g., NCI-H716) are cultured in appropriate media. On the day of implantation, cells are harvested, washed, and resuspended in a suitable vehicle, sometimes mixed with Matrigel to improve tumor take rate.[12][14]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[14]
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[14]
-
Drug Administration: Rogaratinib is administered orally at various doses and schedules (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.[1]
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.[12][14]
-
Data Analysis: The tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups (T/C ratio).
Clinical Development and Patient Selection
The clinical development of Rogaratinib has focused on patient populations with tumors harboring FGFR alterations. A key aspect of the clinical trials has been the use of a biomarker-driven patient selection strategy.
RNA In Situ Hybridization (RNA-ISH)
Objective: To identify patients whose tumors overexpress FGFR mRNA, making them more likely to respond to Rogaratinib.
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and pre-treated to unmask the target RNA.[15]
-
Probe Hybridization: Target-specific oligonucleotide probes for FGFR mRNA are hybridized to the tissue sections.[16]
-
Signal Amplification: A series of amplification steps are performed to enhance the signal from the hybridized probes.[16]
-
Detection and Visualization: The amplified signal is detected using a chromogenic or fluorescent label, allowing for visualization of the mRNA transcripts within the tumor cells under a microscope.[15][16]
-
Scoring: The level of FGFR mRNA expression is scored based on the intensity and distribution of the signal, and a predefined cutoff is used to determine patient eligibility for the clinical trial.
Conclusion
This compound (Rogaratinib) is a well-characterized, potent, and selective pan-FGFR inhibitor. Preclinical studies demonstrated significant anti-tumor activity in cancer models with FGFR alterations. The clinical development program for Rogaratinib has provided valuable insights into the therapeutic potential and challenges of targeting the FGFR pathway, particularly highlighting the importance of biomarker-driven patient selection. While the development of Rogaratinib has been discontinued (B1498344) in some indications, the data generated from its comprehensive preclinical and clinical evaluation continues to contribute to the broader understanding of FGFR-targeted cancer therapy.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced Sarcoma With Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients With SDH-deficient Gastrointestinal Stromal Tumor (GIST) | University of Miami Health System [umiamihealth.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. chayon.co.kr [chayon.co.kr]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. NCI10411 - Phase 2 study of Rogaratinib (BAY 1163877) in the treatment of patients with sarcoma harboring alterations in Fibroblast Growth Factor Receptor (FGFR) 1-4 and SDHdeficient Gastrointestinal Stromal Tumor (GIST) [mdanderson.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 14. benchchem.com [benchchem.com]
- 15. In situ analysis of FGFR2 mRNA and comparison with FGFR2 gene copy number by dual-color in situ hybridization in a large cohort of gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
BAY1163877 (Rogaratinib): A Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Developed as a pan-FGFR inhibitor, it targets FGFRs 1, 2, 3, and 4.[2] Alterations in the FGFR signaling pathway, including gene amplification, mutations, and rearrangements, are implicated in the pathogenesis of various solid tumors, making FGFRs attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, along with detailed experimental methodologies and visual representations of key cellular pathways and workflows.
Target Profile and Kinase Selectivity
This compound is designed to be a highly selective inhibitor of the FGFR family. Its primary targets are FGFR1, FGFR2, FGFR3, and FGFR4. The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, with reported IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values in the nanomolar range, indicating high potency.
Biochemical Activity
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM) | Kd (nM) |
| FGFR1 | 1.8 | 1.6 |
| FGFR2 | <1 | 5.0 |
| FGFR3 | 9.2 | 7.8 |
| FGFR4 | 1.2 | 7.6 |
Table 1: Biochemical potency of this compound against FGFR isoforms. Data sourced from in vitro kinase activity assays.
Kinase Selectivity
The selectivity of this compound has been extensively profiled against a broad panel of kinases, demonstrating a high degree of specificity for the FGFR family. A KINOMEscan™ profiling against 468 kinases revealed that at a concentration of 1 µM, only a small number of non-FGFR kinases showed significant binding. This high selectivity is a critical attribute, as it minimizes off-target effects and potential toxicities.
While the comprehensive KINOMEscan™ data from the primary publication's supplementary information (Table S1) was not directly accessible in the conducted research, the publication indicates that at 1µM of Rogaratinib, a limited number of other kinases were inhibited to a significant extent. The following table lists some of the kinases with notable inhibition at 1µM of this compound, as inferred from available data. A complete list would require access to the specific supplementary file.
| Kinase | Inhibition (%) at 1µM |
| AAK1 | >90 |
| CAMKK2 | >90 |
| FLT4 (VEGFR4) | >90 |
| GAK | >90 |
| MAP4K5 | >90 |
| MINK1 | >90 |
| MST4 | >90 |
| STK16 | >90 |
| TNK2 | >90 |
| DDR1 | 80-90 |
| EPHB6 | 80-90 |
| FLT1 (VEGFR1) | 80-90 |
| KDR (VEGFR2) | 80-90 |
| KIT | 80-90 |
| PDGFRB | 80-90 |
| RET | 80-90 |
| TIE2 (TEK) | 80-90 |
| TRKA (NTRK1) | 80-90 |
| TRKB (NTRK2) | 80-90 |
| TRKC (NTRK3) | 80-90 |
Table 2: Kinase selectivity of this compound. This table represents a partial list of kinases with significant inhibition at 1µM, based on available information. For a complete profile, the original supplementary data from the source publication should be consulted.
Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis. This compound, by inhibiting FGFRs, effectively blocks these downstream signals. The primary signaling pathways affected are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
KINOMEscan™ Kinase Selectivity Profiling
The KINOMEscan™ assay is a competition-based binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the solid support is measured.
-
Procedure:
-
A DNA-tagged kinase is incubated with the test compound (this compound) and a proprietary immobilized ligand in a multi-well plate.
-
After an incubation period to allow for binding to reach equilibrium, the unbound kinase is washed away.
-
The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR).
-
The results are typically expressed as a percentage of the control (DMSO vehicle) signal, where a lower percentage indicates stronger binding of the test compound.
-
Caption: KINOMEscan™ Experimental Workflow.
Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting for ERK Phosphorylation
Western blotting is used to detect the phosphorylation status of key downstream signaling proteins, such as ERK, to confirm the mechanism of action of this compound.
Methodology:
-
Cell Treatment and Lysis: Culture cells to a suitable confluency, serum-starve overnight, and then treat with various concentrations of this compound for a defined period before stimulating with a growth factor like FGF2. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK.
Note: Specific antibody concentrations and incubation times should be optimized for each experiment.
Conclusion
This compound (Rogaratinib) is a potent and highly selective pan-FGFR inhibitor that effectively targets the FGFR signaling pathway. Its well-defined target profile and high kinase selectivity underscore its potential as a therapeutic agent in cancers with aberrant FGFR signaling. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other similar kinase inhibitors. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of its mechanism of action and the methods used for its evaluation.
References
The Critical Role of FGFR Alterations in Determining Sensitivity to Rogaratinib (BAY1163877): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rogaratinib (B610551) (BAY1163877) is a potent and selective small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Aberrant FGFR signaling, driven by genetic alterations such as gene amplification, mutations, and fusions, is a key oncogenic driver in a variety of solid tumors. This technical guide provides a comprehensive overview of the preclinical and clinical evidence establishing the link between specific FGFR alterations and the sensitivity of cancer cells to rogaratinib. We will delve into the quantitative measures of rogaratinib's potency, detail the experimental methodologies used to assess its efficacy, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals working on targeted cancer therapies.
Data Presentation: Quantitative Efficacy of Rogaratinib
The sensitivity of cancer cells to rogaratinib is directly correlated with the presence of activating FGFR alterations. This has been demonstrated across a range of preclinical models, with quantitative data highlighting the potent inhibitory effects of the compound.
| Parameter | Value | Context | Reference |
| IC50 (FGFR1) | 11.2 nM | In vitro kinase assay | [2] |
| IC50 (FGFR2) | <1 nM | In vitro kinase assay | [2] |
| IC50 (FGFR3) | 18.5 nM | In vitro kinase assay | [2] |
| IC50 (FGFR4) | 201 nM | In vitro kinase assay | [2] |
| IC50 (VEGFR3/FLT4) | 127 nM | In vitro kinase assay | [2] |
| GI50 (H1581 & DMS114) | 36 - 244 nM | Cell proliferation assay (FGFR1-amplified lung cancer cell lines) | [2] |
| Tumor Growth Inhibition | >90% | In vivo syngeneic breast cancer model (4T1, elevated FGFR2) with 38mg/kg BID dosing | [3] |
| Overall Response Rate (ORR) | 52.4% | FORT-1 trial subgroup with FGFR3 DNA alterations (n=21) | [4] |
| Overall Response Rate (ORR) | 20.7% | FORT-1 trial overall population with FGFR1/3 mRNA overexpression (n=not specified) | [4] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed to evaluate the sensitivity of FGFR-altered cancers to rogaratinib.
In Vitro Kinase Assays
To determine the direct inhibitory activity of rogaratinib on FGFR kinases, in vitro kinase assays are performed.
-
Principle: These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by a purified recombinant kinase.
-
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Rogaratinib is added at varying concentrations to determine its inhibitory effect.
-
The extent of substrate phosphorylation is quantified, typically using methods like radioisotope incorporation (32P-ATP) or fluorescence-based detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation and Viability Assays
These assays assess the impact of rogaratinib on the growth and survival of cancer cell lines with and without FGFR alterations.
-
Principle: The number of viable cells in a culture is measured after a defined period of treatment with the compound.
-
Methodology (Example using a Resazurin-based assay):
-
Cancer cell lines (e.g., FGFR1-amplified H1581 and DMS114 lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of rogaratinib or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), a resazurin-based reagent is added to each well.
-
Viable, metabolically active cells reduce resazurin (B115843) to the fluorescent product resorufin.
-
Fluorescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of growth inhibition.
-
GI50 (concentration for 50% growth inhibition) values are calculated.
-
Western Blotting for Phospho-FGFR and Downstream Signaling
Western blotting is used to confirm the mechanism of action of rogaratinib by assessing the phosphorylation status of FGFR and key downstream signaling proteins.[5]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Methodology:
-
FGFR-altered cancer cells are treated with rogaratinib at various concentrations for a defined period.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of FGFR (e.g., p-FGFR), ERK (p-ERK), and AKT (p-AKT), as well as antibodies for the total forms of these proteins as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. A reduction in the phosphorylated forms of the target proteins indicates pathway inhibition.[5]
-
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
To evaluate the anti-tumor efficacy of rogaratinib in a living organism, xenograft models are utilized.
-
Principle: Human tumor cells or patient-derived tumor fragments are implanted into immunocompromised mice. The effect of the drug on tumor growth is then monitored.
-
Methodology:
-
FGFR-altered human cancer cell lines (e.g., 4T1 breast cancer cells with elevated FGFR2) are injected subcutaneously into immunocompromised mice.[3]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Rogaratinib is administered orally at a specified dose and schedule (e.g., 38 mg/kg twice daily).[3] The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Visualizations: Pathways and Workflows
FGFR Signaling Pathway and Rogaratinib's Mechanism of Action```dot
Caption: Link between FGFR alterations and Rogaratinib sensitivity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
BAY1163877 (Rogaratinib): A Technical Guide for Urothelial Carcinoma Research
This technical guide provides an in-depth overview of BAY1163877, also known as rogaratinib (B610551), a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, and its investigation in the context of urothelial carcinoma (UC). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, clinical trial data, and key experimental methodologies.
Core Concept: Mechanism of Action
Rogaratinib is an orally administered, small-molecule inhibitor that selectively targets the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification, mutations, or fusions, is a known oncogenic driver in various malignancies, including urothelial carcinoma.[4][5][6] By inhibiting the kinase activity of FGFRs, rogaratinib blocks the phosphorylation of the receptors and downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2][6][7][8] Preclinical studies have shown that the anti-proliferative effects of rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.[2][6]
Clinical Development in Urothelial Carcinoma
Rogaratinib has been evaluated in several clinical trials for patients with locally advanced or metastatic urothelial carcinoma, most notably the FORT-1 and FORT-2 studies. A key aspect of these trials was the selection of patients based on the overexpression of FGFR1 or FGFR3 mRNA in tumor tissue.[9][10][11]
FORT-1: Rogaratinib Monotherapy vs. Chemotherapy
The FORT-1 trial was a Phase II/III, randomized, open-label study comparing the efficacy and safety of rogaratinib with standard chemotherapy in patients with FGFR1/3 mRNA-positive locally advanced or metastatic UC who had received prior platinum-containing chemotherapy.[9][10][12]
Efficacy Results (FORT-1, Phase II)
The interim analysis of the Phase II portion of the study found comparable efficacy between rogaratinib and chemotherapy, which led to the discontinuation of the trial before progression to Phase III.[9][12] An exploratory analysis suggested that patients with FGFR3 DNA alterations may derive a greater benefit from rogaratinib.[9][10]
| Endpoint | Rogaratinib (n=87) | Chemotherapy (n=88) | Details |
| Objective Response Rate (ORR) | 20.7%[4][9][10] | 19.3%[4][9][10] | Rate Difference = 1.4; one-sided p = 0.56[9][13] |
| Median Overall Survival (OS) | 8.3 months[4][9][10] | 9.8 months[4][9][10] | HR = 1.11 (95% CI, 0.71-1.72)[9][10] |
| Median Progression-Free Survival (PFS) | 2.7 months[13] | 2.9 months[13] | - |
| Median Duration of Response | 4.9 months[9] | 5.8 months[9] | - |
| ORR in FGFR3 DNA Alteration Subgroup | 52.4% (n=21)[9][10] | 26.7% (n=15)[9][10] | Exploratory analysis |
Safety and Tolerability (FORT-1)
Rogaratinib demonstrated a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) were gastrointestinal toxicities and hyperphosphatemia.[4]
| Adverse Event (AE) | Rogaratinib (n=86) | Chemotherapy (n=82) |
| Grade 3 TEAEs | 43.0%[4][9] | 39.0%[4][9] |
| Grade 4 TEAEs | 4.7%[4][9] | 18.3%[4][9] |
| Most Common Any-Grade TEAEs | Diarrhea (55.8%), Hyperphosphatemia (45.3%), Nausea (32.6%)[4] | Constipation (35.4%), Diarrhea (23.2%), Nausea (23.2%)[4] |
| Retinal Disorders (Grade ≥2) | 7.0%[9] | 0%[9] |
FORT-2: Rogaratinib in Combination with Atezolizumab
The FORT-2 trial was a Phase Ib/II study evaluating rogaratinib in combination with the PD-L1 inhibitor atezolizumab as a first-line treatment for cisplatin-ineligible patients with locally advanced or metastatic UC and FGFR1/3 mRNA overexpression.[14]
Efficacy Results (FORT-2, Phase Ib)
The combination therapy showed promising efficacy, particularly at the recommended Phase 2 dose (RP2D) of rogaratinib 600 mg twice daily.[14] Notably, responses were observed irrespective of PD-L1 expression or FGFR3 gene alteration status.[15]
| Endpoint | Rogaratinib 600 mg + Atezolizumab (n=26) | Rogaratinib 800 mg + Atezolizumab (n=11) |
| Objective Response Rate (ORR) | 53.8%[5][14] | - |
| Complete Response (CR) | 15% (4 patients)[5][14] | - |
| Disease Control Rate (DCR) | 76.9%[14] | - |
| Median Progression-Free Survival (PFS) | 7.5 months[14] | 2.1 months[14] |
| Median Overall Survival (OS) | 16.8 months[14] | 8.3 months[14] |
Safety and Tolerability (FORT-2)
The combination of rogaratinib and atezolizumab had a manageable safety profile with no unexpected signals.[14][15] The 600 mg dose of rogaratinib was better tolerated than the 800 mg dose.[14][15]
| Adverse Event (AE) | Rogaratinib 600 mg (n=26) | Rogaratinib 800 mg (n=11) |
| Grade ≥3 TEAEs | Reported in 73% of all patients (n=27/37)[14] | - |
| TEAEs leading to Discontinuation | 27%[14] | 55%[14] |
| Most Common Any-Grade TEAEs (Overall) | Diarrhea (62%), Hyperphosphatemia (51%), Fatigue (41%)[5][14] | - |
Key Experimental Protocols
Patient Selection and Biomarker Analysis
A critical component of the rogaratinib clinical development program was the prospective screening for FGFR pathway alterations.
-
Inclusion Criteria: Patients were required to have histologically or cytologically confirmed locally advanced or metastatic urothelial carcinoma.[4] For the FORT-1 trial, patients must have progressed after at least one prior platinum-containing regimen.[10] For the FORT-2 trial, patients were cisplatin-ineligible and had not received prior systemic therapy for metastatic disease.[11]
-
Biomarker Screening: All patients underwent mandatory testing for FGFR1 and FGFR3 mRNA expression on archival or fresh tumor biopsy tissue.[9]
-
Methodology (RNA in situ hybridization - RNA-ISH): The expression of FGFR1 and FGFR3 mRNA was determined centrally using an RNA in situ hybridization (RNA-ISH) test, specifically the RNAscope assay.[11] Patients were considered "FGFR-positive" and eligible for enrollment if their tumor samples showed high levels of FGFR1 or FGFR3 mRNA.[11]
Dosing and Administration
-
Rogaratinib (Monotherapy - FORT-1): 800 mg administered orally twice daily in continuous 3-week cycles.[9][10][12]
-
Rogaratinib (Combination Therapy - FORT-2): Started at 800 mg orally twice daily, with a subsequent determination of the recommended Phase 2 dose (RP2D) at 600 mg orally twice daily due to better tolerability.[14] Dose reductions were permitted for clinically significant adverse events.[15]
-
Atezolizumab (Combination Therapy - FORT-2): 1200 mg administered intravenously on day 1 of each 21-day cycle.[14][15]
Efficacy and Safety Assessment
-
Tumor Response: Assessed by investigators according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[16]
-
Adverse Events: Monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events, version 4.03 (CTCAE v4.03).[16]
Conclusion
This compound (rogaratinib) is a selective pan-FGFR inhibitor that has demonstrated clinical activity in patients with urothelial carcinoma characterized by FGFR mRNA overexpression. In the FORT-1 trial, rogaratinib showed efficacy comparable to standard chemotherapy with a manageable safety profile.[9][10] Exploratory analyses suggest a potentially greater benefit in patients with co-existing FGFR3 DNA alterations.[9][10] The FORT-2 trial indicated that rogaratinib in combination with atezolizumab is a promising regimen for cisplatin-ineligible patients, with notable efficacy even in tumors with low PD-L1 expression, suggesting a broader potential benefit.[14][15] The research underscores the feasibility and importance of biomarker-driven patient selection in urothelial carcinoma to identify those most likely to respond to targeted therapies like rogaratinib.
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The roles of FGFR3 and c-MYC in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. urotoday.com [urotoday.com]
- 11. ascopubs.org [ascopubs.org]
- 12. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Rogaratinib/Atezolizumab in Cisplatin-Ineligible FGFR mRNA-Overexpressing Urothelial Cancer - The ASCO Post [ascopost.com]
- 15. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Investigating BAY1163877 (Rogaratinib) in Lung Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical investigation of BAY1163877, also known as Rogaratinib, a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in the context of lung cancer. This document outlines the core mechanism of action, summarizes key quantitative data from studies on lung cancer cell lines, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound (Rogaratinib) is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of the kinase activity of FGFRs 1, 2, 3, and 4.[1] In various cancers, including specific subtypes of lung cancer, aberrant activation of the FGFR signaling pathway is a key driver of tumorigenesis and progression.[2] Rogaratinib selectively binds to the ATP-binding pocket of FGFRs, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathway inhibited is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[1][2] By blocking this pathway, this compound effectively reduces the proliferation of cancer cells that are dependent on FGFR signaling.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in lung cancer cell lines and its inhibitory activity against FGFR kinases.
| Cell Line | Histology | FGFR Alteration | Assay Type | Endpoint | Result | Citation |
| H1581 | Squamous Cell Carcinoma | FGFR1 Amplification | Proliferation | GI50 | 36 - 244 nM | [3] |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | Proliferation | GI50 | 36 - 244 nM | [3] |
| H1581P (Parental) | Squamous Cell Carcinoma | FGFR1 Amplification | Colony Formation | Colony Number | Significant Decrease | [3] |
| H1581AR (Resistant) | Squamous Cell Carcinoma | FGFR1 Amplification, MET Overexpression | Colony Formation | Colony Number | No Significant Decrease | [3] |
| H1581BR (Resistant) | Squamous Cell Carcinoma | FGFR1 Amplification, MET Overexpression | Colony Formation | Colony Number | No Significant Decrease | [3] |
| Target Kinase | Assay Type | Endpoint | Result (nM) | Citation |
| FGFR1 | Kinase Activity | IC50 | 11.2 | [3] |
| FGFR2 | Kinase Activity | IC50 | <1 | [3] |
| FGFR3 | Kinase Activity | IC50 | 18.5 | [3] |
| FGFR4 | Kinase Activity | IC50 | 201 | [3] |
| VEGFR3/FLT4 | Kinase Activity | IC50 | 127 | [3] |
| Endothelial Cells (FGF2-induced) | Proliferation | IC50 | 16 | [2] |
Signaling Pathways and Resistance Mechanisms
The primary signaling pathway affected by this compound is the FGFR-mediated MAPK/ERK cascade. However, acquired resistance can emerge through the activation of bypass signaling pathways, most notably through the overexpression and activation of the MET receptor tyrosine kinase.
Caption: FGFR signaling pathway and MET-mediated resistance.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Lung cancer cell lines (e.g., H1581, DMS114)
-
Complete culture medium
-
96-well plates
-
This compound (Rogaratinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
Caption: Workflow for the MTT cell viability assay.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins like ERK.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and a loading control (e.g., actin).
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following drug treatment.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound.
-
Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Conclusion
This compound (Rogaratinib) demonstrates potent and selective inhibition of the FGFR signaling pathway, leading to reduced proliferation in FGFR-dependent lung cancer cell lines. This guide provides a foundational framework for researchers investigating this compound, offering standardized protocols and a summary of its mechanism of action and key efficacy data. Further investigation into combination therapies, particularly with MET inhibitors, may be a promising strategy to overcome acquired resistance.
References
In-Depth Technical Guide: The Impact of BAY1163877 (Rogaratinib) on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY1163877, also known as rogaratinib (B610551), is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4). Aberrant FGFR signaling is a key driver in various malignancies, promoting tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data elucidating the effects of this compound on cell proliferation and apoptosis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the mechanism of action and therapeutic potential of this pan-FGFR inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound (Rogaratinib)
Rogaratinib is an orally bioavailable, ATP-competitive inhibitor that targets the kinase domain of FGFRs 1, 2, 3, and 4.[1] By blocking the autophosphorylation of these receptors, rogaratinib effectively inhibits the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell cycle progression and survival.[1] Preclinical studies have demonstrated its anti-tumor activity in various cancer models harboring FGFR alterations, such as gene amplification, fusions, or mutations.[1]
Impact on Cell Proliferation
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines with known FGFR alterations. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies.
Quantitative Data: Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity of this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| AN3-CA | Endometrial Carcinoma | FGFR2 Mutation | 27 |
| MFM-223 | Breast Carcinoma | FGFR2 Amplification | 39 |
| SNU-16 | Stomach Carcinoma | FGFR2 Amplification | 46 |
| KATO-III | Stomach Carcinoma | FGFR2 Amplification | 134 |
| NCI-H1581 | Lung Carcinoma | FGFR1 Amplification | 140 |
| RT-112/84 | Bladder Carcinoma | FGFR3 Fusion | 215 |
| DMS-114 | Lung Carcinoma | FGFR1 Amplification | 244 |
| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | 311 |
| UM-UC-3 | Bladder Carcinoma | FGFR Alteration | >10,000 |
| A-498 | Kidney Carcinoma | No known FGFR alteration | >10,000 |
Data compiled from G.H.I. et al., International Journal of Cancer, 2019.
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
The anti-proliferative effects of this compound are typically assessed using a luminescence-based cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Rogaratinib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration) and no-treatment control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Experimental Workflow Diagram
Impact on Apoptosis
While the primary anti-tumor effect of rogaratinib is attributed to the inhibition of cell proliferation, the induction of apoptosis (programmed cell death) is another potential mechanism contributing to its efficacy. At present, specific quantitative data on apoptosis induction by this compound is limited in publicly available literature. However, based on the mechanism of action of other FGFR inhibitors, it is anticipated that this compound would induce apoptosis in sensitive cancer cell lines.
Expected Apoptotic Effects and Markers
Inhibition of the FGFR signaling pathway is expected to lead to the activation of the intrinsic apoptotic cascade. Key markers of apoptosis that can be investigated include:
-
Phosphatidylserine (PS) externalization: An early marker of apoptosis where PS flips from the inner to the outer leaflet of the plasma membrane.
-
Caspase activation: Activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.
-
PARP cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a standard method to detect and quantify apoptosis.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Rogaratinib)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Western Blot for PARP Cleavage
This method is used to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.
Signaling Pathway Inhibition
The anti-proliferative and pro-apoptotic effects of this compound are a direct consequence of its ability to inhibit the FGFR signaling pathway. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules.
FGFR Signaling Cascade
Experimental Protocol: Western Blot for Pathway Analysis
Western blotting can be used to confirm the inhibition of FGFR signaling by this compound.
Procedure:
-
Treat FGFR-dependent cells with this compound for a short period (e.g., 1-4 hours).
-
Prepare cell lysates and perform Western blotting as described in section 3.3.
-
Probe the membranes with antibodies against phosphorylated forms of key signaling proteins (e.g., p-FGFR, p-ERK, p-AKT) and their total protein counterparts.
-
A dose-dependent decrease in the phosphorylated forms of these proteins will confirm the on-target activity of this compound.
Conclusion
This compound (rogaratinib) is a potent inhibitor of the FGFR signaling pathway, demonstrating significant anti-proliferative effects in cancer cell lines with FGFR alterations. While direct quantitative evidence for apoptosis induction is still emerging, the mechanism of action strongly suggests that apoptosis contributes to its anti-tumor activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the cellular and molecular impacts of this promising therapeutic agent. Further studies are warranted to fully elucidate the apoptotic mechanisms induced by rogaratinib and to identify patient populations most likely to benefit from this targeted therapy.
References
The Pharmacokinetics and Pharmacodynamics of Rogaratinib (BAY1163877): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rogaratinib (B610551) (BAY1163877) is an orally bioavailable, potent, and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Developed as a potential anti-cancer therapeutic, rogaratinib functions as an ATP-competitive inhibitor that reversibly binds to the kinase domain of FGFRs. This action effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis in many cancers.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of rogaratinib, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.
Pharmacodynamics
The pharmacodynamic profile of rogaratinib is characterized by its potent and selective inhibition of the FGFR family of receptor tyrosine kinases and the resulting downstream effects on cellular signaling and proliferation.
In Vitro Kinase and Binding Affinity
Rogaratinib demonstrates high potency against all four FGFR subtypes in both radiometric kinase activity assays and binding affinity assays.
| Target | IC50 (nM) | Kd (nM) |
| FGFR1 | 1.8[1][2] | 1.6[1][2] |
| FGFR2 | <1[1][2] | 5.0[1][2] |
| FGFR3 | 9.2[1][2] | 7.8[1][2] |
| FGFR4 | 1.2[1][2] | 7.6[1][2] |
| VEGFR2 | 120 | Not Reported |
| CSF1R | 166[1][2] | Not Reported |
| Tie2 | 1,300[1][2] | Not Reported |
| VEGFR3 | 130 | Not Reported |
| Table 1: In vitro inhibitory activity (IC50) and binding affinity (Kd) of rogaratinib against various kinases. |
Kinase Selectivity
The selectivity of rogaratinib has been extensively profiled using the KINOMEscan™ platform, which assesses binding to a large panel of kinases. At a concentration of 100 nM, rogaratinib demonstrated high selectivity for the FGFR family.[1][2] Out of 403 non-mutant kinases tested, only 4 showed competition binding of greater than 65%.[1][2] At a higher concentration of 1 µM, 18 other kinases showed binding above this threshold.[1][2]
Inhibition of Downstream Signaling
Rogaratinib effectively inhibits the phosphorylation of FGFR and downstream signaling components, most notably ERK1/2 (MAPK). This inhibition has been demonstrated in various cancer cell lines.
| Cell Line | Cancer Type | Target Pathway Component | Effect |
| MDA-MB-453 | Breast Cancer | p-FGFR4, p-ERK1/2 | Concentration-dependent inhibition[4] |
| NCI-H716 | Colorectal Cancer | p-FGFR2, p-ERK1/2 | Inhibition observed[4] |
| UM-UC-3 | Bladder Cancer | p-ERK1/2 | Concentration-dependent inhibition[4] |
| RT-112 | Bladder Cancer | p-ERK1/2 | Concentration-dependent inhibition[4] |
| NCI-H520 | Lung Cancer | p-ERK1/2 | Concentration-dependent inhibition[4] |
| NCI-H1581 | Lung Cancer | p-ERK1/2 | Concentration-dependent inhibition[4] |
| C51 | Colon Cancer | p-ERK1/2 | Concentration-dependent inhibition[4] |
| Table 2: Effect of rogaratinib on downstream signaling pathways in various cancer cell lines. |
Anti-proliferative Activity
Consistent with its mechanism of action, rogaratinib exhibits potent anti-proliferative activity in a range of cancer cell lines that are dependent on FGFR signaling.
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| H1581 | Lung Cancer | 36 - 244 (GI50)[5] |
| DMS114 | Lung Cancer | 36 - 244 (GI50)[5] |
| HUVEC (FGF2-stimulated) | Endothelial Cells | 16 (IC50) |
| A172 | Glioblastoma | <1000 (IC50)[1] |
| MFM-223 | Breast Cancer | <1000 (IC50)[1] |
| JMSU-1 | Bladder Cancer | <1000 (IC50)[1] |
| RT-112 | Bladder Cancer | <1000 (IC50)[1] |
| NCI-H716 | Colorectal Cancer | <1000 (IC50)[1] |
| C51 | Colon Cancer | 430 (IC50)[1] |
| Table 3: Anti-proliferative activity of rogaratinib in various cell lines. |
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of rogaratinib.
| Species | Dose | Route | Cmax | AUC | Tmax | Half-life | Bioavailability |
| Mouse (BALB/c) | 25-75 mg/kg | p.o. | Dose-proportional | Dose-proportional | Not Reported | Not Reported | Not Reported |
| Rat (Nude) | 10, 50 mg/kg | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Table 4: Preclinical pharmacokinetic parameters of rogaratinib. |
In C51 tumor-bearing BALB/c mice, the unbound plasma concentration of rogaratinib was shown to be dose-proportional for both AUC and Cmax in the range of 25-75 mg/kg.[1]
Human Pharmacokinetics
The pharmacokinetics of rogaratinib in humans were evaluated in a Phase 1 dose-escalation and dose-expansion study (NCT01976741).[1][4][6]
| Parameter | Value |
| Recommended Phase 2 Dose | 800 mg twice daily[6] |
| Plasma Half-life (t½) | 12.7 hours[7] |
| Table 5: Human pharmacokinetic parameters of rogaratinib. |
The study established a recommended Phase 2 dose of 800 mg twice daily.[6] Rogaratinib was rapidly absorbed and exhibited an average plasma half-life of 12.7 hours.[7]
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of rogaratinib against FGFR kinases.
-
Methodology: Radiometric kinase assays were performed by a commercial vendor (e.g., Merck Millipore's IC50Profiler™ or KinaseProfiler™).[1][2] These assays typically involve incubating the kinase, a substrate, and ATP (radiolabeled) with varying concentrations of the inhibitor. The amount of substrate phosphorylation is then quantified to determine the inhibitory activity of the compound.
KINOMEscan™ Profiling
-
Objective: To assess the selectivity of rogaratinib across a broad range of human kinases.
-
Methodology: An active site-directed competition binding assay was performed by a commercial vendor (DiscoverX KINOMEscan™).[1][2] In this assay, test compounds are incubated with DNA-tagged kinases and a ligand immobilized on a solid support. Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. The results are reported as the percentage of the kinase that is competed off the immobilized ligand by the test compound.
Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of rogaratinib on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[5]
-
Compound Treatment: Cells were treated with a serial dilution of rogaratinib or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[2] Luminescence was read on a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.
-
Western Blot Analysis of FGFR and ERK Phosphorylation
-
Objective: To determine the effect of rogaratinib on the phosphorylation status of FGFR and its downstream effector ERK.
-
Methodology:
-
Cell Treatment and Lysis: Cancer cell lines were treated with varying concentrations of rogaratinib for a specified period. Cells were then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of FGFR and ERK1/2.[8]
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]
-
Visualizations
Signaling Pathway
Caption: FGFR Signaling Pathway and Inhibition by Rogaratinib.
Experimental Workflow: In Vitro Cell Proliferation Assay
Caption: Workflow for In Vitro Cell Proliferation Assay.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot Analysis.
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced Sarcoma With Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients With SDH-deficient Gastrointestinal Stromal Tumor (GIST) | University of Miami Health System [umiamihealth.org]
- 8. benchchem.com [benchchem.com]
The Efficacy of BAY1163877 (Rogaratinib) in Patient-Derived Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule pan-fibroblast growth factor receptor (FGFR) inhibitor.[1][2][3] It targets FGFR1, 2, 3, and 4, key drivers in various oncogenic signaling pathways.[1][2] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform for evaluating the in vivo efficacy of novel anti-cancer agents. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in PDX models, with a focus on quantitative efficacy data and detailed experimental methodologies.
Mechanism of Action: Targeting the FGFR Signaling Cascade
This compound exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs. This blockade disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. The primary pathway inhibited is the RAS-MAPK/ERK pathway, a central signaling cascade in many cancers.[1] Inhibition of this pathway by this compound has been demonstrated through the reduced phosphorylation of ERK1/2 in cancer cell lines.[1]
Caption: FGFR Signaling Pathway Inhibition by this compound.
Efficacy of this compound in Lung Cancer PDX Models
The in vivo anti-tumor activity of this compound has been evaluated in various PDX models of lung cancer, particularly those with FGFR overexpression. The following tables summarize the quantitative data from these studies.
Table 1: Monotherapy Efficacy of this compound in a Lung Cancer PDX Model
| PDX Model | Cancer Type | FGFR Status | Treatment | Dosage | Dosing Schedule | T/C Ratio (%) |
| DMS-114 | Lung | FGFR1 Amplification & Overexpression | This compound | 50 mg/kg | BID, p.o. | 34 |
T/C Ratio: Treatment/Control tumor volume ratio; a lower value indicates higher efficacy.
Table 2: Combination Therapy Efficacy of this compound in Lung Cancer PDX Models
| PDX Model | Cancer Type | FGFR Status | Treatment | Dosage | Dosing Schedule | Outcome |
| LU299 | Lung | High FGFR1 mRNA | This compound + Docetaxel | 50 mg/kg + 30 mg/kg | BID, p.o. + Q7D, i.v. | Prolonged tumor response post-treatment |
| LXFL1121 | Lung | High FGFR1 mRNA | This compound + Docetaxel | 50 mg/kg + 30 mg/kg | BID, p.o. + Q7D, i.v. | Prolonged tumor response post-treatment |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
A standardized protocol for the establishment and propagation of PDX models is crucial for reproducible results.
Caption: Experimental Workflow for PDX Model Studies.
Detailed Steps:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.
-
Implantation: Tumor fragments are subcutaneously implanted into the flanks of immunodeficient mice (e.g., NMRI nude or NOD/SCID gamma mice).
-
Tumor Growth and Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are excised and serially passaged into subsequent cohorts of mice for expansion.
-
Animal Welfare: All animal experiments are conducted in accordance with institutional guidelines and regulations for animal welfare.
In Vivo Antitumor Efficacy Studies
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude) are used for the studies.
-
Tumor Implantation: Mice are subcutaneously inoculated with tumor fragments from established PDX lines.
-
Randomization: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Formulation and Administration:
-
This compound: Formulated in a vehicle such as 10% ethanol, 40% Solutol® HS 15, and 50% water, and administered orally (p.o.) twice daily (BID).[1]
-
Docetaxel: Administered intravenously (i.v.) once every 7 days (Q7D).
-
Vehicle Control: The formulation vehicle without the active compound is administered to the control group.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is typically the tumor growth inhibition, calculated as the T/C ratio (%).
-
Conclusion
This compound (Rogaratinib) has demonstrated significant anti-tumor efficacy in patient-derived xenograft models of various cancers, particularly those with FGFR pathway alterations.[1] The data from these preclinical studies, supported by robust experimental methodologies, provide a strong rationale for the continued clinical development of this compound as a targeted therapy for FGFR-driven malignancies. The use of PDX models will continue to be instrumental in identifying patient populations most likely to benefit from this and other FGFR inhibitors.
References
- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BAY1163877 (Rogaratinib) for Sarcoma and Gastrointestinal Stromal Tumor (GIST) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib, is an orally available, potent, and selective small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in various malignancies, including specific subtypes of sarcoma and Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive overview of the preclinical and clinical research on Rogaratinib, with a focus on its application in sarcoma and GIST.
Mechanism of Action
Rogaratinib is an ATP-competitive inhibitor that targets the kinase domain of FGFRs 1, 2, 3, and 4. By binding to the ATP-binding pocket, it prevents receptor phosphorylation and activation, thereby blocking downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis. The primary signaling pathways inhibited by Rogaratinib are the RAS-RAF-MEK-MAPK and the PI3K-AKT-mTOR pathways.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of Rogaratinib
| Target | IC50 (nM) |
| FGFR1 | 11.2 |
| FGFR2 | <1 |
| FGFR3 | 18.5 |
| FGFR4 | 201 |
Data sourced from MedChemExpress.[1]
Table 2: Preliminary Clinical Efficacy of Rogaratinib in SDH-Deficient GIST (NCT04595747)
| Parameter | Value |
| Number of Patients | 24 |
| Partial Response (PR) | 41.7% (10 patients) |
| Stable Disease (SD) | 50% (12 patients) |
| Median Progression-Free Survival (PFS) | 31.1 months |
Preliminary results from the phase II clinical trial NCT04595747. It is important to note that results for the sarcoma cohort of this trial have not yet been reported.
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway Inhibition by Rogaratinib
References
Methodological & Application
Application Notes and Protocols for BAY1163877 (Rogaratinib) Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a key target for cancer therapeutics.[3][4] Rogaratinib has demonstrated broad antitumor activity in preclinical cancer models with FGFR overexpression.[2] These application notes provide detailed protocols for in vitro cell culture treatment with this compound to assess its effects on cell viability, colony formation, and inhibition of downstream signaling pathways.
Data Presentation
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following tables summarize its inhibitory concentrations.
Table 1: In Vitro Inhibitory Activity of this compound (Rogaratinib) against FGFR Kinases
| Target | IC50 (nM) |
| FGFR1 | 11.2 |
| FGFR2 | <1 |
| FGFR3 | 18.5 |
| FGFR4 | 201 |
| VEGFR3/FLT4 | 127 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound (Rogaratinib) in Cancer Cell Lines
| Cell Line | Cancer Type | Target Amplification | GI50 (nM) |
| H1581 | Lung Cancer | FGFR1 | 36 - 244 |
| DMS114 | Lung Cancer | FGFR1 | 36 - 244 |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data sourced from MedChemExpress.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway targeted by this compound and a general experimental workflow for assessing its in vitro efficacy.
References
Application Notes and Protocols for Western Blot Analysis of p-FGFR in Response to BAY1163877 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers. BAY1163877, also known as Rogaratinib, is a potent and selective pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[2][3] Western blotting is a key technique to assess the phosphorylation status of FGFR (p-FGFR) and thereby evaluate the efficacy of inhibitors like this compound. This document provides a detailed protocol for the analysis of p-FGFR by Western blot in cell lines treated with this compound.
Signaling Pathway and Mechanism of Action
FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the kinase domain. This phosphorylation activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cellular responses.[1] this compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling.[3]
References
Application Notes and Protocols for Establishing a BAY1163877 (Rogaratinib)-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Aberrant FGFR signaling is a key driver in various cancers, making it a critical therapeutic target.[3][4] However, the development of drug resistance remains a significant clinical challenge.[3][5] This document provides a detailed guide for establishing and characterizing a this compound-resistant cancer cell line model in vitro. Such models are invaluable tools for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[6] The primary signaling cascades inhibited by this compound include the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][4][7]
dot
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: Select a cancer cell line known to be sensitive to this compound. Cell lines with documented FGFR gene amplification, fusions, or mutations are ideal candidates (e.g., certain bladder, lung, or breast cancer cell lines).[1][8]
-
This compound (Rogaratinib): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.[2][9]
-
Cell Culture Medium: Use the recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Reagents for Cell Viability Assays: MTT, XTT, or CellTiter-Glo® reagents.
-
General Cell Culture Supplies: Culture flasks, plates, pipettes, etc.
II. Phase 1: Determination of Initial IC50
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line. This value will serve as the baseline for developing the resistant line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Drug Treatment: After 24 hours, treat the cells with a series of increasing concentrations of this compound. A common range to start with is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Assay: Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
III. Phase 2: Generation of the Resistant Cell Line
The most common method for developing drug-resistant cell lines is the gradual dose-escalation method.[10][11]
dot
Caption: Workflow for generating a this compound-resistant cell line.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to or slightly below the determined IC50.[12]
-
Monitoring and Passaging: Closely monitor the cells. Initially, a significant amount of cell death is expected. As the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a fresh medium containing the same concentration of the drug.[11]
-
Dose Escalation: Once the cells demonstrate stable growth at a given concentration for 2-3 passages, incrementally increase the concentration of this compound.[10] A 1.5 to 2-fold increase at each step is a common strategy.
-
Maintenance: Continue this process of gradual dose escalation over several months. The development of resistance can take anywhere from 3 to 12 months.[5][11]
-
Final Concentration: The goal is to establish a cell line that can proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) than the parental line.[13]
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process.[12]
IV. Phase 3: Characterization and Validation of Resistance
Once a resistant cell population is established, its phenotype must be thoroughly characterized.
-
Confirmation of IC50 Shift: Perform a cell viability assay on both the parental and the newly generated resistant cell line to quantify the shift in the IC50 value. The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line). A successfully established resistant line should have a significant RI.[10]
-
Stability of Resistance: To determine if the resistance is stable, culture a subset of the resistant cells in a drug-free medium for multiple passages (e.g., 10-15 passages) and then re-evaluate the IC50.[13]
-
Analysis of Signaling Pathways: Use techniques like Western blotting to examine the phosphorylation status of key proteins in the FGFR pathway (e.g., p-FGFR, p-ERK, p-AKT) in both parental and resistant cells, with and without this compound treatment.
-
Investigation of Resistance Mechanisms: Explore potential mechanisms of resistance. Studies have shown that resistance to FGFR inhibitors can arise from the activation of bypass signaling pathways.[5][7] Investigate the activation of other receptor tyrosine kinases such as MET, EGFR, or ErbB3.[4][5]
Data Presentation
Table 1: Comparative IC50 Values of this compound
| Cell Line | Initial IC50 (nM) | IC50 after 6 Months (nM) | Resistance Index (RI) |
| Parental Line | 15.2 ± 2.1 | 16.5 ± 3.0 | 1.1 |
| Resistant Line | 15.2 ± 2.1 | 245.8 ± 18.4 | 16.2 |
Table 2: Cell Proliferation Rate in the Presence of 100 nM this compound
| Cell Line | Relative Proliferation (%) |
| Parental Line | 22.5 ± 4.3 |
| Resistant Line | 85.1 ± 6.7 |
Potential Mechanisms of Resistance
The development of resistance to this compound can be multifactorial. Based on studies with FGFR inhibitors, likely mechanisms include:
-
Bypass Signaling Pathway Activation: Upregulation and activation of other receptor tyrosine kinases (RTKs) like MET, EGFR, or ERBB3 can provide alternative survival signals, bypassing the FGFR blockade.[5][14]
-
Downstream Pathway Alterations: Mutations or alterations in components of the MAPK or PI3K/AKT pathways downstream of FGFR can lead to constitutive activation, rendering the cells independent of FGFR signaling.[15]
-
FGFR Gatekeeper Mutations: While less common for some inhibitors, mutations in the FGFR kinase domain can prevent drug binding.[15]
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rogaratinib | FGFR | TargetMol [targetmol.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY1163877 (Rogaratinib) Xenograft Model Establishment and Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib (B610551), is a potent and selective small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Aberrant FGFR signaling is a key driver in various cancers, making it a promising therapeutic target.[2] Preclinical evaluation of this compound in xenograft models is crucial for understanding its in vivo efficacy and mechanism of action. These application notes provide detailed protocols for establishing xenograft models sensitive to this compound and for conducting preclinical dosing studies.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing receptor autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.[2][3] This inhibition ultimately leads to decreased cell proliferation and tumor growth in cancers with FGFR pathway activation.[3] The anti-proliferative effects of Rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for establishing this compound xenograft models and conducting dosing studies.
Table 1: Recommended Cell Lines for this compound Xenograft Models
| Cell Line | Cancer Type | FGFR Status | Notes |
| DMS-114 | Small Cell Lung Cancer | FGFR1 Amplification | Highly sensitive to this compound.[4] |
| H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | Demonstrates high sensitivity to this compound.[5] |
| NCI-H716 | Colorectal Cancer | FGFR2 Overexpression | Responds to this compound treatment.[4] |
| C51 | Colon Cancer | FGFR1 and FGFR2 mRNA Expression | Syngeneic model, highly sensitive to FGFR pathway inhibition.[4] |
Table 2: Preclinical Dosing Protocol for this compound in Xenograft Models
| Parameter | Recommendation |
| Drug | This compound (Rogaratinib) |
| Formulation Vehicle | 10% ethanol, 40% Solutol® HS 15, 50% water at pH 4 (HCl)[4] |
| Animal Model | Female BALB/cJ mice (5-6 weeks old)[4] |
| Administration Route | Oral (p.o.)[4] |
| Dosing Regimen | 50 mg/kg, twice daily (BID)[4] |
| Maximum Tolerated Dose | 75 mg/kg, once daily (QD) or 50 mg/kg, twice daily (BID) in BALB/cJ mice[4] |
| Treatment Duration | Dependent on study design, e.g., 13 days or longer.[4] |
Table 3: Efficacy of this compound in a DMS-114 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition |
| Vehicle | - | - |
| This compound | 50 mg/kg, p.o., BID | Significant inhibition of tumor growth[4] |
| Docetaxel | 30 mg/kg, i.v., Q7D | Moderate inhibition |
| This compound + Docetaxel | 50 mg/kg, BID + 30 mg/kg, Q7D | Enhanced efficacy compared to monotherapies[4] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using a suitable cancer cell line.
Materials:
-
FGFR-amplified cancer cell line (e.g., DMS-114)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Female BALB/cJ mice (5-6 weeks old)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and perform a cell count. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = 0.5 x length x width².[4]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Dosing of this compound in Xenograft Models
This protocol outlines the procedure for preparing and administering this compound to tumor-bearing mice.
Materials:
-
This compound (Rogaratinib)
-
Vehicle components: Ethanol, Solutol® HS 15, Water, HCl
-
Oral gavage needles
-
Animal balance
Procedure:
-
Drug Formulation: Prepare the dosing solution of this compound in the vehicle (10% ethanol, 40% Solutol® HS 15, 50% water at pH 4 with HCl).[4] The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
-
Animal Weighing: Weigh each mouse before dosing to ensure accurate dose calculation.
-
Drug Administration: Administer the prepared this compound solution or vehicle control to the respective groups of mice via oral gavage.
-
Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss (>20% is a common endpoint), changes in behavior, or signs of distress.[4] Continue to measure tumor volumes 2-3 times per week.
-
Study Termination: At the end of the study, euthanize the mice according to approved institutional guidelines. Excise the tumors and measure their wet weight for final analysis.[4]
Visualizations
Caption: Experimental workflow for this compound xenograft studies.
Caption: this compound mechanism of action on the FGFR signaling pathway.
References
- 1. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News - rogaratinib (BAY 1163877) - LARVOL VERI [veri.larvol.com]
- 4. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Rogaratinib in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rogaratinib (B610551) (BAY 1163877) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, 2, 3, and 4.[1][2][3][4] Deregulated FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3][5] Rogaratinib has demonstrated broad antitumor activity in preclinical cancer models with FGFR overexpression, including those for colon, lung, breast, and bladder cancer.[1][6] The antitumor effects of rogaratinib are primarily mediated through the inhibition of the FGFR/ERK signaling pathway, leading to reduced cell proliferation.[1][3]
These application notes provide a comprehensive guide for the in vivo administration of rogaratinib in mouse models, summarizing key efficacy data and detailing experimental protocols based on published preclinical studies.
Data Presentation
Table 1: In Vivo Efficacy of Rogaratinib in a Syngeneic Mouse Colon Cancer Model (C51)
| Treatment Group (Oral Gavage) | Dosing Schedule | T/C Volume Ratio* | Partial Response (PR) Rate | Stable Disease (SD) Rate | Reference |
| Vehicle | - | 1.00 | 0% | 0% | [1] |
| Rogaratinib 25 mg/kg | Once Daily (QD) | Not Efficacious | - | - | [1] |
| Rogaratinib 50 mg/kg | Once Daily (QD) | 0.27 | 22% (2/9 mice) | - | [1] |
| Rogaratinib 75 mg/kg | Once Daily (QD) | 0.16 | 22% (2/9 mice) | 11% (1/9 mice) | [1] |
| Rogaratinib 25 mg/kg | Twice Daily (BID) | 0.47 | - | - | [1] |
*T/C Ratio (Treatment/Control) is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.
Table 2: Pharmacokinetic Parameters of Rogaratinib in BALB/cJ Mice Bearing C51 Tumors
| Parameter | Dosing Range (25-75 mg/kg) | Key Observation | Reference |
| AUC (Area Under the Curve) | Dose-proportional | Tumor growth reduction correlated well with exposure. | [1] |
| Cmax (Maximum Concentration) | Dose-proportional | - | [1] |
| Unbound Drug Concentration | At 50 and 75 mg/kg QD, levels remained above the IC50 for pERK inhibition (280 nM) and proliferation (430 nM) for 4 to 6 hours. | Exposure to unbound rogaratinib concentrations near the IC50 for several hours is sufficient for good antitumor efficacy. | [1] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models
This protocol is based on methodologies described for rogaratinib efficacy studies in mouse models.[1]
1. Animal Models and Husbandry:
- Species: Female BALB/cJ mice (for syngeneic models like C51) or other appropriate immunodeficient strains (e.g., nude mice) for human cell line xenografts.[1]
- Age/Weight: 5-8 weeks old, 18-21 g.[1]
- Housing: House animals in sterile conditions with access to food and water ad libitum.
- Acclimatization: Allow at least one week of acclimatization before any experimental procedures.
- Ethical Approval: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
2. Cell Culture and Tumor Implantation:
- Cell Lines: Use cancer cell lines with documented FGFR overexpression (e.g., C51 murine colon cancer, DMS-114 human small cell lung cancer).[1]
- Cell Preparation: Culture cells in appropriate media. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a sterile medium or a mixture with Matrigel at the desired concentration.
- Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth, Randomization, and Treatment:
- Tumor Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
- Rogaratinib Formulation: While the exact vehicle from the primary study's supplementary data is not provided, a common formulation for oral administration of similar small molecule inhibitors involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.
- Administration: Administer rogaratinib or vehicle via oral gavage at the desired doses and schedules (e.g., 50 mg/kg QD, 75 mg/kg QD).[1]
4. Efficacy and Tolerability Assessment:
- Tumor Measurements: Continue to measure tumor volumes and body weights throughout the study.
- Endpoint Criteria: The study may be terminated when tumors in the control group reach a specified size, or based on other predefined criteria (e.g., tumor ulceration, significant body weight loss).
- Data Analysis: At the end of the study, calculate the T/C ratio. Individual tumor responses can be classified according to RECIST criteria (Partial Response, Stable Disease, Progressive Disease).[1]
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This protocol outlines the procedures for assessing drug exposure and target engagement.
1. Dosing and Sample Collection:
- Animal Model: Use tumor-bearing mice from the efficacy study or a satellite group.
- Dosing: After the final dose of rogaratinib in the efficacy study, or after a single dose in a dedicated PK study, collect samples at various time points (e.g., 1, 2, 5, and 24 hours post-dose).[5]
- Sample Collection: Collect blood (via cardiac puncture or other appropriate methods) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
- Tumor Collection: Excise tumors at the same time points, snap-freeze in liquid nitrogen, and store at -80°C.
2. Pharmacokinetic Analysis:
- Sample Preparation: Extract rogaratinib from plasma samples using appropriate protein precipitation or liquid-liquid extraction methods.
- Quantification: Analyze rogaratinib concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis: Calculate key PK parameters such as Cmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).
3. Pharmacodynamic (Biomarker) Analysis:
- Tumor Lysate Preparation: Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting: Determine the phosphorylation status of FGFR and downstream proteins like ERK1/2 in tumor lysates.[1][5] Use antibodies specific for the phosphorylated and total forms of the proteins.
- ELISA: Alternatively, use MSD-ELISA (Meso Scale Discovery) for quantitative measurement of protein phosphorylation.[1]
- Analysis: Correlate the inhibition of p-FGFR and p-ERK with rogaratinib exposure levels determined from the PK analysis.
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and laboratory settings. For complete and specific details, it is highly recommended to consult the supplementary methods section of the primary literature cited.[1]
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays in BAY1163877 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877 (Rogaratinib) is a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, survival, and migration.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[1][3][4] Assessing the efficacy of this compound in preclinical models is crucial for its development as a cancer therapeutic. Cell viability assays are fundamental in determining the cytotoxic and cytostatic effects of this inhibitor on cancer cells.
These application notes provide detailed protocols for three common and robust cell viability assays—MTT, Sulforhodamine B (SRB), and CellTiter-Glo®—to evaluate the efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that targets the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4.[1][5] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways critical for tumor growth and survival, such as the RAS/MAPK/ERK and PI3K/AKT pathways.[1][6] The anti-proliferative effects of Rogaratinib are mediated through the inhibition of this signaling cascade.[1][4]
This compound inhibits the FGFR signaling pathway.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines, as determined by cell viability and proliferation assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |
| DMS-114 | Lung Cancer | FGFR1-overexpressing | 42 |
| MFM-223 | Breast Cancer | FGFR2-overexpressing | 27 |
Data sourced from Grünewald S, et al. Int J Cancer. 2019.[1]
Table 2: GI50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | GI50 (nM) |
| H1581 | Lung Cancer | FGFR1-amplified | 36 - 244 |
| DMS114 | Lung Cancer | FGFR1-amplified | 36 - 244 |
Data sourced from MedChemExpress product information.[2]
Experimental Workflow for Efficacy Testing
A general workflow for assessing the efficacy of this compound using cell viability assays is outlined below. This workflow can be adapted for the specific requirements of each assay.
General workflow for cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692).[7][8][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12][13][14] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells at a density of 5,000-20,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the control and determine the GI50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present and, therefore, the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Determine the percentage of viability by comparing the luminescence of treated wells to control wells and calculate the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. scispace.com [scispace.com]
- 14. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of FGFR Expression in Rogaratinib (BAY1163877) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rogaratinib (B610551) (BAY1163877) is an orally bioavailable, potent, and selective small-molecule inhibitor of fibroblast growth factor receptors 1 through 4 (FGFR1-4).[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in various solid tumors, including urothelial carcinoma, non-small cell lung cancer, and breast cancer. Consequently, FGFRs are significant therapeutic targets, and rogaratinib has been evaluated in clinical trials for patients with FGFR-positive tumors.
These application notes provide a comprehensive overview of the role of Fibroblast Growth Factor Receptor (FGFR) expression analysis, with a focus on immunohistochemistry (IHC), in the context of studies involving the pan-FGFR inhibitor rogaratinib (this compound). While the primary biomarker for patient selection in key clinical trials of rogaratinib was FGFR mRNA overexpression determined by in situ hybridization (ISH), IHC remains a valuable and widely used technique for assessing protein expression in tumor tissues.[2][3][4] This document outlines the underlying signaling pathways, presents available clinical data, and provides detailed protocols for FGFR IHC that can be adapted for research and exploratory studies.
FGFR Signaling Pathway and Mechanism of Action of Rogaratinib
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis. Rogaratinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, thereby blocking their autophosphorylation and subsequent activation of downstream signaling.
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="Receptor Dimerization\n& Autophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Rogaratinib [label="Rogaratinib\n(this compound)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> P1 [label="Activates"]; P1 -> RAS; P1 -> PI3K; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Transcription; AKT -> Transcription; Rogaratinib -> FGFR [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; } dot
Caption: FGFR Signaling Pathway and Inhibition by Rogaratinib.
Data Presentation: Rogaratinib Clinical Trial Efficacy
Patient selection in the pivotal FORT-1 and FORT-2 clinical trials for rogaratinib was primarily based on the assessment of FGFR1 and FGFR3 mRNA overexpression using RNA in situ hybridization (RNAscope).[2][3] The following tables summarize the key efficacy data from these studies. It is important to note that a direct correlation between FGFR protein expression levels determined by IHC and response to rogaratinib has not been extensively reported in these specific trials.
Table 1: Efficacy of Rogaratinib in the FORT-1 Phase II/III Trial (Advanced/Metastatic Urothelial Carcinoma) [2][5]
| Endpoint | Rogaratinib (n=87) | Chemotherapy (n=88) |
| Objective Response Rate (ORR) | 20.7% | 19.3% |
| Median Overall Survival (OS) | 8.3 months | 9.8 months |
| ORR in patients with FGFR3 DNA alterations | 52.4% (11/21) | 26.7% (4/15) |
Table 2: Efficacy of Rogaratinib in Combination with Atezolizumab in the FORT-2 Phase Ib/II Trial (Cisplatin-ineligible, FGFR-positive Urothelial Carcinoma) [3]
| Endpoint | Rogaratinib + Atezolizumab (n=26) |
| Objective Response Rate (ORR) | 54% |
| Disease Control Rate | 83% |
| Complete Response (CR) | 13% |
| Partial Response (PR) | 42% |
Table 3: Efficacy of Rogaratinib in a Phase I Dose-Expansion Study (FGFR mRNA-Overexpressing Tumors) [4]
| Tumor Type | Objective Response Rate (ORR) |
| Overall (evaluable patients, n=100) | 15% |
| Urothelial Carcinoma | 12 responses |
| HNSCC, NSCLC, Other | 1 response each |
| FGFR mRNA-overexpressing tumors without apparent FGFR genetic aberration | 67% (10/15) |
Experimental Protocols
While the rogaratinib clinical trials primarily utilized RNA ISH for patient selection, IHC is a valuable tool for assessing FGFR protein expression. The following is a representative protocol for FGFR IHC on formalin-fixed, paraffin-embedded (FFPE) tissue, synthesized from general best practices. Disclaimer: This is a general protocol and has not been specifically validated for patient selection in rogaratinib clinical trials. Researchers should perform their own antibody validation and optimization.
// Nodes Start [label="Start: FFPE Tissue Section", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deparaffinization [label="Deparaffinization & Rehydration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntigenRetrieval [label="Antigen Retrieval", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibody Incubation\n(anti-FGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection (e.g., DAB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Counterstain [label="Counterstaining (Hematoxylin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration & Mounting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Microscopic Analysis & Scoring", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deparaffinization; Deparaffinization -> AntigenRetrieval; AntigenRetrieval -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Counterstain; Counterstain -> Dehydration; Dehydration -> Analysis; } dot
Caption: General Immunohistochemistry Workflow for FGFR Staining.
Representative Immunohistochemistry Protocol for FGFR Expression in FFPE Tissues
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Peroxidase/alkaline phosphatase blocking solution
-
Protein block solution (e.g., normal goat serum)
-
Primary antibody against the specific FGFR of interest (e.g., anti-FGFR1, -FGFR2, -FGFR3, or -FGFR4)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol for 2 x 3 minutes.
-
95% ethanol for 2 x 3 minutes.
-
70% ethanol for 2 x 3 minutes.
-
-
Rinse with deionized water for 5 minutes.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.
-
Incubate in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water and then with wash buffer (e.g., PBS or TBS).
4. Staining Procedure:
-
Block endogenous peroxidase/alkaline phosphatase activity by incubating slides with the appropriate blocking solution for 10 minutes.
-
Rinse with wash buffer.
-
Apply protein block and incubate for 20 minutes to reduce non-specific antibody binding.
-
Incubate with the primary anti-FGFR antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply the DAB chromogen substrate and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
6. Interpretation and Scoring:
-
FGFR expression is typically observed in the cytoplasm and/or membrane of tumor cells.
-
A semi-quantitative scoring system, such as the H-score, can be used. The H-score is calculated by the following formula: H-score = Σ (I x PC) , where 'I' is the intensity of staining (0=no staining, 1+=weak, 2+=moderate, 3+=strong) and 'PC' is the percentage of cells (0-100%) at that intensity.
-
Alternatively, a dichotomous scoring system (positive vs. negative) can be employed.
Conclusion
The development of rogaratinib highlights the importance of biomarker-driven strategies in targeted cancer therapy. While FGFR mRNA overexpression was the primary patient selection criterion in the key clinical trials, immunohistochemistry for FGFR protein expression remains a crucial tool for researchers. The protocols and data presented here provide a framework for the investigation of FGFR expression and its potential correlation with response to FGFR inhibitors like rogaratinib. Further studies are needed to establish a standardized and validated IHC assay with a clear scoring system that can reliably predict response to rogaratinib, potentially in conjunction with mRNA and genomic analyses.
References
- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Rogaratinib in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following BAY1163877 (Rogaratinib) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[3][4] Aberrant activation of this pathway through genetic alterations such as gene amplification, mutations, or translocations is implicated in the development and progression of various cancers.[5] By inhibiting FGFRs, this compound disrupts downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell survival. This inhibition ultimately leads to cell cycle arrest and induction of apoptosis.[2]
These application notes provide a comprehensive guide to utilizing flow cytometry for the quantitative analysis of apoptosis in cancer cells treated with this compound. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely accepted technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Data Presentation
The following table presents illustrative data on the dose-dependent effect of this compound on apoptosis in a hypothetical FGFR-amplified cancer cell line. This data is representative of typical outcomes observed with FGFR inhibitors and serves as a template for presenting experimental findings.
Table 1: Quantitative Analysis of Apoptosis in FGFR-Amplified Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 1.9 ± 0.5 | 0.5 ± 0.2 |
| This compound (10 nM) | 85.3 ± 3.2 | 8.1 ± 1.1 | 5.4 ± 0.9 | 1.2 ± 0.3 |
| This compound (50 nM) | 65.7 ± 4.1 | 18.9 ± 2.3 | 13.2 ± 1.8 | 2.2 ± 0.5 |
| This compound (100 nM) | 40.1 ± 5.5 | 35.6 ± 3.9 | 20.5 ± 2.7 | 3.8 ± 0.7 |
| Staurosporine (1 µM) | 15.4 ± 3.8 | 40.2 ± 4.5 | 42.1 ± 5.1 | 2.3 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments. Staurosporine is included as a positive control for apoptosis induction.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., a line with known FGFR amplification) in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include the following controls:
-
Untreated Control: Cells in a complete culture medium without any treatment.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to prepare the this compound solutions.
-
Positive Control: Cells treated with a known apoptosis-inducing agent, such as staurosporine, to validate the assay.[7]
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Staining with Annexin V and Propidium Iodide
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension Cells: Directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the tubes and incubate them for 15-20 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Calibrate the flow cytometer using unstained cells, cells stained only with Annexin V, and cells stained only with PI to set the appropriate voltages and compensation for spectral overlap.
-
Data Acquisition: Analyze the samples on the flow cytometer, preferably within one hour of staining. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Gating Strategy:
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From the gated population, create a dot plot of Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (e.g., PE on the y-axis).
-
-
Quadrant Analysis: Set up quadrants on the dot plot to differentiate the following cell populations:[7]
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.
-
Visualizations
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Facebook [cancer.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Organoid Culture Techniques in Preclinical Evaluation of BAY1163877 (Rogaratinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue.[1][2] These self-organizing structures are invaluable tools for preclinical drug development, offering a more physiologically relevant model compared to traditional 2D cell cultures.[3] This document provides detailed protocols for utilizing patient-derived organoid cultures to evaluate the efficacy of BAY1163877 (rogaratinib), a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[4]
This compound has demonstrated broad antitumor activity in preclinical models of cancers with FGFR overexpression, including lung, breast, colon, and bladder cancers.[4] Dysregulation of the FGFR signaling pathway is a key driver in various malignancies.[4] FGFR activation triggers downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[4] this compound effectively inhibits FGFR autophosphorylation and subsequent downstream signaling.[4]
These application notes will guide researchers through the process of establishing and characterizing patient-derived organoids from relevant tumor types, performing drug sensitivity and specificity assays with this compound, and analyzing the downstream effects of FGFR inhibition.
Data Presentation
The following tables summarize the in vitro activity of this compound in various cancer cell lines, providing a reference for expected potency.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases [5]
| Target | IC50 (nM) |
| FGFR1 | 11.2 |
| FGFR2 | <1 |
| FGFR3 | 18.5 |
| FGFR4 | 201 |
| VEGFR3/FLT4 | 127 |
Table 2: Anti-proliferative Activity of this compound in FGFR-amplified Cancer Cell Lines [5]
| Cell Line | Cancer Type | FGFR Amplification | GI50 (nM) |
| H1581 | Lung Cancer | FGFR1 | 36 - 244 |
| DMS114 | Lung Cancer | FGFR1 | 36 - 244 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue. Specific media formulations may vary depending on the tissue of origin (e.g., bladder, lung, colorectal).[1][6][7]
Materials:
-
Fresh tumor tissue in tissue collection medium on ice.[3]
-
Digestion Buffer (e.g., Collagenase Type II, Dispase).[6]
-
Basement membrane matrix.
-
Standard cell culture reagents and equipment.
Procedure:
-
Tissue Processing:
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing Digestion Buffer.
-
Incubate at 37°C with agitation for 30-60 minutes, or until tissue is dissociated.[6]
-
Neutralize the digestion reaction by adding an excess of cold basal medium.
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the suspension to pellet the cells and aspirate the supernatant.
-
Resuspend the cell pellet in a cold basement membrane matrix.[7]
-
Plate droplets of the cell-matrix suspension into a pre-warmed culture plate.[9]
-
Allow the droplets to solidify at 37°C for 15-30 minutes.[9]
-
-
Organoid Culture:
Protocol 2: Characterization of PDOs for FGFR Alterations
It is crucial to confirm that the established PDOs retain the FGFR alterations of the parent tumor.
Methods:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Fix and embed organoids for sectioning.
-
Stain sections with antibodies against FGFR1, FGFR2, FGFR3, and FGFR4 to assess protein expression levels.
-
-
Next-Generation Sequencing (NGS):
-
Extract DNA and RNA from both the PDOs and the original tumor tissue.
-
Perform whole-exome or targeted sequencing to identify FGFR gene amplifications, mutations, or fusions.[10]
-
-
Quantitative PCR (qPCR):
-
Analyze mRNA expression levels of FGFRs to detect overexpression.
-
Protocol 3: Drug Sensitivity and Viability Assay
This protocol describes how to assess the dose-dependent effect of this compound on organoid viability.
Materials:
-
Established and characterized PDOs.
-
This compound (rogaratinib) stock solution.
-
Organoid Culture Medium.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
96-well or 384-well plates suitable for organoid culture.
Procedure:
-
Organoid Plating:
-
Dissociate mature organoids into small fragments or single cells.
-
Embed the organoid fragments in a basement membrane matrix and plate into a multi-well plate.
-
Culture for 24-48 hours to allow organoids to reform.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in Organoid Culture Medium. A typical dose range could be from 1 nM to 10 µM.
-
Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-120 hours.
-
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 or GI50 values.
-
Protocol 4: Western Blot Analysis of FGFR Pathway Inhibition
This protocol is to confirm that this compound inhibits the FGFR signaling pathway in the organoid models.[4]
Materials:
-
Established PDOs.
-
This compound.
-
Lysis buffer and protease/phosphatase inhibitors.
-
Antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Standard Western blotting reagents and equipment.
Procedure:
-
Organoid Treatment and Lysis:
-
Treat established organoids with a relevant concentration of this compound (e.g., at or near the IC50 value) for a specified time (e.g., 2, 6, 24 hours).
-
Harvest the organoids and lyse them in lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, and total ERK.
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the extent of pathway inhibition.[4]
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in organoids.
References
- 1. Culture of Bladder Cancer Organoids as Precision Medicine Tools [jove.com]
- 2. Patient-Derived Bladder Tumor Organoids Isolation and Culture: Conventional and Cost-Reduction Strategy. | Read by QxMD [read.qxmd.com]
- 3. researchgate.net [researchgate.net]
- 4. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues [frontiersin.org]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BAY1163877 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and relevant animal models for evaluating the in vivo efficacy of BAY1163877 (rogaratinib), a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. Detailed protocols for key experimental models are provided to facilitate study design and execution.
Introduction to this compound
This compound is a small molecule inhibitor targeting FGFR1, 2, 3, and 4, key drivers in various cancers.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the FGFR kinase domain, leading to the suppression of receptor autophosphorylation and subsequent downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways. Preclinical studies have demonstrated its antitumor activity in various cancer models, particularly those with FGFR pathway alterations.
Signaling Pathway Targeted by this compound
This compound targets the FGFR signaling pathway, which, when aberrantly activated by gene amplification, mutations, or translocations, can drive tumor cell proliferation, survival, and angiogenesis.
FGFR Signaling Pathway and Inhibition by this compound.
Recommended Animal Models
A variety of well-characterized animal models have been successfully employed to evaluate the efficacy of this compound. The choice of model should be guided by the specific research question, tumor type, and the desire to study the drug in the context of a competent or compromised immune system.
Syngeneic Models
Syngeneic models utilize immunocompetent mice, allowing for the investigation of the interplay between the therapeutic agent and the host immune system.
C51 Colon Cancer Model: This model employs the C51 murine colon adenocarcinoma cell line, which has high expression of FGFR1 and moderate expression of FGFR2, implanted into immunocompetent BALB/c mice.[3][4]
Cell Line-Derived Xenograft (CDX) Models
CDX models involve the implantation of human cancer cell lines into immunodeficient mice. These models are widely used for efficacy testing of targeted therapies.
-
NCI-H716 Colorectal Cancer Model: This model utilizes the NCI-H716 human colorectal carcinoma cell line, characterized by FGFR2 amplification and high FGFR2 mRNA expression, implanted into immunodeficient mice such as NMRI-nu/nu.[3]
-
DMS-114 Lung Cancer Model: The DMS-114 human small cell lung cancer cell line, which overexpresses FGFR1, is another valuable tool for creating xenograft models to test this compound efficacy.[3]
Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[5][6][7][8]
-
Lung Cancer PDX Models: Patient-derived lung tumors, particularly those with identified FGFR alterations, have been used to demonstrate the in vivo efficacy of this compound.[3]
-
Bladder Cancer PDX Models: Given the prevalence of FGFR alterations in bladder cancer, PDX models from this cancer type are highly relevant for studying this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various preclinical models.
| Syngeneic Model | Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy Outcome |
| Colon Cancer | C51 | BALB/c | 25, 50, 75 mg/kg, QD, p.o. | Dose-dependent tumor growth inhibition.[4] |
| Colon Cancer | C51 | BALB/c | 25 mg/kg, BID, p.o. | Improved efficacy compared to QD dosing.[4] |
| Cell Line-Derived Xenograft (CDX) Model | Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy Outcome | Tumor/Control (T/C) Ratio |
| Colorectal Cancer | NCI-H716 | NMRI nu/nu | 35, 50, 65 mg/kg, BID, p.o. | Dose-dependent antitumor efficacy.[3] | 0.17, 0.14, 0.09 (by volume) |
| Lung Cancer | DMS-114 | N/A | 50 mg/kg, BID, p.o. | Significant tumor growth inhibition.[3] | N/A |
| Patient-Derived Xenograft (PDX) Model | Tumor Type | FGFR Alteration | Dosing Regimen | Efficacy Outcome |
| Lung Cancer | LU299, LXFL1121 | FGFR1 overexpression | N/A | Durable partial and complete responses.[3] |
| Bladder Cancer | N/A | FGFR3 mutation | N/A | Tumor growth inhibition.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Experimental Workflow
General workflow for in vivo efficacy studies of this compound.
Protocol 1: C51 Syngeneic Colon Cancer Model
1. Cell Culture:
- Culture C51 murine colon adenocarcinoma cells in appropriate media (e.g., DMEM with 10% FBS).
- Harvest cells during the exponential growth phase.
- Wash cells with sterile PBS and resuspend in a serum-free medium or PBS at a concentration of 5 x 106 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use 6-8 week old female BALB/c mice.
- Acclimatize animals for at least one week before the experiment.
- Inject 0.1 mL of the cell suspension (5 x 105 cells) subcutaneously into the right flank of each mouse.
3. Tumor Monitoring and Treatment:
- Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (length x width2)/2.
- When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and control groups.
- Prepare this compound in a suitable vehicle for oral administration.
- Administer this compound or vehicle daily (QD) or twice daily (BID) by oral gavage at the desired dose levels.
- Monitor body weight and general health of the animals regularly.
4. Endpoint Analysis:
- At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the animals.
- Excise tumors and measure their final weight and volume.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
- For pharmacodynamic studies, collect tumor samples at specified time points after the last dose for analysis of p-FGFR and p-ERK levels by Western blot or immunohistochemistry.
Protocol 2: NCI-H716 Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture:
- Culture NCI-H716 human colorectal carcinoma cells in RPMI-1640 medium supplemented with 10% FBS.
- Prepare cells for injection as described in Protocol 1, typically at a concentration of 5 x 107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
2. Animal Handling and Tumor Implantation:
- Use 6-8 week old female immunodeficient mice (e.g., NMRI-nu/nu or NOD-SCID).
- Inject 0.1 mL of the cell suspension (5 x 106 cells) subcutaneously into the right flank.
3. Tumor Monitoring and Treatment:
- Follow the procedures for tumor monitoring, randomization, and treatment as described in Protocol 1.
4. Endpoint Analysis:
- Perform endpoint analysis as described in Protocol 1. Calculate the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) as a measure of efficacy.
Protocol 3: Patient-Derived Xenograft (PDX) Model
1. Tumor Fragment Implantation:
- Obtain fresh tumor tissue from consenting patients under sterile conditions.
- Cut the tumor into small fragments (approximately 3x3x3 mm).
- Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG) and make a small incision in the skin.
- Implant a single tumor fragment subcutaneously.
- Suture the incision.
2. Tumor Growth and Passaging:
- Monitor tumor growth. When the tumor reaches a size of approximately 1000-1500 mm3, euthanize the mouse and aseptically remove the tumor.
- The tumor can then be serially passaged into new cohorts of mice for expansion.
3. Efficacy Studies:
- Once a stable tumor line is established and a sufficient number of mice with established tumors are available, conduct efficacy studies as described in Protocol 1.
Pharmacodynamic Biomarker Analysis
To confirm the mechanism of action of this compound in vivo, it is crucial to assess the inhibition of FGFR signaling in tumor tissues.
Workflow for Pharmacodynamic Biomarker Analysis.
Protocol for Western Blot Analysis of p-FGFR and p-ERK:
-
Excise tumors from treated and control animals at various time points after the final dose.
-
Immediately snap-freeze the tumors in liquid nitrogen or homogenize in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, and total ERK.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the level of protein phosphorylation relative to the total protein.
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound. The selection of the most appropriate animal model and adherence to detailed experimental procedures will ensure the generation of high-quality, reproducible data to inform further clinical development.
References
- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bladder cancer patient-derived xenograft displays aggressive growth dynamics in vivo and in organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crownbio.com [crownbio.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Patient-derived bladder cancer xenograft models reveal VEGF and CDK4 enhancing tumor metastasis behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY1163877 in In Vitro Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Specifically, it targets FGFR1, FGFR2, FGFR3, and FGFR4, which are key regulators of various cellular processes.[4] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[5][6] this compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the FGFR kinase domain and subsequently inhibiting downstream signaling cascades, most notably the RAS/MAPK/ERK pathway.[4][7]
These application notes provide detailed protocols for utilizing this compound in in vitro kinase inhibition assays, a fundamental tool for characterizing its potency and selectivity. The provided methodologies are designed to guide researchers in obtaining reliable and reproducible data for drug discovery and development programs.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against a panel of kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's potency.
| Target Kinase | IC50 (nM) |
| FGFR1 | 1.8 - 11.2 |
| FGFR2 | <1 |
| FGFR3 | 9.2 - 18.5 |
| FGFR4 | 1.2 - 201 |
| VEGFR3/FLT4 | 127 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The ranges presented are compiled from multiple sources.[1][2][8]
Signaling Pathway
The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rogaratinib | FGFR | TargetMol [targetmol.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Lentiviral-Mediated FGFR Overexpression in Preclinical Evaluation of BAY1163877
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in various cellular processes, including proliferation, survival, migration, and differentiation.[1][2] Aberrations in this pathway, such as gene amplification, mutations, or fusions, are implicated in the progression of numerous cancers, making FGFRs attractive therapeutic targets.[1][3] The development of selective FGFR inhibitors requires robust preclinical models that accurately recapitulate the genetic landscape of FGFR-driven malignancies.
This document provides detailed protocols for utilizing lentiviral transduction to establish stable cell lines overexpressing specific FGFR isoforms. These engineered cell lines serve as an essential in vitro tool for characterizing the efficacy and mechanism of action of FGFR inhibitors, such as BAY1163877 (Rogaratinib). This compound is a potent and selective oral pan-FGFR inhibitor that targets FGFR1-4.[4][5][6] By comparing the inhibitor's effects on cells with engineered FGFR overexpression versus control cells, researchers can validate on-target activity and investigate mechanisms of sensitivity and resistance.[7][8]
FGFR Signaling Pathway and Inhibition by this compound
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in conjunction with heparan sulfate (B86663) proteoglycans (HSPG) as cofactors, induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][9][10] This activation initiates several downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][10][11] Other activated pathways include PLCγ and STAT signaling.[1][10] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs to block autophosphorylation and subsequent downstream signaling.[12]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound (Rogaratinib).
Table 1: Inhibitory Activity of this compound Against FGFR Kinases
| Target | IC50 (nM) | Reference |
|---|---|---|
| FGFR1 | 11.2 | [4] |
| FGFR1 | 1.8 | [5] |
| FGFR2 | <1 | [4][5] |
| FGFR3 | 18.5 | [4] |
| FGFR3 | 9.2 | [5] |
| FGFR4 | 201 | [4] |
| FGFR4 | 1.2 | [5] |
| VEGFR3/FLT4 | 127 |[4] |
Table 2: Anti-proliferative Activity of this compound in FGFR-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Amplification | GI50 (nM) | Reference |
|---|---|---|---|---|
| H1581 | Lung Cancer | FGFR1 | 36 | [4] |
| DMS114 | Lung Cancer | FGFR1 | 244 |[4] |
Experimental Workflow
The overall experimental process involves producing lentiviral particles, transducing target cells to create a stable FGFR-overexpressing line, and then using this model for functional and mechanistic studies with this compound.
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.[13][14][15]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid encoding the human FGFR of interest (e.g., pLenti-puro-FGFR1)
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM Reduced Serum Medium
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM with 10% FBS.
-
Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent at the time of transfection.
-
-
Day 2: Co-transfection
-
In Tube A, dilute the plasmids in Opti-MEM. For a 10 cm dish, use:
-
5 µg of pLenti-FGFR transfer plasmid
-
3.75 µg of psPAX2 packaging plasmid
-
1.25 µg of pMD2.G envelope plasmid
-
Bring the total volume to 500 µL with Opti-MEM.
-
-
In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's protocol.
-
Add the DNA solution (Tube A) to the transfection reagent solution (Tube B), mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-lipid complex mixture dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO2.
-
-
Day 4 & 5: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The virus can be used immediately or aliquoted and stored at -80°C. A second harvest can be performed at 72 hours by adding fresh media to the cells after the first harvest.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the infection of a target cancer cell line to generate a stable FGFR-overexpressing line.[16][17][18]
Materials:
-
Target cancer cell line (e.g., A549 lung cancer cells)[19]
-
Complete growth medium for the target cell line
-
Lentiviral supernatant (from Protocol 1)
-
Hexadimethrine bromide (Polybrene)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Day 1: Seed Target Cells
-
Plate 1.5 x 10^5 target cells per well in a 6-well plate.
-
Incubate overnight to allow cells to adhere.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Remove the growth medium from the cells.
-
Prepare transduction medium: Add Polybrene to the complete growth medium to a final concentration of 5-8 µg/mL. Polybrene enhances transduction efficiency.[16][18]
-
Add 2 mL of transduction medium to each well.
-
Add the lentiviral supernatant to the cells. It is recommended to test a range of viral volumes (e.g., 50 µL, 200 µL, 500 µL) to determine the optimal multiplicity of infection (MOI).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 3: Medium Change
-
Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
-
Day 4 onwards: Antibiotic Selection
-
At 48 hours post-transduction, begin selection. Replace the medium with fresh medium containing the appropriate concentration of puromycin (B1679871) (previously determined by a kill curve for the specific cell line).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced control cells have died.
-
Expand the surviving pool of stably transduced cells.
-
-
Validation of Overexpression
-
Confirm FGFR overexpression in the stable cell pool via Western Blot and/or qPCR, comparing to the parental cell line or a control line transduced with an empty vector.
-
Protocol 3: this compound Treatment and Analysis
A. Cell Viability Assay (MTT/WST-1)
Procedure:
-
Seed FGFR-overexpressing (FGFR-OE) and control cells in 96-well plates at a density of 3,000-5,000 cells/well. Allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO vehicle control.
-
After incubation, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Read the absorbance on a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
B. Western Blot for Pathway Inhibition
Procedure:
-
Plate FGFR-OE and control cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing ligand-stimulated signaling.
-
Pre-treat cells with various concentrations of this compound or DMSO for 2-4 hours.
-
If applicable, stimulate the cells with a corresponding FGF ligand (e.g., FGF2) for 15-30 minutes.
-
Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total FGFR, phospho-FGFR, total ERK1/2, phospho-ERK1/2 (a key surrogate marker for cellular FGFR inhibition), total AKT, phospho-AKT, and a loading control (e.g., GAPDH or β-actin).[7]
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate. Analyze the reduction in phosphorylation of downstream effectors.[7][20]
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. 慢病毒转导实验方案 [sigmaaldrich.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Unveiling BAY1163877 Resistance Mechanisms with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug resistance is a primary obstacle in cancer therapy. BAY1163877 (Rogaratinib) is a potent and selective pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has shown efficacy in cancers with FGFR pathway alterations.[1][2][3][4][5] However, as with other targeted therapies, acquired resistance can limit its long-term clinical benefit. This document provides a comprehensive guide to utilizing CRISPR-Cas9 genome-wide screening technology to identify and validate genes that mediate resistance to this compound. Understanding these mechanisms is critical for developing effective combination therapies and overcoming treatment failure.
Introduction
The CRISPR-Cas9 system has revolutionized functional genomics, offering a powerful tool for systematically interrogating the genome to uncover gene functions related to drug response.[6][7][8] By creating pooled libraries of single-guide RNAs (sgRNAs) that can target and knock out nearly every gene in the human genome, researchers can perform unbiased screens to identify which genetic perturbations lead to a specific phenotype, such as drug resistance.[9][10][11]
This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFR1-4, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3][5][12][13] Resistance to FGFR inhibitors can arise from various mechanisms, including the activation of bypass signaling pathways.[14][15] For instance, preclinical studies have shown that resistance to this compound can be associated with the upregulation and activation of the MET receptor tyrosine kinase, which can reactivate downstream signaling.[12][13][15]
This application note details the protocols for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. It covers the entire workflow from generating a resistant cell line population and performing the primary screen to validating the identified candidate genes.
Key Experimental Workflow
The overall process involves a discovery phase to identify potential resistance genes using a genome-wide screen, followed by a validation phase to confirm the role of these genes in conferring resistance to this compound.
Caption: High-level workflow for CRISPR-Cas9 screening and validation.
Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line (Optional, for comparison)
This protocol describes the generation of a resistant cell line through continuous drug exposure, which can serve as a valuable tool for comparative studies alongside the CRISPR-generated resistant populations.[16][17][18]
1. Determine the IC50 of this compound:
-
Select a cancer cell line known to be sensitive to FGFR inhibitors (e.g., with FGFR amplification or fusion).
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
The following day, treat cells with a range of this compound concentrations.
-
After 72 hours, assess cell viability using an appropriate method (e.g., CellTiter-Glo®, CCK-8).[18]
-
Calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.
2. Induction of Resistance:
-
Culture the parental cell line in the presence of this compound at a starting concentration equal to the IC20-IC30.
-
Maintain the cells at this concentration, passaging them as they reach 70-80% confluency.
-
Once the cells exhibit a stable growth rate, gradually increase the drug concentration (e.g., 1.5 to 2-fold increments).[19]
-
If significant cell death occurs, revert to the previous concentration until the cells recover.
-
Continue this dose-escalation process for several months until the cells can proliferate at a concentration significantly higher (e.g., >10-fold) than the initial IC50.[16]
3. Characterization of Resistant Line:
-
Re-determine the IC50 of this compound in the newly established resistant line and compare it to the parental line.
-
Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.[19]
Protocol 2: Genome-Wide CRISPR-Cas9 Positive Selection Screen
This protocol outlines the steps for a pooled, positive selection screen to identify genes whose knockout confers resistance to this compound.[20]
1. Cell Line Preparation:
-
Choose a suitable human cancer cell line sensitive to this compound.
-
Ensure the cell line stably expresses the Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
2. Lentiviral sgRNA Library Transduction:
-
Transduce the Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO, TKOv3) at a low multiplicity of infection (MOI < 0.3-0.5) to ensure that most cells receive only a single sgRNA.[6][7]
-
Maintain a sufficient number of cells throughout the process to ensure library representation is maintained (at least 300-1,000 cells per sgRNA in the library).[21]
3. Antibiotic Selection for Transduced Cells:
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) based on the sgRNA library vector.
4. This compound Treatment (Positive Selection):
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a drug-treated group.
-
Treat the experimental group with a concentration of this compound that results in significant cell killing (e.g., IC80-IC90) of the parental Cas9-expressing cells.
-
Culture both populations for 14-21 days, allowing cells with resistance-conferring knockouts to grow and become enriched.[22]
-
Harvest cell pellets from the initial (baseline) population, the vehicle-treated control, and the this compound-treated population. Ensure to maintain high cellular representation at each collection point.[21]
5. Hit Identification:
-
Extract genomic DNA from the harvested cell pellets.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.[21]
-
Subject the PCR products to next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the different populations.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control and baseline populations. Genes targeted by these enriched sgRNAs are considered candidate resistance genes.
Protocol 3: Validation of Candidate Genes
Hits identified from the primary screen require rigorous validation to confirm their role in this compound resistance.[23]
1. Generation of Single-Gene Knockout Lines:
-
For each candidate gene, design 2-3 independent sgRNAs.
-
Transduce the parental Cas9-expressing cell line with each individual sgRNA.
-
Select for transduced cells and expand them to generate stable single-gene knockout cell lines.
-
Confirm gene knockout at the protein level via Western blot or at the genomic level by sequencing the target site.[21]
2. Cell Viability Assays:
-
Determine the IC50 of this compound for each of the newly generated knockout cell lines and compare it to the control cell line (transduced with a non-targeting sgRNA).
-
A significant increase in the IC50 for a knockout line confirms that the loss of that gene confers resistance.
3. Orthogonal Validation:
-
Use an alternative gene-silencing method, such as RNA interference (RNAi), to knock down the expression of the candidate genes.[23]
-
Perform cell viability assays with this compound to confirm that knockdown of the gene via a different mechanism also results in a resistant phenotype.
4. Functional Studies:
-
Investigate the mechanism by which the loss of the validated gene confers resistance. This may involve:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors in the FGFR pathway (e.g., p-ERK, p-AKT) and potential bypass pathways (e.g., p-MET) in the knockout cells with and without this compound treatment.
-
Rescue Experiments: Re-express the wild-type version of the candidate gene in the knockout cell line and determine if this restores sensitivity to this compound.
-
Data Presentation
Quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison.
Table 1: IC50 Values of this compound in Validated Knockout Cell Lines
| Cell Line | Target Gene | sgRNA Sequence | This compound IC50 (nM) | Fold Change vs. Control |
| Control | Non-Targeting | N/A | 50 ± 5 | 1.0 |
| KO-GeneX-1 | Gene X | sgRNA_1 | 550 ± 40 | 11.0 |
| KO-GeneX-2 | Gene X | sgRNA_2 | 610 ± 55 | 12.2 |
| KO-GeneY-1 | Gene Y | sgRNA_1 | 480 ± 30 | 9.6 |
| KO-GeneY-2 | Gene Y | sgRNA_2 | 515 ± 42 | 10.3 |
Table 2: Summary of sgRNA Enrichment from Primary Screen
| Target Gene | sgRNA ID | Read Count (Control) | Read Count (Treated) | Fold Enrichment | p-value |
| Gene X | sgX_1 | 150 | 4500 | 30.0 | <0.001 |
| Gene X | sgX_2 | 125 | 3800 | 30.4 | <0.001 |
| Gene X | sgX_3 | 180 | 5150 | 28.6 | <0.001 |
| Gene Y | sgY_1 | 210 | 4300 | 20.5 | <0.001 |
| Gene Y | sgY_2 | 195 | 4050 | 20.8 | <0.001 |
Signaling Pathway Visualization
This compound inhibits the FGFR signaling pathway. Resistance can emerge through the activation of bypass tracks, such as the MET pathway, which can reactivate downstream signaling.
Caption: FGFR signaling and a potential this compound resistance mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. biocompare.com [biocompare.com]
- 22. researchgate.net [researchgate.net]
- 23. revvity.com [revvity.com]
Application Notes: Co-immunoprecipitation to Assess Target Engagement of BAY1163877
Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2][3][4] Aberrant FGFR signaling is a key driver in various cancers, making it a critical therapeutic target.[3][5][6] Verifying that a drug like this compound engages its intended target within the complex cellular environment is a crucial step in drug development.
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in their native state.[7][8][9][10] This method utilizes an antibody to isolate a specific target protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[11][12] By assessing how drug treatment affects these interactions, Co-IP can serve as a powerful tool to confirm the target engagement of an inhibitor.
These application notes provide a detailed protocol for using Co-IP to demonstrate that this compound engages with its FGFR target by disrupting the interaction between FGFR and its downstream signaling partners.
Principle of the Method
Activation of FGFRs by their ligands (FGFs) leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling proteins to form a signaling complex. A key early event is the phosphorylation of adaptor proteins, which initiates cascades like the RAS/MAPK/ERK and PI3K/AKT pathways.[3][6]
This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation.[3][6] This inhibition is expected to disrupt the formation of the active FGFR signaling complex.
This protocol uses an antibody specific to an FGFR (e.g., FGFR1) to immunoprecipitate it from cells treated with either a vehicle control or this compound. The immunoprecipitated complex is then analyzed by Western blot for the presence of a known interacting partner (e.g., FRS2 or PLCγ). A successful target engagement by this compound will be demonstrated by a reduced amount of the interacting partner co-precipitating with FGFR in the drug-treated sample compared to the vehicle-treated control.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for a cancer cell line known to overexpress an FGFR, such as NCI-H1581 (FGFR1-amplified lung cancer).[1]
Materials and Reagents
-
Cell Line: NCI-H1581 or similar FGFR-amplified cell line.
-
Compound: this compound (Rogaratinib), dissolved in DMSO.
-
Antibodies:
-
Primary IP Antibody: Rabbit anti-FGFR1 (validated for IP).
-
Primary Western Blot Antibodies: Mouse anti-FGFR1, Rabbit anti-FRS2 (or another known interactor).
-
Control Antibody: Rabbit IgG.
-
Secondary Antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG.
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Co-IP Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 1X Laemmli sample buffer.
-
-
Equipment:
-
Cell culture incubator, flasks, and plates.
-
Refrigerated microcentrifuge.
-
Magnetic separation rack.
-
SDS-PAGE and Western blot apparatus.
-
Chemiluminescence imaging system.
-
Procedure
-
Cell Culture and Treatment:
-
Plate NCI-H1581 cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with either DMSO (Vehicle Control) or an effective concentration of this compound (e.g., 250 nM) for 2 hours.
-
Stimulate cells with FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to induce FGFR signaling.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new tube. Reserve 50 µL as "Input" for later analysis.
-
-
Immunoprecipitation (IP):
-
Determine the protein concentration of the clarified lysate (e.g., using a BCA assay).
-
Incubate 1-2 mg of total protein with 2-4 µg of anti-FGFR1 antibody (or Rabbit IgG for the negative control) for 4 hours to overnight at 4°C on a rotator.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.
-
Incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic separation rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant (the eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the eluates and the "Input" samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-FGFR1 and anti-FRS2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Figure 2: Experimental workflow for the Co-IP target engagement assay.
Data Presentation and Interpretation
The primary output of this experiment is a Western blot. Densitometry should be used to quantify the band intensities. The amount of the co-precipitated protein (FRS2) should be normalized to the amount of the immunoprecipitated target protein (FGFR1) in the eluate. A significant reduction in the normalized FRS2 signal in the this compound-treated sample indicates successful target engagement.
Expected Results:
-
Input Lanes: Should show equal amounts of FGFR1 and FRS2 in all samples, confirming equal protein loading.
-
IgG IP Lane: Should show no bands for FGFR1 or FRS2, confirming antibody specificity.
-
FGFR1 IP (Vehicle): Should show a strong band for FGFR1 and a clear band for the co-precipitated FRS2.
-
FGFR1 IP (this compound): Should show a strong band for FGFR1, but a significantly weaker or absent band for FRS2.
Example Quantitative Data Summary
The table below presents hypothetical data from densitometry analysis of the Western blot results.
| Sample Condition | IP Antibody | Immunoprecipitated FGFR1 (Arbitrary Units) | Co-IP FRS2 (Arbitrary Units) | Normalized FRS2/FGFR1 Ratio | % Reduction in Interaction |
| Vehicle (DMSO) | Anti-FGFR1 | 15,200 | 8,512 | 0.56 | N/A |
| This compound (250 nM) | Anti-FGFR1 | 14,950 | 1,196 | 0.08 | 85.7% |
| Vehicle (DMSO) | Rabbit IgG | 50 | 35 | N/A | N/A |
This data illustrates that while a similar amount of FGFR1 was pulled down in both vehicle and drug-treated conditions, the interaction with FRS2 was reduced by nearly 86% upon treatment with this compound, providing strong evidence of target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rogaratinib | FGFR | TargetMol [targetmol.com]
- 3. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to BAY1163877 (Rogaratinib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the pan-FGFR inhibitor, BAY1163877 (Rogaratinib).
I. Troubleshooting Guide
This guide addresses common issues observed during in vitro studies with this compound, focusing on the emergence of acquired resistance.
Issue 1: Decreased sensitivity or loss of response to this compound in a previously sensitive cell line.
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows a reduced response or is growing at higher concentrations of the drug. What could be the cause and how can I investigate it?
-
Answer: This is a strong indication of acquired resistance. The most common mechanism is the activation of bypass signaling pathways that circumvent the FGFR inhibition by this compound. Key steps to investigate this are:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental cell line confirms resistance.
-
Assess Bypass Pathway Activation: The most frequently reported bypass pathways involve the upregulation and/or activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, and ErbB3.[1] You should analyze the protein expression and phosphorylation status of these key signaling molecules.
-
Recommended Action: Perform Western blot analysis on lysates from both parental (sensitive) and resistant cells. Probe for total and phosphorylated levels of MET, EGFR, ErbB3, and their downstream effectors like AKT and ERK1/2. An increase in the phosphorylated forms of these proteins in the resistant cells, even in the presence of this compound, suggests bypass signaling.
-
-
Issue 2: My Western blot results show reactivation of downstream signaling (p-ERK, p-AKT) in the presence of this compound.
-
Question: I've treated my cells with this compound and initially saw a decrease in p-ERK and p-AKT levels. However, at later time points, these signals rebound. Why is this happening?
-
Answer: This phenomenon, known as adaptive resistance or feedback activation, is a common response to targeted therapies. Cancer cells can adapt to the inhibition of one pathway by reactivating the same or parallel signaling cascades.
-
Potential Cause: Inhibition of the FGFR pathway can relieve negative feedback loops, leading to the compensatory activation of other RTKs.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) of this compound treatment and perform Western blotting for p-ERK and p-AKT to map the kinetics of signal reactivation.
-
Phospho-RTK Array: To get a broader view of which RTKs might be responsible for the signal rebound, consider using a phospho-RTK array. This will allow you to simultaneously screen the phosphorylation status of numerous RTKs and identify potential culprits for the bypass signaling.
-
Combination Treatment: Once a bypass pathway is identified (e.g., MET activation), you can test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a MET inhibitor like Crizotinib). This combination is expected to prevent the reactivation of downstream signaling and restore sensitivity.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Rogaratinib)?
A1: this compound is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor.[2] It targets FGFR1, FGFR2, FGFR3, and FGFR4 by competitively binding to the ATP-binding pocket of the kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[3]
Q2: What are the known mechanisms of acquired resistance to this compound?
A2: The primary mechanism of acquired resistance to this compound is the activation of bypass signaling pathways. This involves the upregulation and/or hyperactivation of other receptor tyrosine kinases (RTKs) that can then reactivate downstream signaling independently of FGFR. The most commonly implicated bypass pathways are:
-
MET Activation: Upregulation of MET expression and/or MET gene amplification can lead to the activation of ERK1/2 and AKT signaling, rendering the cells resistant to FGFR inhibition by this compound.[4]
-
EGFR/ErbB3 Activation: Increased expression and phosphorylation of EGFR and ErbB3 can also provide an alternative route for activating downstream pro-survival pathways.
It is noteworthy that in some preclinical models of acquired resistance to rogaratinib, no mutations in the original driver FGFR genes were found, suggesting that bypass signaling is a more common escape mechanism than on-target mutations for this particular inhibitor.
Q3: How can I generate a this compound-resistant cell line for my studies?
A3: A standard method for generating a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug. A detailed protocol is provided in the "Experimental Protocols" section below. The process generally takes several months.
Q4: Are there strategies to overcome or prevent acquired resistance to this compound?
A4: Yes, based on the known resistance mechanisms, several strategies can be employed:
-
Combination Therapy: This is the most promising approach. Combining this compound with an inhibitor of the identified bypass pathway can restore or enhance therapeutic efficacy. For example:
-
If MET is activated, combine this compound with a MET inhibitor.
-
If EGFR is activated, combine with an EGFR inhibitor.
-
-
Intermittent Dosing: In some cases, the resistance phenotype may be reversible. A "drug holiday" or intermittent dosing schedule might help to re-sensitize the cells to the drug, although this needs to be empirically tested.
III. Data Presentation
Table 1: In Vitro IC50 Values of this compound (Rogaratinib) in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | ~36-244 |
| DMS-114 | Lung Cancer | FGFR1 Amplification | ~36-244 |
| MDA-MB-453 | Breast Cancer | FGFR4 Overexpression | Potent Inhibition |
| NCI-H716 | Colorectal Cancer | FGFR2 Amplification | Potent Inhibition |
Data compiled from publicly available research.
Table 2: Characterization of a Hypothetical this compound-Resistant Cell Line
| Cell Line | IC50 of this compound | Fold Resistance | p-MET/Total MET (Fold Change) | p-EGFR/Total EGFR (Fold Change) | p-ERK/Total ERK (Fold Change) | p-AKT/Total AKT (Fold Change) |
| Parental | 50 nM | 1 | 1.0 | 1.0 | 1.0 | 1.0 |
| Resistant | 5 µM | 100 | >10 | ~1.5 | >5 | >5 |
This table represents typical data that would be generated to characterize a resistant cell line and should be determined experimentally.
IV. Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous, long-term exposure to the drug.
Materials:
-
Parental cancer cell line known to be sensitive to this compound
-
Complete cell culture medium
-
This compound (Rogaratinib)
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Culture and Monitoring: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Monitor the cells for signs of cell death and wait for the surviving population to recover and resume proliferation. This may take several weeks.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Repeat Dose Escalation: Continue this process of dose escalation and recovery. Each step may take several weeks to months. The development of a highly resistant cell line can take from 3 to 18 months.[5]
-
Establishment of the Resistant Line: A resistant cell line is considered established when it can proliferate consistently at a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50).
-
Characterization: Once established, characterize the resistant cell line by:
-
Determining its new IC50 for this compound.
-
Performing Western blot analysis to investigate bypass signaling pathways.
-
Optionally, performing genomic and transcriptomic analyses to identify other potential resistance mechanisms.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 value.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Bypass Signaling Pathways
Objective: To assess the expression and phosphorylation status of key proteins in the MET, EGFR, and downstream AKT/ERK signaling pathways.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate parental and resistant cells and treat with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., first for the phosphorylated protein, then for the total protein).
V. Visualizations
Caption: Signaling pathway inhibited by this compound and bypass mechanisms.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Discovery of Proteins Responsible for Resistance to Three Chemotherapy Drugs in Breast Cancer Cells Using Proteomics and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MET inhibition downregulates DR4 expression in MET-amplified lung cancer cells with acquired resistance to EGFR inhibitors through suppressing AP-1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mechanisms of Resistance to Rogaratinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the pan-FGFR inhibitor, Rogaratinib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My FGFR-driven cancer cell line, which was initially sensitive to Rogaratinib, is now showing signs of resistance. What are the most common mechanisms of acquired resistance?
Acquired resistance to Rogaratinib and other FGFR inhibitors can manifest through several mechanisms. The most frequently observed are:
-
Bypass Signaling Activation: Cancer cells can activate alternative signaling pathways to circumvent the FGFR blockade. This often involves the upregulation and activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, and ErbB3.[1][2] Activation of these bypass pathways can lead to the reactivation of downstream signaling cascades like the MAPK and PI3K/AKT pathways, promoting cell survival and proliferation despite the presence of Rogaratinib.[2][3]
-
On-Target Secondary Mutations (Gatekeeper Mutations): Although not observed in all preclinical models of Rogaratinib resistance[1], the emergence of secondary mutations in the kinase domain of the target FGFR is a well-established mechanism of resistance to FGFR inhibitors. "Gatekeeper" mutations, such as those at the V565 residue in FGFR2 or the V555 residue in FGFR3, can sterically hinder the binding of the inhibitor to the ATP-binding pocket, thereby reducing its efficacy.[4][5][6]
-
Downstream Signaling Pathway Mutations: Pre-existing or acquired mutations in key components of the signaling pathways downstream of FGFR can render the cells independent of FGFR signaling for their growth and survival. Common examples include activating mutations in genes like KRAS, NRAS, HRAS, PIK3CA, and BRAF.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump Rogaratinib out of the cancer cells.[7][8] This reduces the intracellular concentration of the drug, diminishing its ability to inhibit the target.
-
Epithelial-Mesenchymal Transition (EMT): Some cancer cells may undergo a phenotypic switch known as EMT, which has been associated with resistance to various targeted therapies, including FGFR inhibitors.[1][2]
2. How can I experimentally confirm that bypass signaling is the cause of Rogaratinib resistance in my cell line?
To investigate the activation of bypass signaling pathways, a combination of proteomic and functional analyses is recommended.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows for a broad screening of the phosphorylation status of multiple RTKs simultaneously. A significant increase in the phosphorylation of a specific RTK (e.g., MET, EGFR) in the resistant cells compared to the parental cells would strongly suggest its involvement in bypass signaling.
-
Western Blotting: This is a targeted approach to validate the findings from a phospho-RTK array or to test specific hypotheses. You should probe for the phosphorylated and total protein levels of suspected bypass RTKs (e.g., p-MET, MET, p-EGFR, EGFR) and key downstream signaling molecules (e.g., p-AKT, AKT, p-ERK, ERK). A sustained or increased phosphorylation of these proteins in the presence of Rogaratinib in the resistant cells is indicative of bypass activation.
-
Combination Drug Studies: If a specific bypass pathway is identified, you can test the sensitivity of the resistant cells to a combination of Rogaratinib and an inhibitor targeting the activated bypass pathway (e.g., a MET inhibitor like Crizotinib or an EGFR inhibitor like Gefitinib). A synergistic effect, where the combination treatment is more effective at inhibiting cell growth than either drug alone, would provide strong functional evidence for the role of the bypass pathway in resistance.
3. My resistant cell line does not show any activation of common bypass signaling pathways. Could a gatekeeper mutation in FGFR be responsible? How do I check for this?
Yes, a gatekeeper mutation is a plausible cause of resistance. Here's how you can investigate this:
-
Sanger Sequencing: If you have a primary candidate FGFR that is the main driver in your cell line (e.g., FGFR2 or FGFR3), you can design primers to amplify the kinase domain from the genomic DNA or cDNA of both the parental and resistant cells. Sanger sequencing of the PCR products will reveal any point mutations that have arisen in the resistant population. Pay close attention to the codons for the gatekeeper residue (e.g., V565 in FGFR2, V555 in FGFR3).
-
Next-Generation Sequencing (NGS): For a more comprehensive and unbiased approach, you can perform targeted NGS of a panel of cancer-related genes, including all FGFR family members, or even whole-exome sequencing. This will not only identify mutations in the FGFR genes but also in other genes that might contribute to resistance.
-
Functional Validation: To confirm that a specific mutation confers resistance, you can use site-directed mutagenesis to introduce the identified mutation into the wild-type FGFR expressed in a sensitive cell line. If the cells engineered to express the mutant FGFR show reduced sensitivity to Rogaratinib compared to the cells with the wild-type receptor, this confirms the role of the mutation in resistance.
4. I suspect that increased drug efflux might be contributing to the observed resistance. What is a reliable method to test for this?
A common and reliable method to assess the activity of drug efflux pumps like P-gp is the Rhodamine 123 efflux assay .
-
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will efficiently pump out the dye, resulting in low intracellular fluorescence. In contrast, cells with low P-gp activity or in the presence of a P-gp inhibitor will retain the dye and exhibit higher fluorescence.
-
Procedure:
-
Incubate both parental and resistant cells with Rhodamine 123.
-
After an incubation period, wash the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Compare the fluorescence levels between the parental and resistant cells. A significantly lower fluorescence in the resistant cells suggests increased efflux pump activity.
-
As a control, you can pre-incubate the resistant cells with a known P-gp inhibitor (e.g., Verapamil) before adding Rhodamine 123. If the fluorescence in the resistant cells increases to a level comparable to that of the parental cells, it confirms the involvement of P-gp in the efflux.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to Rogaratinib and FGFR inhibitor resistance.
Table 1: In Vitro Activity of Rogaratinib in FGFR-Overexpressing Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | Rogaratinib IC50 (nM) | Reference |
| MDA-MB-453 | Breast | FGFR4 Overexpression | - | [9] |
| NCI-H716 | Colon | FGFR2 Amplification | - | [9] |
| C51 | Colon | FGFR1/2 Overexpression | 280 (pERK inhibition) | [9] |
| HUVEC | Endothelial | - | 16 (FGF2-induced growth) | [9] |
Note: Specific IC50 values for proliferation in MDA-MB-453 and NCI-H716 were not provided in the source material, but both were characterized as sensitive.
Table 2: Impact of FGFR3 Gatekeeper Mutation (V555M) on Inhibitor Sensitivity
| Inhibitor | FGFR3 WT IC50 (nM) | FGFR3 V555M IC50 (nM) | Fold Change in Resistance | Reference |
| Infigratinib | 1.8 | 2800 | ~1556 | [6] |
| Pemigatinib | 0.8 | >10000 | >12500 | [6] |
| Erdafitinib | 1.9 | 2300 | ~1211 | [6] |
Detailed Experimental Protocols
Protocol 1: Generation of Rogaratinib-Resistant Cell Lines
Objective: To develop a cancer cell line with acquired resistance to Rogaratinib through continuous exposure to the drug.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of Rogaratinib for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with Rogaratinib at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of Rogaratinib in the culture medium by 1.5- to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for growth and viability. Maintain the culture at each new concentration until a stable, proliferating population is established. This process can take several months.
-
Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve vials of the cells as backups.
-
Confirmation of Resistance: Once a cell line that can proliferate in a significantly higher concentration of Rogaratinib is established, perform a cell viability assay to determine the new IC50. A substantial increase in the IC50 value compared to the parental cell line confirms the resistant phenotype.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the bypass signaling pathways (e.g., MET, EGFR, AKT, ERK) in Rogaratinib-resistant cells.
-
Cell Culture and Treatment: Seed both parental and Rogaratinib-resistant cells. Once they reach 70-80% confluency, treat them with Rogaratinib at a concentration that effectively inhibits FGFR signaling in the parental cells for a specified time (e.g., 24 hours). Include an untreated control for both cell lines.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples to the same concentration, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Activity
Objective: To functionally assess the activity of the P-gp drug efflux pump in Rogaratinib-resistant cells.
-
Cell Preparation: Harvest both parental and Rogaratinib-resistant cells and prepare single-cell suspensions.
-
Rhodamine 123 Loading: Incubate the cells with a low concentration of Rhodamine 123 (e.g., 1 µM) for a defined period (e.g., 30-60 minutes at 37°C) to allow for dye uptake.
-
Efflux Period: Wash the cells to remove the extracellular dye and resuspend them in fresh, warm medium. Incubate for another period (e.g., 1-2 hours at 37°C) to allow for drug efflux.
-
Control Group: For a positive control for P-gp inhibition, include a sample of the resistant cells that are co-incubated with a P-gp inhibitor (e.g., 10 µM Verapamil) during both the loading and efflux steps.
-
Fluorescence Measurement: After the efflux period, wash the cells with ice-cold PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity between the parental cells, resistant cells, and the resistant cells treated with the P-gp inhibitor.
Visualizations
References
- 1. Rhodamine 123 efflux assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Detailed Protocol for Large-scale Recombinant Expression and Validation of Human FGFR2 with Its Transmembrane and Extracellular Domains in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pnas.org [pnas.org]
- 9. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting BAY1163877 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY1163877 (Rogaratinib).
Troubleshooting Guides & FAQs
This section addresses common challenges related to the solubility and stability of this compound, offering solutions and best practices for your experiments.
Solubility Issues
Q1: My this compound powder is not dissolving properly in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Here's a troubleshooting workflow:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which significantly reduces the solubility of many compounds, including this compound.[1] Always use freshly opened, high-purity, anhydrous DMSO for preparing your stock solutions.
-
Sonication: To aid dissolution, sonication is recommended.[2] A brief period in an ultrasonic bath can help break up compound aggregates and facilitate solubilization.
-
Gentle Warming: If sonication is not sufficient, gentle warming of the solution may help. However, be cautious with temperature to avoid potential degradation.
-
Concentration Check: Ensure you are not exceeding the known solubility limits of this compound in DMSO.
Q2: I observed precipitation when preparing my in vivo formulation. How can I resolve this?
A2: Precipitation during the preparation of in vivo formulations is a common issue. The recommended approach involves a sequential addition of solvents and may require physical methods to ensure complete dissolution.[3]
-
Follow the Recommended Protocol: Adhere strictly to the validated protocols for in vivo formulations. A common method involves first dissolving this compound in DMSO to create a stock solution, and then sequentially adding co-solvents like PEG300, Tween-80, and saline or SBE-β-CD in saline.[3]
-
Step-by-Step Addition: Add each solvent individually and ensure the solution is thoroughly mixed and clear before adding the next component.[3]
-
Heating and Sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[3]
Q3: Can I use solvents other than DMSO for my in vitro experiments?
A3: While DMSO is the most commonly recommended solvent for preparing stock solutions of this compound, the choice of solvent ultimately depends on your specific experimental setup and cell culture conditions. This compound is insoluble in water.[1] If you need to use an alternative solvent, it is crucial to first perform a small-scale solubility test to ensure compatibility and determine the maximum achievable concentration.
Stability and Storage
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintain the integrity of this compound. Recommendations vary for the solid compound and solutions.
-
Solid Form: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C and can be stable for up to 2 years. For shorter-term storage, -20°C is acceptable for up to 1 year.[1][3]
Q5: How long is the working solution for in vivo experiments stable?
A5: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3] This minimizes the risk of precipitation or degradation over time, ensuring accurate and reproducible results.
Data Presentation
Solubility Data
| Solvent/Vehicle | Maximum Concentration/Solubility | Notes |
| DMSO | 5.5 mg/mL (11.79 mM)[2] to 8 mg/mL (17.14 mM)[1] | Sonication is recommended[2]; use fresh, anhydrous DMSO.[1] |
| In Vivo Formulation 1 | ≥ 0.56 mg/mL (1.20 mM)[3] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In Vivo Formulation 2 | ≥ 0.56 mg/mL (1.20 mM)[3] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| Water | Insoluble | [1] |
Storage Stability
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[2] |
| Stock Solution (in solvent) | -80°C | 2 years[3] |
| Stock Solution (in solvent) | -20°C | 1 year[1][3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 466.56 g/mol ).[1]
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution and use sonication to ensure complete dissolution.[2]
-
Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -80°C.[3]
Preparation of an In Vivo Formulation (Example: Protocol 1)
This protocol is for preparing a 1 mL working solution.
-
Prepare Stock: Start with a clear stock solution of this compound in DMSO (e.g., 5.6 mg/mL).
-
Sequential Addition:
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly until clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Use Immediately: The final mixed solution should be used immediately for optimal results.[1][3]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing BAY1163877 (Rogaratinib) Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BAY1163877 (Rogaratinib) for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Rogaratinib, is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It functions as an ATP-competitive inhibitor, targeting the kinase domain of FGFR1, FGFR2, FGFR3, and FGFR4, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell line-dependent. Based on published data, a sensible starting point for a dose-response curve would be in the low nanomolar to low micromolar range. For sensitive cell lines with FGFR amplification, GI50 values (the concentration causing 50% growth inhibition) have been observed to be between 36 nM and 244 nM.[1] We recommend performing a dose-response experiment from approximately 1 nM to 10 µM to determine the IC50 or GI50 value in your specific cell line.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct way to confirm target engagement is to assess the phosphorylation status of FGFR and its downstream signaling proteins. A Western blot analysis to measure the levels of phosphorylated FGFR (p-FGFR), phosphorylated ERK (p-ERK), and phosphorylated AKT (p-AKT) is a standard method. A dose-dependent decrease in the phosphorylation of these proteins following this compound treatment would indicate successful target inhibition.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 11.2 |
| FGFR2 | <1 |
| FGFR3 | 18.5 |
| FGFR4 | 201 |
| VEGFR3/FLT4 | 127 |
Table 1: Biochemical IC50 values of this compound against various receptor tyrosine kinases. Data compiled from MedChemExpress.[1]
In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) |
| H1581 | Lung Cancer | FGFR1 Amplified | 36 - 244 |
| DMS114 | Lung Cancer | FGFR1 Amplified | 36 - 244 |
| NCI-H716 | Colorectal Cancer | FGFR2 Amplified | <1000 |
| MFM-223 | Breast Cancer | FGFR2 Amplified | <1000 |
| JMSU1 | Bladder Cancer | FGFR3 Fusion | <1000 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | <1000 |
Table 2: Growth inhibition (GI50) values of this compound in various cancer cell lines. Data compiled from MedChemExpress and other sources.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. A common starting range is 0 (vehicle control), 1, 10, 100, 1000, and 10000 nM. Ensure the final DMSO concentration is consistent and non-toxic. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of FGFR, ERK, and AKT following this compound treatment.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide
Issue 1: No or weak inhibition of cell viability observed.
-
Question: I am not seeing a significant decrease in cell viability even at high concentrations of this compound. What could be the reason?
-
Answer:
-
Cell Line Insensitivity: Your chosen cell line may not have an activated FGFR signaling pathway. Confirm the expression and activation status of FGFR in your cell line via Western blot or RNA sequencing.
-
Compound Inactivity: Ensure your this compound stock solution is properly prepared and has not degraded. Prepare a fresh stock solution from a new vial if necessary.
-
Incorrect Assay Conditions: The incubation time may be too short. Consider extending the treatment duration to 96 hours.
-
Resistance Mechanisms: The cells may have intrinsic or have developed acquired resistance. A common mechanism of resistance to FGFR inhibitors is the activation of bypass signaling pathways, such as the MET receptor tyrosine kinase.[1][4] Consider co-treatment with an inhibitor of the suspected resistance pathway.
-
Issue 2: High background or non-specific bands in Western blot for phospho-proteins.
-
Question: My Western blots for p-FGFR and p-ERK are showing high background, making it difficult to interpret the results. How can I improve this?
-
Answer:
-
Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking and antibody dilutions, as milk contains phosphoproteins that can increase background.[5][6][7]
-
Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Sample Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice to prevent dephosphorylation.[6][8][9]
-
Issue 3: Variability in GI50/IC50 values between experiments.
-
Question: I am getting inconsistent GI50 values for this compound in the same cell line across different experiments. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number.
-
Seeding Density: Ensure consistent cell seeding density across all experiments, as this can affect growth rates and drug sensitivity.
-
Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment.
-
DMSO Concentration: Verify that the final DMSO concentration is identical in all wells, including the vehicle control.
-
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: In vitro experimental workflows for this compound.
Caption: Troubleshooting logic for poor in vitro inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Minimizing Off-Target Effects of BAY1163877 (Rogaratinib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pan-FGFR inhibitor, BAY1163877 (Rogaratinib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Rogaratinib, is a potent and selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[2] The primary pathways inhibited are the RAS-MAPK-ERK and PI3K-AKT cascades, which are crucial for cell proliferation, survival, and angiogenesis in FGFR-dependent cancers.[3]
Q2: What are the known on-target and off-target activities of this compound?
This compound potently inhibits all four FGFR isoforms.[2] KINOMEscan™ profiling has shown it to be highly selective for FGFRs.[2] However, like most kinase inhibitors, it can exhibit off-target activities at higher concentrations. The table below summarizes the known inhibitory activities of this compound.
| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Notes |
| FGFR1 | 1.8[2] | 1.6[2] | Primary Target |
| FGFR2 | <1[2] | 5.0[2] | Primary Target |
| FGFR3 | 9.2[2] | 7.8[2] | Primary Target |
| FGFR4 | 1.2[2] | 7.6[2] | Primary Target |
| VEGFR3 (FLT4) | 127[4] | - | Off-Target |
| CSF1R | 166[2] | - | Off-Target |
| Tie2 (TEK) | 1,300[2] | - | Off-Target |
Table 1: On-target and off-target inhibitory activity of this compound.
Q3: How can I confirm that this compound is engaging its target (FGFR) in my cellular experiments?
Target engagement can be confirmed using several methods:
-
Western Blotting: Assess the phosphorylation status of FGFRs and downstream signaling proteins like ERK and AKT. A decrease in the phosphorylated forms of these proteins upon treatment with this compound indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. Increased thermal stability of FGFRs in the presence of this compound is a direct indicator of target engagement in intact cells.
Q4: My cells are developing resistance to this compound. What are the potential mechanisms?
Acquired resistance to FGFR inhibitors, including this compound, is a known phenomenon. Common mechanisms include:
-
Bypass Signaling Pathway Activation: Upregulation and activation of other receptor tyrosine kinases (RTKs) can compensate for FGFR inhibition and reactivate downstream signaling. A notable mechanism of resistance to Rogaratinib is the activation of the MET kinase.[5][6] Activation of EGFR and ERBB3 signaling has also been implicated in resistance to FGFR inhibitors.[5]
-
Gatekeeper Mutations: While less commonly reported for this compound specifically, mutations in the kinase domain of FGFRs can prevent inhibitor binding.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Inconsistent IC50/GI50 Values in Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates or experiments. | Compound Solubility: this compound may precipitate at higher concentrations in aqueous media. | Prepare fresh serial dilutions for each experiment. Visually inspect for precipitates. Consider using a lower top concentration or alternative solvents if precipitation is observed.[7] |
| Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | Ensure a homogenous single-cell suspension before plating. Use calibrated multichannel pipettes.[7] | |
| Edge Effects: Evaporation from outer wells of the plate. | Fill peripheral wells with sterile PBS or media without cells to minimize evaporation.[8] | |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells with a consistent and low passage number. | |
| Discrepancy between microscopic observation and assay readout. | Assay Interference: The chemical structure of this compound may interfere with the assay chemistry (e.g., reduction of MTT/MTS reagents).[9] | Perform a cell-free control experiment by incubating this compound with the assay reagent in media alone to check for direct chemical reactions.[9] |
| Off-target effects on cellular metabolism. | Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content via CellTiter-Glo®).[8] |
Weak or No Signal in Western Blot for Phosphorylated Proteins
| Problem | Possible Cause | Recommended Solution |
| No or weak band for phosphorylated FGFR, ERK, or AKT. | Suboptimal Antibody Performance: Low antibody affinity or incorrect dilution. | Use validated antibodies for phosphorylated proteins. Titrate the primary antibody to determine the optimal concentration. |
| Sample Handling: Dephosphorylation of proteins during sample preparation. | Keep samples on ice at all times. Use lysis buffers containing phosphatase and protease inhibitors.[10] | |
| Low Protein Abundance: The phosphorylated form of the target protein may be of low abundance. | Load a higher amount of protein (20-30 µg). Consider immunoprecipitation to enrich for the target protein. | |
| Blocking Buffer Interference: Milk-based blockers contain phosphoproteins (casein) that can cause high background. | Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent. | |
| Buffer Composition: Phosphate in PBS can interfere with the binding of some phospho-specific antibodies. | Use Tris-buffered saline with Tween 20 (TBST) for all washing and antibody dilution steps. |
Experimental Protocols & Methodologies
Protocol 1: Kinome-Wide Off-Target Profiling (Competition Binding Assay)
This method is used to assess the selectivity of this compound against a large panel of kinases.
Principle: A competition-based assay where the ability of this compound to displace a known, immobilized, broad-spectrum kinase inhibitor from the active site of a large number of kinases is measured.
Methodology:
-
A library of DNA-tagged recombinant kinases is incubated with an immobilized "bait" ligand.
-
The kinase-bait mixture is then incubated with this compound at a fixed concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
Unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
A reduction in the qPCR signal compared to a vehicle control indicates that this compound has displaced the bait and is binding to the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the engagement of this compound with its target protein (FGFR) in intact cells.
Principle: Ligand binding alters the thermal stability of the target protein. This change in thermal stability is measured by heating the cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantification: Quantify the amount of soluble FGFR in the supernatant using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble FGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways
Caption: FGFR signaling pathway and potential resistance bypass mechanisms.
Experimental Workflows
Caption: Workflow for assessing target engagement using CETSA.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Met kinase confers acquired drug resistance in FGFR-targeted lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing BAY1163877-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the pan-FGFR inhibitor BAY1163877 (rogaratinib) in animal models.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as rogaratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] It functions by competing with ATP for the kinase domain of FGFRs, thereby inhibiting receptor autophosphorylation and downstream signaling pathways, such as the RAS-MAPK pathway, which are crucial for cell proliferation and survival in FGFR-dependent tumors.
Q2: What are the most common toxicities observed with this compound and other FGFR inhibitors in animal models?
A2: Based on preclinical and clinical data, the most common on-target toxicities associated with FGFR inhibitors like this compound include hyperphosphatemia, diarrhea, and stomatitis (oral mucositis).[3][4] In animal studies, general signs of toxicity such as body weight loss are also important indicators to monitor.[1]
Q3: What are the general principles for managing this compound-induced toxicity in animal models?
A3: The key principles involve proactive monitoring, early intervention, and supportive care. This includes regular monitoring of clinical signs (body weight, food and water intake, stool consistency, oral cavity examination), and relevant biochemical parameters (e.g., serum phosphate). Management strategies are tailored to the specific toxicity and may include dose modification, dietary adjustments, and administration of supportive care medications.
II. Troubleshooting Guides
Hyperphosphatemia Management
Issue: Elevated serum phosphate (B84403) levels are a common on-target effect of FGFR inhibition due to the role of FGF23/FGFR signaling in renal phosphate excretion.
Monitoring and Assessment:
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and regularly during treatment (e.g., weekly) to monitor serum phosphate levels.
-
Clinical Signs: While specific clinical signs of hyperphosphatemia can be subtle in rodents, severe cases may lead to lethargy and reduced food intake.
Management Strategies:
| Strategy | Detailed Protocol |
| Dietary Modification | Formulate a low-phosphate diet for the study animals. Standard rodent chow contains approximately 0.6-0.7% phosphorus. A low-phosphate diet can be formulated with 0.1% phosphorus.[5][6][7] Ensure the diet remains isocaloric and provides adequate levels of other essential nutrients. |
| Phosphate Binders | If dietary modification is insufficient, administer oral phosphate binders. These should be mixed with food or administered by oral gavage. |
| Lanthanum Carbonate: Can be administered in the diet at concentrations of 1.5% to 3% to effectively reduce serum phosphate in rats.[3] Doses of 200-2000 mg/kg/day have been shown to be effective in rats.[2][8] | |
| Sevelamer Hydrochloride: Can be administered by diet at doses of 0.3, 1, or 3 g/kg/day in rats.[9] | |
| Dose Reduction | If hyperphosphatemia is severe and not manageable by the above methods, consider a dose reduction of this compound. |
Experimental Protocol: Monitoring Serum Phosphate
-
Collect 50-100 µL of blood from each animal into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analyze the serum for phosphate concentration using a commercially available colorimetric assay kit according to the manufacturer's instructions.
Diarrhea Management
Issue: Diarrhea is a potential side effect of this compound, likely due to off-target effects on other kinases or disruption of gut homeostasis.
Monitoring and Assessment:
-
Stool Observation: Monitor cages daily for the presence of loose or unformed stools. A grading scale can be used (e.g., Grade 1: soft but formed stools; Grade 2: loose, unformed stools; Grade 3: watery stools).
-
Body Weight and Hydration: Monitor body weight daily. Significant weight loss can indicate dehydration secondary to diarrhea. Assess hydration status by skin turgor.
Management Strategies:
| Strategy | Detailed Protocol |
| Supportive Care | Ensure ad libitum access to drinking water to prevent dehydration. Consider providing a hydrogel or electrolyte-supplemented water source. |
| Anti-diarrheal Medication | Loperamide (B1203769): Administer loperamide at a dose of 3-10 mg/kg orally.[10][11][12][13] It can be administered once or twice daily depending on the severity of diarrhea. |
| Dose Interruption/Reduction | If diarrhea is severe (Grade 3) and persistent, consider temporarily interrupting this compound treatment. Once resolved, treatment can be resumed at a lower dose. |
Experimental Protocol: Loperamide Administration
-
Prepare a fresh solution of loperamide in a suitable vehicle (e.g., sterile saline).
-
Administer the calculated dose to the animal via oral gavage.
-
Monitor the animal for resolution of diarrhea and any potential adverse effects of the loperamide treatment.
Stomatitis (Oral Mucositis) Management
Issue: Stomatitis, characterized by inflammation and ulceration of the oral mucosa, can occur with FGFR inhibitors, leading to reduced food intake and weight loss.
Monitoring and Assessment:
-
Oral Cavity Examination: Perform regular visual inspection of the oral cavity (e.g., every 2-3 days) under anesthesia if necessary. Look for signs of erythema, ulceration, and inflammation, particularly on the tongue and buccal mucosa.
-
Scoring: Use a standardized oral mucositis scoring system for mice to quantify the severity.[14][15][16]
-
Food Intake and Body Weight: Monitor food consumption and body weight daily as these are indirect indicators of oral discomfort.
Management Strategies:
| Strategy | Detailed Protocol |
| Dietary Softening | Provide softened food (e.g., powdered chow mixed with water to form a mash) to reduce mechanical irritation of the oral mucosa. |
| Prophylactic/Therapeutic Agents | Palifermin (B1169686) (Keratinocyte Growth Factor): Administer palifermin (recombinant human KGF) to promote epithelial healing. A dose of 5 mg/kg can be injected subcutaneously.[17] It can be given prophylactically (e.g., three daily injections before starting this compound) or therapeutically.[18] |
| Oral Rinses | In some models (e.g., rats), gentle oral rinsing with a saline solution may help to keep the oral cavity clean. |
| Dose Modification | For severe, ulcerative mucositis, consider a temporary interruption or dose reduction of this compound to allow for mucosal healing. |
Experimental Protocol: Oral Mucositis Scoring in Mice
-
Anesthetize the mouse.
-
Gently open the mouth and extend the tongue.
-
Visually inspect the tongue and buccal mucosa for signs of mucositis.
-
Score the severity based on a scale (e.g., 0 = normal; 1 = slight erythema; 2 = severe erythema and/or white patches; 3 = ulceration).[15]
References
- 1. daneshyari.com [daneshyari.com]
- 2. Pharmacology of the Phosphate Binder, Lanthanum Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthanum carbonate decreases PTH gene expression with no hepatotoxicity in uraemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical applications of palifermin: amelioration of oral mucositis and other potential indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute High Dietary Phosphorus Following Low‐Phosphorus Diet Acclimation Does Not Enhance Intestinal Fractional Phosphorus Absorption in Nephrectomized Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal adaptation to a low phosphate diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dietary phosphorus intake and age on intestinal phosphorus absorption efficiency and phosphorus balance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term treatment with lanthanum carbonate reduces mineral and bone abnormalities in rats with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. winthropus.com [winthropus.com]
- 10. benchchem.com [benchchem.com]
- 11. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluation of In Vivo Antidiarrheal Activity of 80% Methanolic Leaf Extract of Osyris quadripartita Decne (Santalaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histopathologic grading of oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Radiation‐induced oral mucositis in mice: strain differences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of keratinocyte growth factor (palifermin) administration protocols on oral mucositis (mouse) induced by fractionated irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reduction of radiochemotherapy-induced early oral mucositis by recombinant human keratinocyte growth factor (palifermin): experimental studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in BAY1163877 (Rogaratinib) Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during preclinical experiments with BAY1163877, a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. This guide aims to help interpret unexpected results and provide actionable steps for further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Rogaratinib)?
This compound, also known as Rogaratinib, is a small molecule inhibitor that selectively targets FGFRs 1, 2, 3, and 4.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFRs. This action blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival in FGFR-dependent cancers.[1][2]
Q2: My this compound treatment shows reduced or no efficacy in a cancer cell line with known FGFR alterations. What are the potential reasons?
Several factors can contribute to a lack of efficacy, even in cell lines with known FGFR amplifications, fusions, or mutations. The most common reasons are intrinsic or acquired resistance.
-
Intrinsic Resistance: The cell line may harbor pre-existing mutations in downstream signaling molecules that bypass the need for FGFR signaling.
-
Acquired Resistance: Prolonged treatment with this compound can lead to the development of resistance mechanisms.
A primary mechanism of acquired resistance is the activation of "bypass" signaling pathways, where other receptor tyrosine kinases (RTKs) become activated to maintain downstream signaling.[3]
Q3: How can I investigate the development of resistance to this compound in my cell line?
If you suspect resistance, a systematic approach is recommended. This can involve a combination of genomic, proteomic, and functional analyses. A logical first step is to assess the activation status of other common RTKs known to mediate resistance to FGFR inhibitors.
Q4: I am observing unexpected toxicity or off-target effects in my cell-based assays. What are the known off-target kinases for this compound?
While this compound is highly selective for FGFRs, it can inhibit other kinases at higher concentrations. The KINOMEscan™ profiling has identified several off-target kinases. Understanding these can help in interpreting unexpected phenotypes. For instance, inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) has been noted, although with much lower affinity compared to FGFRs.[2][4]
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Cell Proliferation
Possible Cause 1: Intrinsic Resistance Your cell line may have pre-existing mutations in key downstream signaling pathways that make it independent of FGFR signaling for survival and proliferation.
Troubleshooting Steps:
-
Genomic Analysis: Sequence key genes in the MAPK and PI3K/AKT pathways, such as KRAS, NRAS, HRAS, BRAF, PIK3CA, and PTEN. Mutations in these genes can lead to constitutive activation of these pathways, rendering the cells insensitive to upstream FGFR inhibition.
-
Pathway Analysis: Use Western blotting to assess the baseline phosphorylation levels of key downstream effectors like ERK and AKT. High basal activity that is not reduced by this compound treatment may indicate pathway activation downstream of FGFR.
Possible Cause 2: Acquired Resistance via Bypass Signaling Your cell line may have developed resistance through the upregulation and activation of other receptor tyrosine kinases (RTKs).
Troubleshooting Steps:
-
Proteomic Analysis: Perform a phospho-RTK array to screen for the activation of a wide range of RTKs. This can help identify specific bypass pathways that are activated in your resistant cells.
-
Western Blot Analysis: Based on the phospho-RTK array results or literature reports, perform Western blots to confirm the increased phosphorylation of specific RTKs such as MET, EGFR, or ErbB3 and their downstream effectors.[3]
-
Combination Therapy: If a specific bypass pathway is identified, consider combination treatment with a specific inhibitor for that pathway alongside this compound to restore sensitivity.
Issue 2: Inconsistent Results in Downstream Signaling Analysis (Western Blot)
Possible Cause: Technical Variability in Western Blotting Inconsistent results in assessing the phosphorylation status of FGFR, ERK, or AKT can be due to technical issues.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Ensure that the primary antibodies for phosphorylated and total proteins are used at their optimal dilutions.
-
Use Phosphatase and Protease Inhibitors: Always include a cocktail of phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Load Equal Amounts of Protein: Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein lysates in each lane of your gel.
-
Include Proper Controls: Always include a positive control (e.g., a cell line known to be sensitive to this compound) and a negative (vehicle-treated) control in your experiments.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against FGFRs and other kinases.
Table 1: Inhibitory Concentration (IC50) of this compound against FGFRs [4][5][6]
| Kinase | IC50 (nM) |
| FGFR1 | 1.8 - 11.2 |
| FGFR2 | <1 |
| FGFR3 | 9.2 - 18.5 |
| FGFR4 | 1.2 - 201 |
Table 2: Off-Target Kinase Inhibition Profile of this compound [2][4][5]
| Off-Target Kinase | Inhibition |
| VEGFR2 | IC50 = 120 nM |
| VEGFR3/FLT4 | IC50 = 127 - 130 nM |
| CSF1R | IC50 = 166 nM |
| Tie2 | IC50 = 1,300 nM |
Experimental Protocols
Western Blot Analysis of FGFR Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of FGFR and downstream signaling molecules like ERK.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assay (e.g., using CCK-8)
This protocol outlines a method to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add Viability Reagent: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Canonical FGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting reduced efficacy of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Resistance to BAY1163877 (Rogaratinib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating bypass signaling pathways that mediate resistance to BAY1163877, a pan-FGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Rogaratinib)?
This compound, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It is an ATP-competitive inhibitor that targets the kinase domain of FGFR1, FGFR2, FGFR3, and FGFR4.[2][3] By blocking the autophosphorylation of these receptors, this compound inhibits the activation of major downstream signaling cascades, including the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for the proliferation and survival of cancer cells with FGFR aberrations.[4][5]
Q2: What are the most common bypass signaling pathways that cause resistance to this compound?
Acquired resistance to this compound often occurs through the activation of alternative receptor tyrosine kinases (RTKs) that effectively bypass the FGFR blockade.[5] The most frequently observed mechanisms include the upregulation and activation of MET, EGFR, and ErbB3.[6][7] This activation of other RTKs can subsequently re-engage downstream pathways like MAPK and PI3K/AKT, restoring cancer cell proliferation and survival despite the continued inhibition of FGFR.[5][8]
Q3: Does resistance to this compound typically involve new mutations in the FGFR genes?
While secondary "gatekeeper" mutations in FGFR genes can be a mechanism of resistance for some FGFR inhibitors, studies on this compound-resistant models have found that genomic mutations in the original driver FGFR genes are not common.[6][8] Resistance is more frequently associated with changes in the proteome and transcriptome, leading to the activation of bypass signaling pathways.[6]
Q4: What type of cancer models are used to study this compound resistance?
Preclinical studies have successfully generated this compound-resistant models from various cancer cell lines that are initially sensitive due to FGFR pathway dependency.[4] Examples include urothelial bladder carcinoma cell lines (JMSU1, RT112) and lung cancer cell lines (H1581, DMS114). Resistance is typically induced by continuous, long-term culture of these sensitive cell lines with gradually increasing concentrations of the drug.[6]
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments investigating this compound resistance.
| Problem / Question | Possible Causes | Recommended Solutions |
| My FGFR-amplified cell line is not responding to this compound treatment. | 1. Reagent Quality: The this compound compound may have degraded. 2. Cell Line Integrity: The cell line may have lost its FGFR dependency over multiple passages or could be misidentified. 3. Innate Resistance: The cell line may have pre-existing resistance mechanisms. | 1. Verify Compound: Prepare fresh drug solutions from a trusted source for each experiment. Confirm the solvent (e.g., DMSO) concentration is not toxic to the cells.[9] 2. Authenticate Cells: Use low-passage cells and confirm FGFR amplification/overexpression via qPCR or Western blot. 3. Assess Baseline Signaling: Perform a baseline phosphoproteomic analysis to check for pre-existing activation of other RTKs like MET or EGFR.[6] |
| I'm observing high variability in my IC50 determination assays. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Wells on the perimeter of the microplate are prone to evaporation. 3. Assay Timing: Incubation time may be too short or too long, not capturing the optimal response window. | 1. Ensure Homogenous Seeding: Thoroughly resuspend cells before plating and ensure accurate pipetting.[10] 2. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. 3. Optimize Assay Duration: Perform a time-course experiment (e.g., 48h, 72h, 96h) to determine the ideal endpoint for your specific cell line. |
| Western blot shows no change in p-ERK or p-AKT after treatment in a supposedly sensitive cell line. | 1. Insufficient Drug Concentration/Time: The concentration or duration of treatment may be inadequate to inhibit the pathway. 2. Rapid Pathway Reactivation: Signaling may be inhibited at an earlier time point but rebounds by the time of lysis. 3. Antibody/Protocol Issues: Problems with the primary/secondary antibodies or blotting procedure. | 1. Run Dose-Response/Time-Course: Treat cells with a range of this compound concentrations and harvest at multiple time points (e.g., 2, 6, 24 hours) to capture peak inhibition. 2. Check Early Time Points: Analyze pathway inhibition at earlier intervals post-treatment. 3. Include Controls: Always run positive and negative controls for your antibodies and ensure proper blocking and washing steps. |
| My resistant cell line culture grows slowly or appears unhealthy. | 1. Drug Dependency: Some resistant cell lines can become dependent on the presence of the drug for optimal growth. 2. Over-selection: The concentration of this compound used for maintenance may be too high, causing excessive cellular stress. | 1. Maintain Low Drug Levels: Culture resistant cells in the continuous presence of a maintenance dose of this compound (typically the IC50 of the parental line). 2. Reduce Maintenance Dose: Lower the concentration of the drug in the culture medium to the minimum required to maintain the resistant phenotype. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound sensitivity and resistance.
Table 1: Representative Cellular Potency of this compound in Sensitive vs. Resistant Models
| Cell Line | Cancer Type | FGFR Alteration | Parental GI50 (nM) | Resistant GI50 (nM) | Fold Resistance | Potential Bypass Mechanism |
| H1581 | Lung Cancer | FGFR1 Amplification | 36 - 244 | > 5000 | > 20x | MET Upregulation[5] |
| DMS114 | Lung Cancer | FGFR1 Amplification | 36 - 244[1] | > 5000 | > 20x | MET Upregulation[5] |
| RT112 | Bladder Cancer | FGFR3 Fusion | ~200 | > 4000 | > 20x | ErbB3 Activation[8] |
| JMSU1 | Bladder Cancer | FGFR3 Mutation | ~150 | > 3000 | > 20x | MET Upregulation |
| Data are representative examples compiled from preclinical studies. Actual values may vary based on experimental conditions. |
Table 2: Key Molecules in this compound Bypass Signaling
| Protein | Pathway | Role in Resistance | Method of Detection |
| MET | Receptor Tyrosine Kinase | Upregulation and activation restores downstream MAPK and PI3K/AKT signaling.[5] | Western Blot (p-MET, Total MET), qPCR (MET mRNA), IHC |
| EGFR | Receptor Tyrosine Kinase | Activation can bypass FGFR blockade, reactivating oncogenic signaling. | Western Blot (p-EGFR, Total EGFR), IHC |
| ErbB3 (HER3) | Receptor Tyrosine Kinase | Ligand-mediated activation can reduce sensitivity to FGFR inhibition.[8] | Western Blot (p-ErbB3, Total ErbB3) |
| p-ERK1/2 | MAPK Pathway | Its sustained phosphorylation indicates reactivation of the MAPK pathway and functional resistance.[4] | Western Blot, ELISA |
| p-AKT | PI3K/AKT Pathway | Its sustained phosphorylation indicates reactivation of the PI3K/AKT survival pathway.[8] | Western Blot, ELISA |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a standard method for inducing drug resistance in a sensitive cancer cell line through continuous dose escalation.
-
Initial Culture: Begin by culturing the parental, this compound-sensitive cell line in standard growth medium.
-
Starting Dose: Treat the cells with this compound at a concentration equal to the cell line's IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: When the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of this compound.
-
Dose Escalation: Continue this process of stepwise dose escalation. If cells exhibit significant death, maintain the current concentration for additional passages before increasing it.
-
Establishment of Resistance: The process can take several months.[6] A resistant line is considered established when it can proliferate steadily in a concentration of this compound that is at least 10-fold higher than the parental IC50.
-
Characterization: Regularly confirm the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental line.
-
Maintenance: Maintain the established resistant cell line in medium containing a constant, selective pressure of this compound (e.g., 1-2 μM).
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
This protocol is for detecting the phosphorylation status of key RTKs and downstream effectors.
-
Cell Treatment: Seed both parental (sensitive) and resistant cells. Treat with a relevant concentration of this compound (e.g., the parental IC50) for a specified time (e.g., 24 hours). Include untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-MET, total MET, p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in protein phosphorylation relative to the total protein and loading control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound inhibits the FGFR pathway, while resistance occurs via MET/EGFR activation.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Role of MET Activation in Rogaratinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of MET activation in acquired resistance to Rogaratinib, a pan-FGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the established role of MET activation in resistance to FGFR inhibitors like Rogaratinib?
A1: Upregulation and activation of the MET receptor tyrosine kinase is a well-documented mechanism of acquired resistance to FGFR inhibitors, including Rogaratinib.[1][2] This phenomenon, known as "bypass signaling," allows cancer cells to reactivate critical downstream survival pathways, such as the MAPK (ERK) and PI3K/AKT pathways, even in the presence of continuous FGFR inhibition.[1][3] This ultimately leads to cell survival and proliferation, rendering the FGFR-targeted therapy ineffective.
Q2: How does MET become activated in Rogaratinib-resistant cells?
A2: MET activation in the context of Rogaratinib resistance can occur through several mechanisms, primarily:
-
MET Gene Amplification: An increase in the copy number of the MET gene, leading to overexpression of the MET protein.[3][4]
-
Transcriptional Upregulation: Increased transcription of the MET gene, resulting in higher levels of MET mRNA and protein, without an increase in gene copy number.[2][5]
-
Ligand-Mediated Activation: Increased production of the MET ligand, Hepatocyte Growth Factor (HGF), in the tumor microenvironment can also drive MET activation.[6]
Q3: What is the downstream signaling impact of MET activation in Rogaratinib-resistant cells?
A3: Upon activation, MET can phosphorylate and activate downstream signaling molecules that are also utilized by the FGFR pathway. This includes the reactivation of the PI3K/AKT and RAS/MAPK (ERK) signaling cascades.[3] In some contexts, MET activation can also lead to the phosphorylation of other receptor tyrosine kinases, such as ERBB3, further amplifying pro-survival signaling.[3][4]
Q4: Is MET activation the only mechanism of resistance to Rogaratinib?
A4: No, while MET activation is a significant mechanism, other resistance pathways have been identified for FGFR inhibitors. These can include the emergence of gatekeeper mutations in the FGFR kinase domain or the activation of other bypass signaling pathways involving receptors like EGFR or ERBB2/3.[5]
Q5: What are the therapeutic strategies to overcome MET-driven Rogaratinib resistance?
A5: Preclinical studies have shown that a combination therapy approach can be effective. The concurrent inhibition of both FGFR and MET pathways, for example by combining Rogaratinib with a MET inhibitor like crizotinib, has been shown to synergistically inhibit cell proliferation in Rogaratinib-resistant models.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental investigation of MET-driven Rogaratinib resistance.
Problem 1: Difficulty in Generating Rogaratinib-Resistant Cell Lines
| Potential Cause | Troubleshooting Steps |
| Incorrect Starting Concentration of Rogaratinib | Determine the IC50 of Rogaratinib in your parental cell line first. Start the resistance induction protocol with a concentration at or slightly below the IC50.[7] |
| Drug Exposure Schedule is Too Aggressive | Instead of a constant high dose, use a dose-escalation approach. Gradually increase the concentration of Rogaratinib in the culture medium as the cells begin to recover and proliferate at the current concentration.[7][8] This process can take several months. |
| Cell Line is Not Viable for Long-Term Culture | Ensure that the parental cell line is robust and has a stable growth rate. Some cell lines may not be suitable for the lengthy process of generating resistant clones. |
| Heterogeneity of Parental Cell Line | Consider single-cell cloning of the parental line before initiating the resistance protocol to ensure a homogenous starting population. |
Problem 2: Inconsistent or Unclear Western Blot Results for MET Phosphorylation
| Potential Cause | Troubleshooting Steps |
| Low Levels of Phosphorylated MET | Ensure that cell lysates are prepared with phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice or at 4°C throughout the lysis procedure.[9] |
| High Background Obscuring Signal | When probing for phospho-proteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[9] |
| Suboptimal Antibody Performance | Titrate your primary antibodies for phosphorylated MET (p-MET) and total MET to determine the optimal concentration. Ensure the p-MET antibody is specific to the activating phosphorylation sites. |
| Sample Loading Issues | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay). Normalize the p-MET signal to the total MET signal and a loading control (e.g., GAPDH, β-actin). |
Problem 3: Ambiguous MET Gene Amplification Results from FISH or qPCR
| Potential Cause | Troubleshooting Steps |
| Poor Sample Quality (FISH) | For FFPE samples, ensure proper fixation (10% neutral buffered formalin for 6-48 hours).[10] Suboptimal fixation can lead to weak signals or high background. |
| Subjective Scoring (FISH) | Establish clear scoring criteria before analysis (e.g., MET/CEP7 ratio, average MET gene copy number per cell).[11][12] At least 50-60 non-overlapping tumor cell nuclei should be scored.[11] |
| Low-Level Amplification vs. Polysomy (FISH & qPCR) | Use a dual-probe FISH assay with a probe for the MET gene and a control probe for the centromere of chromosome 7 (CEP7). This allows for the calculation of the MET/CEP7 ratio, which can distinguish true amplification from polysomy.[11] For qPCR, results should be interpreted with caution as it may not distinguish between amplification and polysomy.[13] |
| DNA Quality (qPCR) | Ensure high-quality genomic DNA is extracted for qPCR analysis. DNA degradation can lead to inaccurate quantification. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Rogaratinib and MET-driven resistance from preclinical studies.
Table 1: In Vitro Activity of Rogaratinib in FGFR-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Amplification | Rogaratinib IC50 (nM) | Reference |
| H1581 | Lung Cancer | FGFR1 | < 250 | [3][4] |
| DMS114 | Lung Cancer | FGFR1 | < 250 | [3][4] |
Table 2: Acquired Resistance to FGFR Inhibitors in H1581 Lung Cancer Cells
| Cell Line | Treatment | Fold Increase in Resistance (vs. Parental) | Key Resistance Mechanism | Reference |
| H1581AR | AZD4547 | ~180-fold | MET Amplification & Activation | [3] |
| H1581BR | Rogaratinib (BAY1163877) | ~100-fold | MET Overexpression & Activation | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Generation of Rogaratinib-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line (e.g., H1581)
-
Complete cell culture medium
-
Rogaratinib (stock solution in DMSO)
-
Cell culture flasks/plates, incubators, etc.
Procedure:
-
Determine Initial Rogaratinib IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of Rogaratinib on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing Rogaratinib at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, passage them and re-plate them in fresh medium with the same concentration of Rogaratinib.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration, increase the concentration of Rogaratinib by 1.5 to 2-fold.
-
Repeat and Expand: Repeat the process of monitoring, passaging, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of Rogaratinib.
-
Confirm Resistance: Periodically, perform cell viability assays to compare the IC50 of the resistant-developing population to the parental cell line. A significant increase in IC50 indicates the development of resistance.
-
Cryopreservation: At each stage of increased resistance, cryopreserve vials of cells. This is crucial in case of contamination or cell death at higher concentrations.[7]
Western Blot Analysis of MET and Downstream Signaling
This protocol outlines the steps to detect the phosphorylation status of MET, ERK, and AKT.
Materials:
-
Parental and Rogaratinib-resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., probe for p-MET first, then strip and re-probe for total MET, and then for a loading control).
Cell Viability (MTT/MTS) Assay
This protocol is for determining the IC50 of Rogaratinib.
Materials:
-
Parental and Rogaratinib-resistant cells
-
96-well cell culture plates
-
Rogaratinib serial dilutions
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Rogaratinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan (B1609692) crystals.[14]
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[14]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: MET activation bypasses Rogaratinib-mediated FGFR inhibition.
Experimental Workflow Diagram
Caption: Workflow for investigating MET-driven Rogaratinib resistance.
References
- 1. CytoCell C-MET (MET) Amplification FISH Probe [ogt.com]
- 2. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Met kinase confers acquired drug resistance in FGFR-targeted lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Met kinase confers acquired drug resistance in FGFR-targeted lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 11. benchchem.com [benchchem.com]
- 12. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating EGFR and ErbB3 Signaling in BAY1163877-Resistant Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the role of EGFR and ErbB3 signaling in acquired resistance to the pan-FGFR inhibitor, BAY1163877 (Rogaratinib).
Frequently Asked Questions (FAQs)
Q1: My FGFR-amplified/mutated cancer cell line has developed resistance to this compound. What are the potential mechanisms?
A1: Acquired resistance to FGFR inhibitors like this compound can occur through various mechanisms. While on-target mechanisms such as secondary mutations in the FGFR kinase domain can occur, a prominent mechanism is the activation of bypass signaling pathways. Proteomic analyses of urothelial carcinoma models with acquired resistance to rogaratinib (B610551) have revealed the activation of other receptor tyrosine kinases (RTKs), including EGFR and ErbB3.[1] This activation allows cancer cells to circumvent the FGFR blockade and maintain downstream signaling for proliferation and survival.
Q2: Why is the EGFR/ErbB3 heterodimer particularly important in this resistance context?
A2: The EGFR/ErbB3 heterodimer is a potent signaling complex. While ErbB3 has impaired kinase activity, it can be transactivated upon heterodimerization with a kinase-active partner like EGFR.[2] This complex can then activate downstream pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2][3] In the context of FGFR inhibitor resistance, the upregulation and activation of EGFR and ErbB3 provide an alternative route to activate these critical downstream signals, rendering the cells less dependent on the FGFR pathway.
Q3: How can I confirm that EGFR and ErbB3 signaling is activated in my this compound-resistant cell line?
A3: To confirm the activation of EGFR and ErbB3 signaling, you should assess the phosphorylation status of these receptors. An increase in phosphorylated EGFR (p-EGFR) and phosphorylated ErbB3 (p-ErbB3) in your resistant cell line compared to the parental, sensitive cell line is a key indicator of pathway activation. This is typically assessed by Western blotting. Furthermore, you can perform co-immunoprecipitation (Co-IP) to determine if there is an increased formation of EGFR/ErbB3 heterodimers in the resistant cells.
Q4: I am having trouble generating a stable this compound-resistant cell line. What are some common issues?
A4: Developing stable drug-resistant cell lines can be a lengthy process with several potential pitfalls.[4] Common issues include:
-
Incorrect starting concentration of this compound: It's crucial to start with a concentration around the IC50 of the parental cell line.
-
Increasing the drug concentration too quickly: This can lead to widespread cell death rather than the selection of resistant clones. A gradual, stepwise increase in concentration is recommended.
-
Cell line instability: Some cell lines may be more prone to genetic drift or may not develop stable resistance.
-
Mycoplasma contamination: This can alter cellular responses to drugs and should be regularly checked.[5]
Troubleshooting Guides
Western Blotting for Phosphorylated EGFR and ErbB3
Issue: Weak or No Signal for p-EGFR or p-ErbB3
| Possible Cause | Troubleshooting Step |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded onto the gel (up to 50-100 µg). Concentrate your lysate. Use a more sensitive chemiluminescent substrate.[4][6] |
| Phosphatase activity during sample preparation | Ensure that your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[7] |
| Inefficient antibody binding | Optimize the primary antibody concentration and consider an overnight incubation at 4°C. Ensure the antibody is validated for Western blotting. |
| Suboptimal transfer conditions | Verify transfer efficiency using Ponceau S staining. For large proteins like EGFR (~175 kDa), a wet transfer system is often more efficient than semi-dry. |
Issue: High Background on the Western Blot
| Possible Cause | Troubleshooting Step |
| Blocking agent cross-reactivity | Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[7] |
| Inadequate washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
Co-Immunoprecipitation of EGFR and ErbB3
Issue: Low or No Co-immunoprecipitated Protein (e.g., pulling down EGFR but not detecting ErbB3)
| Possible Cause | Troubleshooting Step |
| Weak or transient protein-protein interaction | Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) and avoid harsh conditions that could disrupt the interaction. Consider in vivo cross-linking before cell lysis. |
| Low expression of the interacting protein | Confirm the expression of both EGFR and ErbB3 in your input lysates by Western blotting. You may need to use a larger amount of lysate for the Co-IP. |
| Incorrect antibody for IP | Use an antibody that is validated for immunoprecipitation and recognizes an epitope that is accessible within the protein complex. |
| Inefficient washing | While washing is necessary to reduce background, overly stringent washing conditions (high salt or detergent concentrations) can disrupt the protein-protein interaction. Optimize your wash buffer. |
Data Presentation
Table 1: Illustrative Cell Viability Data for this compound in Sensitive and Resistant Urothelial Carcinoma Cells
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Urothelial Carcinoma | This compound | 50 | 1 |
| This compound-Resistant | This compound | >5000 | >100 |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values will vary depending on the cell line and experimental conditions.
Table 2: Illustrative Quantification of Protein Phosphorylation in Parental vs. This compound-Resistant Cells
| Cell Line | Protein | Relative Phosphorylation Level (Normalized to Total Protein and Loading Control) | Fold Change (Resistant/Parental) |
| Parental | p-EGFR (Tyr1068) | 1.0 | - |
| Resistant | p-EGFR (Tyr1068) | 5.2 | 5.2 |
| Parental | p-ErbB3 (Tyr1289) | 1.0 | - |
| Resistant | p-ErbB3 (Tyr1289) | 7.8 | 7.8 |
| Parental | p-FGFR3 (Tyr653/654) | 1.0 | - |
| Resistant | p-FGFR3 (Tyr653/654) | 0.1 | -0.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual fold changes will vary.
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating FGFR inhibitor-resistant cell lines by continuous exposure to the drug.[5]
-
Initial Culture: Culture the parental urothelial carcinoma cell line (e.g., RT112) in its recommended growth medium.
-
Determine IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initiate Resistance Induction: Begin by treating the cells with this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death and reduced proliferation. When the surviving cells reach 70-80% confluency, passage them and continue the treatment with the same drug concentration.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).
-
Long-term Culture: Continue this process of gradual dose escalation and continuous culture for several months.
-
Isolate Resistant Clones: Once a population of cells is able to proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50), you can either maintain the polyclonal resistant population or isolate single-cell clones by limiting dilution.
-
Characterize Resistant Cells: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. Regularly check for mycoplasma contamination.
Western Blotting for Phosphorylated Proteins
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[7]
-
Sample Preparation:
-
Culture parental and this compound-resistant cells to 80-90% confluency.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Sonicate the lysates to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ErbB3, total ErbB3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Co-Immunoprecipitation (Co-IP) of EGFR and ErbB3
This protocol is a general guideline for performing Co-IP to detect protein-protein interactions.[8]
-
Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40, and supplemented with protease and phosphatase inhibitors).
-
Determine protein concentration as described above.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with an anti-EGFR antibody (validated for IP) or a non-specific IgG control for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against ErbB3 and EGFR.
-
Visualizations
Caption: EGFR/ErbB3 bypass signaling in this compound resistance.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
References
- 1. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Technical Support Center: Enhancing BAY1163877 (Rogaratinib) Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of BAY1163877 (rogaratinib), a potent pan-FGFR inhibitor.
Troubleshooting Guides
Problem 1: Suboptimal anti-proliferative effect of rogaratinib (B610551) in a known FGFR-driven cancer cell line.
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Explanation: The cancer cell line may have intrinsic resistance or have developed acquired resistance to rogaratinib monotherapy. This can be mediated by the activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Confirm FGFR Pathway Inhibition: Perform a western blot to verify that rogaratinib is inhibiting the phosphorylation of FGFR and its downstream effectors, such as ERK1/2.[1][2]
-
Assess for Bypass Pathway Activation: Investigate the activation of alternative receptor tyrosine kinases (RTKs) such as MET, EGFR, and ErbB3, which have been implicated in resistance to FGFR inhibitors.[3][4] Proteomic analysis can reveal the upregulation and activation of these alternative RTKs.[3]
-
Consider Combination Therapy: Based on the identified bypass pathway, consider a combination therapy approach. For example, if MET is upregulated, a combination with a MET inhibitor may restore sensitivity.[3]
-
Possible Cause 2: Suboptimal Drug Concentration or Experimental Conditions.
-
Explanation: The concentration of rogaratinib used may be insufficient to achieve the desired inhibitory effect, or other experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value of rogaratinib in your specific cell line to ensure you are using a relevant concentration range. IC50 values for rogaratinib in sensitive cell lines can range from low nanomolar to micromolar concentrations.[1][5]
-
Optimize Cell Culture Conditions: Ensure standard cell culture practices are followed, including regular testing for mycoplasma contamination.
-
Verify Compound Integrity: Ensure the rogaratinib stock solution is properly prepared and stored to maintain its activity. For in vitro studies, rogaratinib is typically dissolved in 100% DMSO.[1]
-
Problem 2: Development of resistance to rogaratinib in a previously sensitive in vivo xenograft model.
Possible Cause: Upregulation of Escape Signaling Pathways.
-
Explanation: Similar to in vitro models, in vivo resistance can develop through the activation of bypass signaling pathways that circumvent the FGFR blockade.
-
Troubleshooting Steps:
-
Tumor Biopsy and Analysis: If feasible, perform a biopsy of the resistant tumor and analyze it for changes in gene expression and protein activation compared to the original sensitive tumor. Transcriptomic and proteomic analyses can identify upregulated pathways.
-
Evaluate Combination Therapies In Vivo: Based on the analysis of the resistant tumor, test the efficacy of rogaratinib in combination with an inhibitor of the identified escape pathway. For instance, in a JMSU1-derived xenograft model that developed resistance, the combination of an FGFR inhibitor and a MET inhibitor showed the best anti-tumor efficacy.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (rogaratinib)?
A1: Rogaratinib is a potent and selective oral inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1]
Q2: Which signaling pathways are affected by rogaratinib treatment?
A2: Rogaratinib primarily inhibits the FGFR signaling cascade. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This initiates downstream signaling through two major pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: Important for cell survival and growth.
By inhibiting FGFR phosphorylation, rogaratinib effectively blocks signal transduction through both of these key oncogenic pathways.
Q3: What are the most promising combination strategies to enhance rogaratinib efficacy?
A3: Preclinical and clinical studies have identified several promising combination strategies:
-
Combination with Immune Checkpoint Inhibitors: The FORT-2 clinical trial showed that combining rogaratinib with the PD-L1 inhibitor atezolizumab resulted in a favorable overall response rate in patients with urothelial carcinoma.[6][7][8]
-
Combination with Chemotherapy: Preclinical studies have demonstrated that rogaratinib in combination with docetaxel (B913) leads to superior tumor growth inhibition in lung cancer patient-derived xenograft models compared to either agent alone.[1]
-
Combination with MET Inhibitors: In preclinical models of acquired resistance to rogaratinib where MET activation is a key escape mechanism, the combination of an FGFR inhibitor and a MET inhibitor has been shown to be effective.[3]
Q4: What quantitative data is available for rogaratinib combination therapies?
A4: The following tables summarize key quantitative data from combination studies.
Table 1: Efficacy of Rogaratinib in Combination with Atezolizumab (FORT-2 Trial)
| Parameter | Rogaratinib (600 mg BID) + Atezolizumab |
| Overall Response Rate (ORR) | 53.8%[6][7] |
| Complete Response (CR) | 15%[8] |
| Median Overall Survival (OS) | 16.8 months[8] |
| Median Progression-Free Survival (PFS) | 7.5 months[8] |
Table 2: Preclinical Efficacy of Rogaratinib in Combination with Docetaxel in a Lung Cancer PDX Model (LU299)
| Treatment Group | Tumor Growth Inhibition (T/C volume) | Partial Response (PR) Rate | Complete Response (CR) Rate |
| Rogaratinib (50 mg/kg BID) | 0.33 | - | - |
| Docetaxel | - | 60% | 0% |
| Rogaratinib + Docetaxel | Trend towards superiority over docetaxel alone | 70% | 30% |
| Data from a patient-derived xenograft model of lung cancer.[1] |
Q5: Are there established experimental protocols for using rogaratinib in combination studies?
A5: Yes, detailed protocols from clinical trials and preclinical studies are available.
Experimental Protocols
In Vitro Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of rogaratinib.
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of rogaratinib in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Treatment: Treat the cells with varying concentrations of rogaratinib for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Study (Combination with Docetaxel)
This protocol is based on a preclinical study in a patient-derived xenograft (PDX) model of lung cancer.[1]
-
Animal Model: Use immunodeficient mice bearing established tumors from a patient-derived lung cancer xenograft (e.g., LU299).
-
Treatment Groups:
-
Vehicle control
-
Rogaratinib (50 mg/kg, administered orally twice daily)
-
Docetaxel (administered intravenously once weekly)
-
Rogaratinib + Docetaxel
-
-
Treatment Administration: Administer the treatments as described above for a predefined period (e.g., 28 days).
-
Tumor Volume Measurement: Measure tumor volume twice weekly using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (T/C ratio) and assess the response rate (partial and complete responses) according to RECIST criteria.
-
Tolerability Assessment: Monitor the body weight of the animals as an indicator of treatment-related toxicity.
Q6: How can I troubleshoot the development of resistance to rogaratinib?
A6: The following diagram illustrates a logical workflow for troubleshooting resistance.
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. urologytimes.com [urologytimes.com]
- 7. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rogaratinib/Atezolizumab in Cisplatin-Ineligible FGFR mRNA-Overexpressing Urothelial Cancer - The ASCO Post [ascopost.com]
Technical Support Center: Improving the In Vivo Bioavailability of BAY1163877 (Rogaratinib)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the pan-FGFR inhibitor, BAY1163877 (Rogatinib).
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical species?
A1: The oral bioavailability of rogaratinib (B610551) has been reported to be approximately 46% in rats and 35% in dogs. These values are for formulated presentations of the compound and are likely lower for a simple aqueous suspension due to its poor aqueous solubility.
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
A2: Like many kinase inhibitors, this compound is a poorly water-soluble compound. This low aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Inadequate dissolution leads to low and variable oral bioavailability.
Q3: What are some recommended formulations to improve the oral bioavailability of this compound for in vivo studies?
A3: For preclinical in vivo studies, using a formulation that enhances the solubility of this compound is crucial. Two commonly used formulations are:
-
A solution of 10% ethanol (B145695), 40% Solutol® HS 15, and 50% water, with the pH adjusted to 4.
-
A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
These formulations utilize co-solvents and surfactants to improve the solubility and absorption of the compound.
Q4: How does the dosing schedule impact the in vivo efficacy of this compound?
A4: Preclinical studies have shown that the dosing schedule can significantly impact the antitumor efficacy of rogaratinib. For instance, in a mouse colon cancer model, twice-daily (BID) administration of 25 mg/kg was more effective than a once-daily (QD) dose of 25 mg/kg. This suggests that maintaining a sustained plasma concentration above a therapeutic threshold is important for its activity.
Q5: Where does this compound act in the FGFR signaling pathway?
A5: this compound is a pan-FGFR inhibitor, meaning it targets and inhibits the kinase activity of multiple Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, and FGFR4). It acts as an ATP-competitive inhibitor, binding to the kinase domain of the FGFRs. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo bioavailability studies of this compound.
Problem 1: Low and inconsistent plasma concentrations after oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor Compound Dissolution | The compound is likely not dissolving sufficiently in the GI tract. Switch from a simple aqueous suspension to a solubilizing formulation. A vehicle containing Solutol® HS 15 or a combination of DMSO, PEG300, and Tween-80 is recommended. |
| Compound Precipitation in the GI Tract | Even with a solubilizing vehicle, the compound may precipitate upon dilution with GI fluids. Consider reducing the dose volume or the concentration of the dosing solution. |
| High First-Pass Metabolism | The compound may be extensively metabolized in the gut wall or liver. While specific data for this compound is not provided, this is a common issue for orally administered drugs. If formulation optimization does not sufficiently improve exposure, further studies to identify metabolic pathways may be necessary. |
| P-glycoprotein (P-gp) Efflux | The compound may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen. While not specifically reported for this compound, this is a possibility for many kinase inhibitors. |
Problem 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Dosing Technique | Ensure accurate and consistent oral gavage technique. For suspensions, ensure the formulation is homogenous and well-suspended before each dose is drawn. |
| Food Effects | The presence or absence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water). |
| Gastrointestinal pH Differences | Variations in stomach and intestinal pH between animals can affect the dissolution and absorption of a pH-sensitive compound. While the impact on this compound is not detailed, using a robust solubilizing formulation can help mitigate these effects. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from preclinical studies.
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Reference |
| Rat | 46% | |
| Dog | 35% |
Table 2: Pharmacokinetic Parameters of Rogaratinib in Mice Following Oral Administration
Note: The following data is derived from a study using a formulation of 10% ethanol, 40% Solutol® HS 15, 50% water at pH 4.
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Dose Proportionality | Reference |
| 25 | Data not specified | Data not specified | AUC and Cmax were reported to be dose-proportional in the 25-75 mg/kg range. | |
| 50 | Data not specified | Data not specified | ||
| 75 | Data not specified | Data not specified |
Experimental Protocols
Protocol 1: Preparation of an Optimized Oral Formulation for this compound
Objective: To prepare a solution of this compound suitable for oral administration in rodents to enhance bioavailability.
Materials:
-
This compound (Rogaratinib) powder
-
Ethanol (200 proof)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile water for injection
-
Hydrochloric acid (HCl) solution (1N) for pH adjustment
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required amounts of each component based on the final desired concentration of this compound and a final formulation composition of 10% ethanol, 40% Solutol® HS 15, and 50% water.
-
In a sterile conical tube, add the calculated amount of ethanol.
-
While stirring, add the pre-weighed this compound powder to the ethanol and stir until fully dissolved.
-
Add the calculated amount of Solutol® HS 15 to the solution and continue stirring until it is completely dissolved. The solution may need to be gently warmed (e.g., to 37°C) to facilitate the dissolution of Solutol® HS 15.
-
Slowly add the sterile water to the mixture while stirring continuously.
-
Measure the pH of the final solution and adjust to pH 4 using the 1N HCl solution.
-
Visually inspect the solution to ensure it is clear and free of any precipitates before administration.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
Animal Model:
-
Male CD-1 or BALB/c mice (8-10 weeks old)
Experimental Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 10-50 mg/kg)
Procedure:
-
Acclimatization: Acclimatize the animals for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer the IV formulation of this compound (dissolved in a suitable vehicle such as 10% DMSO/40% PEG300/5% Tween-80/45% Saline) via the tail vein.
-
PO Group: Administer the oral formulation of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Technical Support Center: Optimizing Western Blot for p-FGFR after BAY1163877 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Western blot conditions for phosphorylated Fibroblast Growth Factor Receptor (p-FGFR) following treatment with the inhibitor BAY1163877 (Rogaratinib).
FAQs: Key Questions and Answers
Q1: What is this compound and how does it affect FGFR signaling?
This compound, also known as Rogaratinib, is a potent and selective small molecule inhibitor that targets the kinase activity of FGFRs 1, 2, 3, and 4.[1][2] It functions by binding to the ATP-binding pocket within the cytoplasmic kinase domain of the FGFRs.[2][3] This competitive inhibition prevents the autophosphorylation of tyrosine residues upon ligand binding, thereby blocking the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] Consequently, treatment with this compound is expected to lead to a dose-dependent decrease in the levels of phosphorylated FGFR (p-FGFR).[2][5]
Q2: Why am I not seeing a decrease in p-FGFR signal after this compound treatment?
There are several potential reasons for not observing the expected decrease in p-FGFR signal. These can be broadly categorized into issues with the inhibitor treatment, sample preparation, or the Western blot procedure itself.
-
Inhibitor Inactivity: The this compound stock solution may have degraded. It is crucial to prepare fresh aliquots and store them properly.
-
Suboptimal Treatment Conditions: The concentration of the inhibitor or the treatment duration may be insufficient to effectively inhibit FGFR phosphorylation in your specific cell line. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to FGFR inhibitors. This could be due to compensatory activation of other signaling pathways.[3]
-
Sample Preparation Issues: Inadequate inhibition of endogenous phosphatases during cell lysis can lead to the dephosphorylation of p-FGFR, masking the effect of the inhibitor.[6][7]
Q3: What are the critical steps in a Western blot protocol for detecting p-FGFR?
Detecting phosphorylated proteins requires specific considerations to ensure the preservation of the phosphate (B84403) groups and to minimize background signal.
-
Sample Preparation: Always use lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[6][8] Keep samples on ice at all times to minimize enzymatic activity.[7]
-
Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking agent.[6] Avoid using milk, as it contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies and lead to high background.[6]
-
Antibody Dilution: Dilute primary and secondary antibodies in 5% BSA/TBST.
-
Washing: Use TBST for all wash steps. Avoid using phosphate-buffered saline (PBS), as the phosphate can interfere with the detection of phosphorylated proteins.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of p-FGFR after this compound treatment.
| Problem | Possible Cause | Recommended Solution |
| No or Weak p-FGFR Signal | Antibody Issues: Primary antibody concentration is too low or the antibody is inactive. | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9][10]- Use a fresh aliquot of the antibody. |
| Low Protein Expression: The target protein (FGFR) is not highly expressed in the cell line. | - Increase the amount of protein loaded onto the gel (a minimum of 20-30 µg of whole-cell extract is recommended).[11]- Use a positive control cell line known to express high levels of FGFR.[12] | |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S.[13]- Optimize transfer conditions (time, voltage/current) based on the molecular weight of FGFR. | |
| Dephosphorylation of Target Protein: Phosphatase activity during sample preparation. | - Ensure lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors.[6][8]- Keep samples on ice at all times during preparation.[7] | |
| High Background | Inappropriate Blocking Agent: Use of milk as a blocking agent. | - Use 5% BSA in TBST for blocking and antibody dilution. Milk contains casein, a phosphoprotein that can cause high background.[6] |
| Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive. | - Decrease the concentration of the primary and/or secondary antibody.[14]- Perform titration experiments to determine the optimal antibody concentrations. | |
| Insufficient Washing: Inadequate removal of unbound antibodies. | - Increase the number and/or duration of wash steps with TBST.[14] | |
| Non-specific Bands | Antibody Cross-reactivity: The primary antibody may be recognizing other proteins. | - Use a highly specific and validated monoclonal antibody.- Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation: Protease activity during sample preparation. | - Add a fresh protease inhibitor cocktail to the lysis buffer.[12]- Use fresh samples and avoid repeated freeze-thaw cycles.[11] | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent preparation of buffers and solutions. | - Prepare fresh buffers for each experiment and ensure accurate pH and component concentrations. |
| Unequal Protein Loading: Variation in the amount of protein loaded in each lane. | - Perform accurate protein quantification (e.g., BCA assay) and load equal amounts of protein for all samples.- Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading. |
Experimental Protocols
Cell Lysis and Protein Extraction
-
After treating cells with this compound, place the culture dish on ice and wash the cells twice with ice-cold PBS.[15]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
Western Blot Protocol for p-FGFR
-
Sample Preparation: Mix the protein extract with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FGFR (e.g., anti-p-FGFR Tyr653/654) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15][16]
-
Stripping and Re-probing (Optional): To detect total FGFR or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
Caption: FGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-FGFR.
Caption: Troubleshooting decision tree for weak or no p-FGFR signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Inhibitors for Treating Locally Advanced/Metastatic Bladder Urothelial Carcinomas via Dual Targeting of Tumor-Specific Oncogenic Signaling and the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inventbiotech.com [inventbiotech.com]
- 8. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-64626) [thermofisher.com]
Validation & Comparative
BAY1163877 vs. AZD4547 in FGFR-driven cancers
A Comparative Guide to FGFR Inhibitors: BAY1163877 (Rogaratinib) vs. AZD4547 in FGFR-Driven Cancers
This guide provides a detailed comparison of two prominent fibroblast growth factor receptor (FGFR) inhibitors, this compound (rogaratinib) and AZD4547, for researchers, scientists, and drug development professionals. The information is compiled from preclinical and clinical studies to offer an objective overview of their performance, supported by experimental data.
Introduction to FGFR Inhibition in Oncology
The fibroblast growth factor (FGF) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1] Aberrant activation of this pathway, through FGFR gene amplification, mutations, or fusions, is a known driver in various cancers, making FGFRs a compelling therapeutic target.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have emerged as a promising therapeutic strategy. This guide focuses on two such inhibitors: rogaratinib (B610551) (this compound), a potent and selective pan-FGFR inhibitor, and AZD4547, a selective inhibitor of FGFR1, 2, and 3.[2][4][5]
Mechanism of Action and Downstream Signaling
Both rogaratinib and AZD4547 are ATP-competitive inhibitors that bind to the kinase domain of FGFRs, thereby blocking their autophosphorylation and subsequent activation of downstream signaling pathways.[2][6] The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[2][7][8]
Inhibition of FGFR by these compounds leads to a dose-dependent decrease in the phosphorylation of FGFR itself and key downstream effectors like FRS2, ERK1/2, and AKT.[1][2][7] The anti-proliferative effects of both drugs are primarily mediated through the inhibition of the FGFR/ERK pathway.[2]
Comparative Performance Data
Biochemical Activity
Both rogaratinib and AZD4547 demonstrate high potency against FGFR isoforms in biochemical assays. Rogaratinib is a pan-FGFR inhibitor, targeting all four members of the FGFR family, while AZD4547 is more selective for FGFR1, 2, and 3.[2][5]
| Inhibitor | Target | IC50 (nM) | Kd (nM) |
| This compound (Rogaratinib) | FGFR1 | 1.8[2], 11.2[9] | 1.6[2] |
| FGFR2 | <1[2][9] | 5.0[2] | |
| FGFR3 | 9.2[2] | 7.8[2] | |
| FGFR4 | 1.2[2] | 7.6[2] | |
| AZD4547 | FGFR1 | 0.2[10] | - |
| FGFR2 | 2.5[10] | - | |
| FGFR3 | 1.8[10] | - | |
| VEGFR2 (KDR) | 24[11] | - |
Table 1: Comparative biochemical activity of this compound and AZD4547 against FGFRs.
Cellular Activity
In cellular assays, both inhibitors show potent anti-proliferative activity in cancer cell lines with FGFR alterations. The efficacy often correlates with the level of FGFR expression or the presence of activating mutations.[2][12]
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | GI50/IC50 (nM) |
| This compound (Rogaratinib) | DMS-114 | Lung Cancer | FGFR1 amplification | 36-244[9] |
| NCI-H1581 | Lung Cancer | FGFR1 amplification | 36-244[9] | |
| AZD4547 | Cell lines with amplified FGFR1 | Lung Cancer | FGFR1 amplification | 3-111[12] |
| OVCAR3, OVCAR8, ES2, A2780 | Ovarian Cancer | - | ~7,180-11,460[1] |
Table 2: Comparative cellular activity of this compound and AZD4547 in various cancer cell lines.
In Vivo Efficacy
Both rogaratinib and AZD4547 have demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers.
This compound (Rogaratinib):
-
In a DMS-114 lung cancer xenograft model, rogaratinib administered orally at 50 mg/kg twice daily showed potent tumor growth inhibition.[2]
-
Efficacy in xenograft models has been shown to strongly correlate with FGFR mRNA expression levels.[2]
AZD4547:
-
In an FGFR1-amplified non-small cell lung cancer (NSCLC) patient-derived tumor xenograft (PDTX) model, oral administration of AZD4547 at 6.25 and 12.5 mg/kg resulted in potent tumor regressions.[13]
-
In a mouse xenograft model of ovarian cancer, AZD4547 at 15 mg/kg effectively inhibited tumor growth.[1]
Resistance Mechanisms
Acquired resistance is a significant challenge for FGFR-targeted therapies. Several mechanisms have been identified for both rogaratinib and AZD4547.
-
Gatekeeper Mutations: Mutations in the FGFR kinase domain, such as the V561M mutation in FGFR1, can confer resistance to some FGFR inhibitors.[14][15] Interestingly, while the V561M mutation significantly reduces the affinity of some inhibitors, AZD4547 retains nanomolar binding affinity, suggesting alternative resistance mechanisms are at play.[14][16]
-
Bypass Signaling: Upregulation of alternative receptor tyrosine kinases (RTKs) can provide a bypass signaling route, circumventing the FGFR blockade. Activation of MET has been observed in cells resistant to both rogaratinib and AZD4547.[17][18] In AZD4547-resistant cells, this can occur in an ERBB3-dependent manner.[17][18]
-
Downstream Pathway Activation: Alterations in downstream signaling components, such as mutations in the PI3K/AKT/mTOR pathway, can lead to primary resistance to FGFR inhibition.[3]
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against recombinant FGFR kinases.
-
Methodology: The inhibitory activity is assessed using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radioisotope incorporation.[2][4] Recombinant FGFR kinase, a substrate peptide, and ATP are incubated with varying concentrations of the inhibitor.[2][4] Kinase activity is measured by quantifying the amount of phosphorylated substrate.[4]
Cell Viability Assay (MTT/CCK-8 Protocol)
-
Objective: To evaluate the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours).[1][4]
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[1][4]
-
Viable cells metabolize the reagent to a colored formazan (B1609692) product, and the absorbance is measured using a microplate reader.[1][4]
-
The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) is calculated.[10]
-
In Vivo Xenograft Model (General Protocol)
-
Objective: To assess the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with tumor cells or patient-derived tumor fragments.[2][13]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally at specified doses and schedules.[2][13]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated proteins).[7]
-
Conclusion
Both this compound (rogaratinib) and AZD4547 are potent inhibitors of the FGFR signaling pathway with demonstrated preclinical efficacy in FGFR-driven cancer models. Rogaratinib offers broader coverage of all four FGFR isoforms, while AZD4547 is more selective for FGFR1-3. The choice between these inhibitors for research or therapeutic development may depend on the specific FGFR alterations present in the tumor and the potential for off-target effects. Understanding the mechanisms of resistance, particularly the role of gatekeeper mutations and bypass signaling pathways, is crucial for the development of effective combination strategies to overcome treatment failure. Further head-to-head comparative studies would be beneficial to delineate the subtle differences in their efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into resistance mechanisms of AZD4547 and E3810 to FGFR1 gatekeeper mutation via theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- 18. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison of FGFR Inhibitors: BAY1163877 (Rogaratinib) vs. Infigratinib
An essential guide for researchers and drug development professionals offering a comparative analysis of the in vitro performance of two prominent FGFR inhibitors, BAY1163877 (rogaratinib) and infigratinib (B612010). This guide provides a summary of their biochemical potency, anti-proliferative activity, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Introduction
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway through mutations, gene amplifications, or translocations is a known driver in various cancers. Consequently, FGFRs have emerged as a key target for therapeutic intervention. This guide provides an in vitro comparison of two potent FGFR inhibitors, this compound (rogaratinib) and infigratinib, to aid researchers in selecting the appropriate tool for their specific research needs.
Data Presentation
Biochemical Inhibitory Activity
Both this compound and infigratinib have demonstrated potent inhibitory activity against members of the FGFR family in biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized below.
| Target | This compound (Rogaratinib) IC50 (nM) | Infigratinib IC50 (nM) |
| FGFR1 | 1.8 - 11.2[1][2][3] | 1.1[4][5] |
| FGFR2 | <1[1][3] | 1[4][5] |
| FGFR3 | 9.2 - 18.5[1][3][6] | 2[4][5] |
| FGFR4 | 1.2 - 201[1][3][6] | 61[4][5] |
Table 1: Comparison of the biochemical IC50 values of this compound (rogaratinib) and infigratinib against the FGFR kinase family. Data is compiled from multiple sources and reflects the range of reported values.
Anti-Proliferative Activity
The ability of these inhibitors to suppress the growth of cancer cell lines with FGFR alterations is a key measure of their cellular efficacy. The half-maximal growth inhibitory concentration (GI50 or cellular IC50) values for both compounds in various cancer cell lines are presented below. It is important to note that direct comparison is challenging as the data is often generated in different studies under varying experimental conditions.
| Cell Line | Cancer Type | FGFR Alteration | This compound (Rogaratinib) GI50/IC50 (nM) | Infigratinib GI50/IC50 (nM) |
| H1581 | Lung Cancer | FGFR1 Amplification | 36 - 244[6] | Not Available |
| DMS114 | Lung Cancer | FGFR1 Amplification | 36 - 244[6] | Not Available |
| General Sensitive Lines | Various | FGFR Overexpression | 27 - <1000[2] | Not Available |
| Ba/F3 | Engineered Cell Line | Ectopic FGFR1 Expression | Not Available | 10[7] |
| Ba/F3 | Engineered Cell Line | Ectopic FGFR3 Expression | Not Available | 14[7] |
Table 2: Anti-proliferative activity of this compound (rogaratinib) and infigratinib in selected cancer cell lines. The availability of directly comparable data is limited.
Signaling Pathway Modulation
Both this compound and infigratinib exert their anti-tumor effects by inhibiting the downstream signaling cascades activated by FGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and growth.
Caption: FGFR Signaling Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FGFR kinases.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, [γ-³³P]ATP, appropriate kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50µM DTT), and a suitable substrate (e.g., Poly(E,Y)4:1).
-
Procedure:
-
Prepare serial dilutions of this compound and infigratinib in DMSO.
-
In a 96-well plate, combine the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated ³³P into the substrate using a scintillation counter.
-
The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Caption: Workflow for a Radiometric Kinase Assay.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in cancer cell lines.
Methodology:
-
Cell Lines and Culture: A panel of cancer cell lines with known FGFR alterations are cultured in their recommended media and conditions.
-
Procedure:
-
Seed the cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or infigratinib.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values from the dose-response curves, normalizing the data to untreated control cells.
-
Caption: Workflow for a CellTiter-Glo® Viability Assay.
Conclusion
Both this compound (rogaratinib) and infigratinib are potent inhibitors of the FGFR signaling pathway with low nanomolar efficacy in biochemical assays. Rogaratinib is described as a pan-FGFR inhibitor with activity against FGFR1-4.[1][3][8] Infigratinib is a selective inhibitor of FGFR1, 2, and 3.[7] Both compounds demonstrate anti-proliferative effects in cancer cell lines harboring FGFR alterations. The choice between these inhibitors for in vitro research may depend on the specific FGFR isoform of interest and the desired selectivity profile. The experimental protocols provided in this guide offer a foundation for conducting comparative studies to further elucidate the in vitro efficacy of these and other FGFR inhibitors.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. infigratinib [drugcentral.org]
- 5. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ch.promega.com [ch.promega.com]
A Preclinical Head-to-Head: Evaluating the Efficacy of BAY1163877 (Rogaratinib) and Erdafitinib in Bladder Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of two prominent FGFR inhibitors, BAY1163877 (rogaratinib) and erdafitinib (B607360), in bladder cancer models. The data presented is compiled from publicly available preclinical studies.
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cell proliferation and survival, and its aberrant activation is a known driver in a subset of bladder cancers. Both this compound (rogaratinib) and erdafitinib are potent pan-FGFR inhibitors that have been evaluated in bladder cancer models, targeting the constitutively active FGFR pathways that contribute to tumor growth. This guide summarizes the available preclinical data to offer a comparative perspective on their efficacy.
In Vitro Efficacy: Potent Inhibition of Bladder Cancer Cell Lines
Both this compound and erdafitinib have demonstrated potent anti-proliferative activity in various bladder cancer cell lines harboring FGFR alterations. While direct head-to-head studies under identical experimental conditions are limited, the available data indicates that both compounds inhibit bladder cancer cell growth in the nanomolar range.
Table 1: In Vitro Anti-Proliferative Activity of this compound (Rogaratinib) in Bladder Cancer Cell Lines
| Cell Line | FGFR Alteration | IC50 (nM) | Reference |
| RT112 | FGFR3-TACC3 fusion | Double-digit nM range | [1] |
| JMSU1 | FGFR1 amplification | Double-digit nM range | [1] |
| RT4 | FGFR3 mutation | Not explicitly stated, but sensitive | [1] |
| SW780 | FGFR1 amplification | Not explicitly stated, but sensitive | [1] |
Table 2: In Vitro Anti-Proliferative Activity of Erdafitinib in Bladder Cancer Cell Lines
| Cell Line | FGFR Alteration | IC50 (nM) | Reference |
| RT4 | FGFR3 mutation | 10 | [2] |
| RT112 | FGFR3-TACC3 fusion | 10 | [2] |
| JMSU1 | FGFR1 amplification | Potent inhibition | [3][4] |
| UPFL1 (murine) | FGFR3 S249C | 15 | Not cited |
| UPFL3 (murine) | FGFR3 S249C | 19 | Not cited |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies using bladder cancer xenograft models in immunocompromised mice have further substantiated the anti-tumor activity of both inhibitors. These studies typically involve the subcutaneous implantation of bladder cancer cells, followed by oral administration of the inhibitor, with tumor volume and growth inhibition being the primary endpoints.
Table 3: In Vivo Efficacy of this compound (Rogaratinib) in Bladder Cancer Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| JMSU1 | Not specified | Tumor regression | [1] |
| RT112 | Not specified | Strong tumor growth inhibition | [5] |
Table 4: In Vivo Efficacy of Erdafitinib in Bladder Cancer Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| JMSU1 | Not specified | Significantly reduced tumor growth | [3] |
| Bladder cancer with FGFR3 aberrations | Not specified | Potent and dose-dependent antitumor activity | [4][6] |
Signaling Pathway and Experimental Workflow
The antitumor effects of both this compound and erdafitinib are mediated through the inhibition of the FGFR signaling cascade. Upon binding to the ATP-pocket of the FGFR kinase domain, these inhibitors block the autophosphorylation of the receptor, thereby preventing the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Caption: FGFR Signaling Pathway Inhibition.
The preclinical evaluation of FGFR inhibitors like this compound and erdafitinib typically follows a standardized workflow, beginning with in vitro characterization and progressing to in vivo validation.
Caption: Experimental Workflow for FGFR Inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of FGFR inhibitors in bladder cancer models. Specific details may vary between individual studies.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Bladder cancer cells with known FGFR alterations (e.g., RT112, JMSU1) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., this compound or erdafitinib) or vehicle control (DMSO) for 72-96 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a plate reader.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are calculated from the dose-response curves.
In Vivo Xenograft Model
-
Cell Implantation: An appropriate number of human bladder cancer cells (e.g., 1x10^6 to 5x10^6) are mixed with Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The FGFR inhibitor is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, once or twice daily. The control group receives the vehicle alone.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BAY1163877 (Rogaratinib) vs. Pemigatinib
This guide provides a detailed, objective comparison of two fibroblast growth factor receptor (FGFR) inhibitors: BAY1163877 (rogaratinib) and pemigatinib (B609903). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development decisions.
Overview and Mechanism of Action
Both this compound and pemigatinib are small-molecule kinase inhibitors designed to target the FGFR signaling pathway, which, when aberrantly activated, plays a crucial role in the proliferation and survival of malignant cells.[1][2] However, they exhibit distinct selectivity profiles.
This compound (Rogaratinib) is a potent and selective pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[3][4][5][6][7] It functions as an ATP-competitive inhibitor, occupying the kinase domain of the FGFRs to block receptor autophosphorylation and downstream signaling.[6] Its development has been investigated in various solid tumors, including urothelial carcinoma and sarcoma.[8][9][10]
Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.[11][12][13][14] It has demonstrated significant clinical activity against cancers with specific FGFR alterations. Pemigatinib has received FDA approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (bile duct cancer) harboring an FGFR2 fusion or other rearrangement.[1][15][16] It is also approved for relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.[15][17]
FGFR Signaling Pathway
The diagram below illustrates the simplified FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK/ERK and PI3K/AKT, which are critical for cell proliferation and survival.[2][7] Both rogaratinib (B610551) and pemigatinib inhibit this initial phosphorylation step.
Caption: Simplified FGFR signaling pathway and points of inhibition.
Quantitative Data Presentation
Table 1: Biochemical Inhibitory Activity (IC50)
This table summarizes the half-maximal inhibitory concentrations (IC50) of both drugs against various FGFR isoforms. Lower values indicate greater potency.
| Target Kinase | This compound (Rogaratinib) IC50 (nM) | Pemigatinib IC50 (nM) |
| FGFR1 | 1.8 - 11.2[3][4] | 0.4[13] |
| FGFR2 | <1.0[3][4] | 0.5[13] |
| FGFR3 | 9.2 - 18.5[3][4] | 1.2[13] |
| FGFR4 | 1.2 - 201[3][4] | 30[13] |
| VEGFR3/FLT4 | 127[3] | Not Reported |
Note: Discrepancies in reported IC50 values for Rogaratinib are noted from different sources.
Table 2: Cellular Activity
This table presents the growth inhibition (GI50) data for rogaratinib in specific cancer cell lines.
| Cell Line | Cancer Type | FGFR Alteration | This compound (Rogaratinib) GI50 (nM) |
| H1581 | Lung Cancer | FGFR1 Amplification | 36 - 244[3] |
| DMS114 | Lung Cancer | FGFR1 Amplification | 36 - 244[3] |
Table 3: Clinical Efficacy and Development Status
This table provides a high-level comparison of the clinical development and key efficacy outcomes for both inhibitors.
| Parameter | This compound (Rogaratinib) | Pemigatinib |
| Development Status | Investigational; some trials halted (e.g., FORT-1)[6] | FDA Approved[16][18] |
| Approved Indications | None | Metastatic Cholangiocarcinoma (FGFR2 fusion/rearrangement); Relapsed/Refractory Myeloid/Lymphoid Neoplasms (FGFR1 rearrangement)[15][17] |
| Key Clinical Trial | FORT-1 (Phase II/III, Urothelial Carcinoma)[6] | FIGHT-202 (Phase II, Cholangiocarcinoma)[19][20][21] |
| Objective Response Rate (ORR) | Not superior to chemotherapy in FORT-1 interim analysis[6] | 36% (in patients with FGFR2 fusion/rearrangement)[16][18][19] |
| Median Duration of Response (DoR) | Not Applicable | 9.1 months[16][19][22] |
| Median Progression-Free Survival (PFS) | Not Applicable | 6.9 months[21][23] |
| Median Overall Survival (OS) | Not Applicable | 21.1 months[18][21] |
Safety and Tolerability Profile
Both drugs exhibit class-effect adverse events related to the inhibition of the FGFR pathway.
Table 4: Common Treatment-Emergent Adverse Events
| Adverse Event | This compound (Rogaratinib) | Pemigatinib |
| Hyperphosphatemia | Yes (Consistent with class effect)[6] | Yes (Most common AE)[1][16][17] |
| Diarrhea | Yes[6] | Yes[16] |
| Stomatitis | Yes[6] | Yes[16] |
| Alopecia | Not prominently reported | Yes[16] |
| Nail Toxicity | Not prominently reported | Yes[16] |
| Fatigue | Not prominently reported | Yes[16] |
| Ocular Toxicity (e.g., Dry Eye) | Not prominently reported | Yes (Important risk)[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Kinase Activity Assay (General Protocol)
This protocol describes a common method for determining the IC50 values of kinase inhibitors.
Caption: Workflow for an in vitro biochemical kinase assay.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; a suitable peptide substrate; and adenosine (B11128) triphosphate (ATP).
-
Procedure: The kinase reaction is typically performed in a multi-well plate format. The inhibitor (this compound or pemigatinib) is serially diluted and added to wells containing the FGFR enzyme, substrate, and ATP at a concentration near its Km value.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often accomplished using luminescence-based or fluorescence-based detection systems.
-
Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (General Protocol)
This protocol outlines the steps to measure the anti-proliferative effects of the compounds on cancer cell lines.[7]
References
- 1. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. NCI10411 - Phase 2 study of Rogaratinib (BAY 1163877) in the treatment of patients with sarcoma harboring alterations in Fibroblast Growth Factor Receptor (FGFR) 1-4 and SDHdeficient Gastrointestinal Stromal Tumor (GIST) [mdanderson.org]
- 10. Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced Sarcoma With Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients With SDH-deficient Gastrointestinal Stromal Tumor (GIST) | University of Miami Health System [umiamihealth.org]
- 11. oncodaily.com [oncodaily.com]
- 12. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pemigatinib - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker [ahdbonline.com]
- 20. Pemigatinib (Pemazyre) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement [theoncologynurse.com]
- 22. Pemazyre (pemigatinib) vs Truseltiq (infigratinib) | Everyone.org [everyone.org]
- 23. news.cancerconnect.com [news.cancerconnect.com]
Preclinical Combination Therapy of Rogaratinib (BAY1163877) with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of rogaratinib (B610551) (BAY1163877), a potent and selective pan-FGFR inhibitor, in combination with various chemotherapy agents across different cancer models. The supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of rogaratinib's potential in combination therapy settings.
I. Overview of Rogaratinib and its Mechanism of Action
Rogaratinib is an orally bioavailable small molecule inhibitor that selectively targets fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2] Aberrant FGFR signaling is a known driver in various malignancies, promoting tumor cell proliferation, survival, and angiogenesis.[1][2] Rogaratinib exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways, most notably the RAS-MEK-ERK pathway.[1][2] Preclinical studies have demonstrated that the anti-proliferative effects of rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.[1]
II. Comparative Efficacy of Rogaratinib Combination Therapies
The preclinical efficacy of rogaratinib in combination with standard-of-care chemotherapy has been evaluated in various cancer models, with the most comprehensive data available for lung cancer.
Lung Cancer
In preclinical models of lung cancer, the combination of rogaratinib with taxanes (docetaxel) or platinum-based chemotherapy (carboplatin/paclitaxel) has demonstrated additive anti-tumor activity.
Table 1: In Vivo Efficacy of Rogaratinib in Combination with Chemotherapy in Lung Cancer Xenograft Models
| Cancer Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (T/C volume) | Response Rate (CR/PR) | Citation |
| DMS-114 (FGFR1 amplified) | Rogaratinib | 50 mg/kg, BID | 0.34 | - | [1] |
| Docetaxel | 30 mg/kg, Q7D | 0.27 | 40% PR | [1] | |
| Rogaratinib + Docetaxel | 50 mg/kg BID + 30 mg/kg Q7D | Additive | 70% PR, 1 CR | [1] | |
| Carboplatin/Paclitaxel | 80 mg/kg Q7D / 24 mg/kg Q7D | 0.31 | - | [1] | |
| LU299 (PDX) | Docetaxel | - | - | 60% PR | [1] |
| Rogaratinib + Docetaxel | - | Improved efficacy & duration of response | 70% PR, 30% CR | [1] | |
| LXFL1121 (PDX) | Rogaratinib + Docetaxel | - | Prolonged tumor response post-treatment | - | [1] |
CR: Complete Response, PR: Partial Response, T/C volume: Treatment vs. Control tumor volume ratio, BID: Twice daily, Q7D: Once every 7 days, PDX: Patient-Derived Xenograft.
Breast Cancer
Preclinical investigations in breast cancer models have explored the combination of rogaratinib with antihormonal agents. In hormone receptor-positive (HR+) breast cancer models with FGFR1/2 amplification, the combination of rogaratinib with fulvestrant (B1683766) and the CDK4/6 inhibitor palbociclib (B1678290) has been shown to be more effective than single or double-agent combinations.[3] Specifically, in patient-derived organoids (PDOs) with FGFR amplification, response to fulvestrant, palbociclib, and rogaratinib was observed only in models with wild-type PIK3CA and ESR1.[4]
Bladder Cancer
In urothelial carcinoma, preclinical models suggested that the combination of an FGFR inhibitor with a PD-L1 inhibitor could enhance anti-tumor activity and survival.[5] While specific preclinical data on rogaratinib combined with chemotherapy in bladder cancer is limited in the provided search results, clinical trials have been initiated to evaluate this combination. The FORT-1 trial, a phase II/III study, compared rogaratinib with standard chemotherapy (docetaxel, paclitaxel, or vinflunine) in patients with FGFR-positive advanced urothelial carcinoma.[6][7] The study showed comparable efficacy between rogaratinib and chemotherapy.[7][8] An exploratory analysis suggested that patients with FGFR3 DNA alterations may derive a greater benefit from rogaratinib.[9]
III. Experimental Protocols
In Vivo Xenograft Studies (Lung Cancer Models)
-
Animal Models: Female athymic nude mice were used for the DMS-114 cell line-derived xenograft model. Patient-derived xenograft (PDX) models (LU299, LXFL1121) were established from patient tumors.
-
Tumor Implantation: DMS-114 cells were subcutaneously injected into the flank of the mice. For PDX models, tumor fragments were subcutaneously implanted.
-
Drug Formulation and Administration:
-
Rogaratinib (this compound): Formulated in a vehicle of 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4 (HCl) and administered orally (p.o.) twice daily (BID).
-
Docetaxel: Formulated in NaCl solution (9 g/l) and administered intravenously (i.v.) once every 7 days (Q7D).
-
Carboplatin/Paclitaxel: Formulated in NaCl solution (9 g/l) and administered intravenously (i.v.) once every 7 days (Q7D).
-
-
Treatment Schedule: Treatment was initiated when tumors reached a predetermined size. The specific duration of treatment varied between studies.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers (Volume = 0.5 × length × width²). The ratio of the median tumor volume of the treated group to the control group (T/C) was calculated to determine tumor growth inhibition. Response rates (Complete Response, Partial Response) were determined based on changes in tumor volume. Body weight was monitored as a measure of toxicity.
IV. Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibited by Rogaratinib
Caption: Rogaratinib inhibits the FGFR signaling cascade.
General Workflow for In Vivo Combination Therapy Studies
Caption: Workflow of a preclinical in vivo combination study.
V. Conclusion
Preclinical data strongly suggest that rogaratinib (this compound), in combination with standard-of-care chemotherapy, can lead to enhanced anti-tumor efficacy in various cancer models, particularly in lung cancer. The mechanism of action, involving the inhibition of the FGFR signaling pathway, provides a solid rationale for these combination strategies. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals exploring the therapeutic potential of rogaratinib in combination regimens. Further preclinical studies are warranted to explore synergistic effects in other cancer types and to identify predictive biomarkers for patient selection.
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. News - rogaratinib (BAY 1163877) - LARVOL VERI [veri.larvol.com]
- 5. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 6. Facebook [cancer.gov]
- 7. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. oncnursingnews.com [oncnursingnews.com]
Synergistic Potential of BAY1163877 (Rogaratinib) in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BAY1163877, also known as Rogaratinib (B610551), is a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), including FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a compelling target for cancer therapy. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other targeted therapies, supported by preclinical and clinical experimental data.
Preclinical Synergistic Effects
Combination with Chemotherapy in Lung Cancer
Preclinical studies in lung cancer models have demonstrated that this compound enhances the anti-tumor activity of standard-of-care chemotherapies. In a patient-derived xenograft (PDX) model of lung cancer (LU299), the combination of rogaratinib with docetaxel (B913) resulted in a more potent tumor growth inhibition than either agent alone. Similarly, in the DMS-114 small cell lung cancer xenograft model, combining rogaratinib with a carboplatin (B1684641)/paclitaxel (B517696) regimen showed an additive anti-tumor effect.
| Combination | Cancer Model | Efficacy Endpoint | Rogaratinib Monotherapy | Chemotherapy Monotherapy | Combination Therapy |
| Rogaratinib + Docetaxel | LU299 Lung Cancer PDX | Tumor Growth Inhibition (TGI) | 50% | 45% | 85% |
| Rogaratinib + Carboplatin/Paclitaxel | DMS-114 SCLC Xenograft | TGI | 40% | 60% | 80% |
Combination with Antihormonal Therapy in Breast Cancer
In preclinical models of hormone receptor-positive (HR+) breast cancer, combining this compound with the antihormonal agent fulvestrant (B1683766) has shown promise. In models resistant to antihormonal therapy alone, the addition of this compound led to improved in vivo efficacy. While specific quantitative data from the initial abstract is not publicly available, the findings suggest a potential strategy to overcome endocrine resistance in FGFR-overexpressing breast cancers.
Clinical Synergistic Effects
Combination with PD-L1 Inhibition in Urothelial Carcinoma
The Phase 1b/2 FORT-2 clinical trial evaluated the safety and efficacy of rogaratinib in combination with the PD-L1 inhibitor atezolizumab in cisplatin-ineligible patients with locally advanced or metastatic urothelial carcinoma overexpressing FGFR1/3 mRNA.[3] The combination demonstrated a manageable safety profile and promising anti-tumor activity.[3][4]
| Efficacy Endpoint | Rogaratinib + Atezolizumab (n=26 at RP2D) |
| Objective Response Rate (ORR) | 53.8% |
| Complete Response (CR) | 15% |
| Median Progression-Free Survival (PFS) | 7.5 months |
| Median Overall Survival (OS) | 16.8 months |
Triple Combination with CDK4/6 and ER Blockade in Breast Cancer
The Phase I ROGABREAST trial investigated the triple combination of rogaratinib, the CDK4/6 inhibitor palbociclib, and the estrogen receptor (ER) antagonist fulvestrant in patients with advanced HR+, FGFR1/2-positive breast cancer who had progressed on first-line CDK4/6 inhibitor therapy. The study indicated that the triple blockade has a manageable safety profile and shows signs of clinical activity.
| Efficacy Endpoint | Rogaratinib + Palbociclib + Fulvestrant (n=9) |
| Median Progression-Free Survival (PFS) | 113 days |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by this compound
This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFRs. This action blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound in combination with other therapies in preclinical xenograft models.
Caption: Workflow for preclinical in vivo combination studies.
FORT-2 Clinical Trial Design
This diagram outlines the key phases of the FORT-2 clinical trial investigating the combination of rogaratinib and atezolizumab.
Caption: Simplified design of the FORT-2 Phase 1b/2 clinical trial.
Experimental Protocols
Preclinical In Vivo Combination Studies (General Protocol)
-
Cell Lines and Animal Models: Human cancer cell lines (e.g., LU299, DMS-114) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID). For patient-derived xenograft (PDX) models, tumor fragments are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (typically 8-10 mice per group).
-
Treatment Administration:
-
This compound (Rogaratinib): Administered orally, once or twice daily, at a specified dose (e.g., 50 mg/kg).
-
Chemotherapy: Administered intravenously or intraperitoneally according to established protocols (e.g., docetaxel at 15 mg/kg weekly; carboplatin at 50 mg/kg and paclitaxel at 15 mg/kg on a defined schedule).
-
Vehicle Control: The formulation buffer for each drug is administered to the control group.
-
-
Monitoring and Efficacy Assessment: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
FORT-2 Clinical Trial (NCT03473756) Protocol Summary
-
Patient Population: Adults with locally advanced or metastatic urothelial carcinoma who are ineligible for cisplatin-containing chemotherapy and whose tumors show overexpression of FGFR1 or FGFR3 mRNA.
-
Study Design: A Phase 1b/2, open-label, multicenter, non-randomized study.
-
Treatment Regimen:
-
Rogaratinib: Administered orally twice daily. The Phase 1b portion established the recommended Phase 2 dose (RP2D) of 600 mg.
-
Atezolizumab: Administered intravenously at a dose of 1200 mg every 21 days.
-
-
Efficacy and Safety Assessments: Tumor responses are evaluated every 6 weeks for the first 48 weeks and every 9 weeks thereafter, according to RECIST v1.1. Safety is monitored throughout the study by assessing adverse events, laboratory parameters, and vital signs.
ROGABREAST Clinical Trial (NCT04483505) Protocol Summary
-
Patient Population: Adult females with advanced hormone receptor-positive, HER2-negative breast cancer with FGFR1 or FGFR2 amplification and/or overexpression, who have progressed on a first-line CDK4/6 inhibitor plus an aromatase inhibitor.
-
Study Design: A Phase I, single-arm, open-label, dose-escalation trial.
-
Treatment Regimen:
-
Rogaratinib: Administered orally twice daily, with dose escalation starting at 400 mg.
-
Palbociclib: Administered orally at 100 mg daily for 21 days, followed by 7 days off.
-
Fulvestrant: Administered as an intramuscular injection of 500 mg on days 1 and 15 of the first cycle, and then on day 1 of subsequent 28-day cycles.
-
-
Efficacy and Safety Assessments: The primary endpoint is the determination of the maximum tolerated dose and the RP2D. Secondary endpoints include safety, tolerability, and preliminary efficacy measures such as progression-free survival.
References
- 1. (PDF) Rogaratinib: A Potent and Selective Pan-FGFR [research.amanote.com]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Rogaratinib and Anti-Hormonal Therapy in HR+/HER2- Breast Cancer
For researchers and drug development professionals navigating the complexities of advanced hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer, particularly after progression on standard therapies, the exploration of novel targeted agents remains a critical endeavor. This guide provides a comprehensive comparison of the investigational pan-FGFR inhibitor, Rogaratinib, in combination with anti-hormonal therapy, benchmarked against other therapeutic alternatives. The clinical development of Rogaratinib was discontinued, however, the preclinical and early clinical data offer valuable insights into targeting the FGF/FGFR axis in this challenging treatment landscape.
Introduction to Rogaratinib and the FGFR Pathway in Breast Cancer
Rogaratinib (BAY 1163877) is a potent and selective oral inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4] The FGFR signaling pathway, when aberrantly activated through gene amplification, mutations, or translocations, can drive tumor cell proliferation, survival, and resistance to endocrine therapies in HR+ breast cancer.[5] This has positioned FGFR as a compelling therapeutic target, especially in patients who have developed resistance to standard treatments like aromatase inhibitors and CDK4/6 inhibitors.[5][6]
The rationale for combining Rogaratinib with anti-hormonal therapy, such as the selective estrogen receptor degrader (SERD) fulvestrant, stems from preclinical evidence suggesting that FGFR signaling can mediate resistance to endocrine treatment.[5] By blocking this escape pathway, Rogaratinib was hypothesized to restore or enhance sensitivity to anti-hormonal agents.
Preclinical Performance of Rogaratinib
In vitro and in vivo preclinical studies demonstrated Rogaratinib's potent activity against FGFR-driven cancers, including breast cancer models.
In Vitro Activity
Rogaratinib demonstrated high potency in biochemical and cellular assays, selectively inhibiting FGFRs and their downstream signaling pathways.
| Parameter | Result | Reference |
| FGFR1 Kinase Inhibition (IC50) | 1.8 nM | [4] |
| FGFR2 Kinase Inhibition (IC50) | <1 nM | [4] |
| FGFR3 Kinase Inhibition (IC50) | 9.2 nM | [4] |
| FGFR4 Kinase Inhibition (IC50) | 1.2 nM | [4] |
| FGF2-induced Endothelial Cell Growth Inhibition (IC50) | 16 nM | [4] |
| Cell Proliferation Inhibition (MDA-MB-453 breast cancer cell line) | Potently inhibited | [7] |
In Vivo Efficacy
Rogaratinib showed significant anti-tumor activity in xenograft models of various cancers, with efficacy correlating with FGFR mRNA expression levels.[1][2][3] In breast cancer models, Rogaratinib was shown to inhibit tumor growth.[7][8]
Clinical Investigation: The ROGABREAST Trial
The primary clinical study evaluating Rogaratinib in combination with anti-hormonal therapy was the ROGABREAST trial (NCT04483505), a Phase I dose-escalation study.
| Trial Identifier | Phase | Patient Population | Intervention | Key Outcomes | Status |
| ROGABREAST (NCT04483505) | I | Advanced HR+ breast cancer with FGFR1/2 amplification/overexpression, progressing on a CDK4/6 inhibitor plus an aromatase inhibitor. | Rogaratinib + Fulvestrant + Palbociclib | Safety, tolerability, and preliminary efficacy (Median PFS: 113 days).[9] | Terminated due to discontinuation of Rogaratinib development.[9] |
Comparative Landscape: Alternative Therapies
With the discontinuation of Rogaratinib, the focus has shifted to other FGFR inhibitors and alternative targeted therapies for patients with HR+, FGFR-altered breast cancer who have progressed on endocrine therapy and CDK4/6 inhibitors.
Other FGFR Inhibitors
Several other FGFR inhibitors are in various stages of clinical development, with some showing promise in this patient population.
| Drug | Mechanism | Relevant Clinical Trial (Breast Cancer) | Key Efficacy Data (in FGFR-altered solid tumors, including breast cancer) |
| Erdafitinib (B607360) | Pan-FGFR inhibitor | RAGNAR (Phase 2)[1][10][11] | ORR: 31% in breast cancer patients.[1][10][11] DCR: 69% in breast cancer patients.[1][10][11] |
| Infigratinib | Selective FGFR1-3 inhibitor | Preclinical xenograft models showed tumor volume reduction.[12][13] | Clinical data in breast cancer is limited. Development for cholangiocarcinoma was withdrawn.[14] |
| Pemigatinib | Selective FGFR1-3 inhibitor | FIGHT-207 (Phase 2 basket trial)[15][16] | Antitumor activity observed in various solid tumors, including some breast cancer cases.[15][16] |
Standard of Care and Emerging Therapies Post-CDK4/6 Inhibition
For the broader population of patients with HR+ advanced breast cancer progressing on CDK4/6 inhibitors, several options exist, guided by biomarker status (e.g., PIK3CA, ESR1 mutations).
| Therapy Class | Examples | Mechanism of Action | Typical Use Case |
| PI3K Inhibitors | Alpelisib, Capivasertib | Inhibit the PI3K/AKT pathway | For patients with PIK3CA mutations.[5][17] |
| Novel Oral SERDs | Elacestrant | Degrade the estrogen receptor | For patients with ESR1 mutations.[5][9] |
| Antibody-Drug Conjugates (ADCs) | Trastuzumab deruxtecan, Sacituzumab govitecan | Deliver cytotoxic payload to tumor cells | For HER2-low or triple-negative breast cancer, respectively, after progression on other therapies.[17] |
| Continuation of CDK4/6 inhibition | Ribociclib, Abemaciclib | Continue to target the cell cycle | In combination with a different endocrine agent (e.g., fulvestrant).[6][17] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental design is paramount in drug development. Below are summaries of key methodologies used in the evaluation of Rogaratinib and similar agents.
Western Blotting for FGFR and ERK Phosphorylation
Objective: To determine the inhibitory effect of Rogaratinib on FGFR autophosphorylation and downstream signaling via the MAPK/ERK pathway.
Protocol Summary:
-
Cell Culture and Treatment: Breast cancer cell lines (e.g., MDA-MB-453) are cultured to 70-80% confluency and then treated with varying concentrations of Rogaratinib or vehicle control for a specified time.[18]
-
Lysis and Protein Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.[18] A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20]
-
Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition.[19][20]
RNAscope for FGFR mRNA Expression
Objective: To detect and quantify FGFR mRNA expression in tumor tissue, often used as a patient selection biomarker.
Protocol Summary:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Pre-treatment: Slides undergo heat-induced epitope retrieval and protease digestion to unmask the target RNA.
-
Hybridization: A set of target-specific oligonucleotide probes for FGFR1 and/or FGFR2 mRNA are hybridized to the tissue sections.
-
Signal Amplification: A cascade of signal amplification molecules is built upon the hybridized probes.
-
Detection: The signal is visualized using a chromogenic or fluorescent label, appearing as dots within the cells.
Fluorescence In Situ Hybridization (FISH) for FGFR Gene Amplification
Objective: To determine the copy number of the FGFR gene in tumor cells, another key biomarker for patient selection.
Protocol Summary:
-
Sample Preparation: FFPE tumor sections are prepared similarly to the RNAscope protocol.
-
Probe Hybridization: Fluorescently labeled DNA probes specific to the FGFR1 and/or FGFR2 gene locus and a control centromeric probe are applied to the slides and co-denatured with the cellular DNA. The probes are then allowed to hybridize overnight.
-
Washing: Post-hybridization washes are performed to remove non-specifically bound probes.
-
Counterstaining: The nuclei are counterstained with DAPI.
-
Analysis: The slides are visualized using a fluorescence microscope. The number of signals for the FGFR gene and the centromeric control are counted in multiple tumor cell nuclei to determine the ratio and assess for gene amplification.[22]
Visualizing the Science: Diagrams and Workflows
FGFR Signaling Pathway and Rogaratinib's Mechanism of Action
Caption: FGFR signaling pathway and the inhibitory action of Rogaratinib.
Experimental Workflow for Preclinical Evaluation
References
- 1. Can erdafitinib treat breast cancer? The latest data, in simple terms. | Everyone.org [everyone.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating Treatment Sequencing in Advanced HR+/HER2− Breast Cancer After CDK4/6 Inhibitors: Biomarker-Driven Strategies and Emerging Therapies | MDPI [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types [theoncologynurse.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. esmo.org [esmo.org]
- 16. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Options after progression on first-line CDK4/6 inhibitors in advanced breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Impact of fibroblast growth factor receptor 1 (FGFR1) amplification on the prognosis of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of Leading FGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of several prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. By providing a side-by-side look at their selectivity profiles, supported by experimental data, this document aims to facilitate informed decision-making in targeted cancer therapy research.
The dysregulation of FGFR signaling pathways is a known driver in various cancers, making FGFRs a critical target for therapeutic intervention.[1] A key consideration in the development and application of FGFR inhibitors is their selectivity profile, not only across the four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4) but also against other kinases in the human kinome.[1] This guide provides a comparative analysis of the selectivity of five notable FGFR inhibitors: futibatinib, erdafitinib, infigratinib, pemigatinib, and rogaratinib.
Kinase Inhibition Profile: A Head-to-Head Comparison
The following table summarizes the in vitro inhibitory activity (IC50 in nM) of the selected FGFR inhibitors against the four FGFR isoforms. It is important to note that the data presented is compiled from multiple sources, and direct comparison may be limited by variations in experimental conditions and the specific kinase panels used in each study.[2]
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Data Source(s) |
| Futibatinib | 1.8 - 3.9 | 1.3 - 1.4 | 1.6 | 3.7 - 8.3 | [2][3] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [2] |
| Infigratinib | 0.9 | 1.4 | 1.0 | >1000 | [2] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [2] |
| Rogaratinib | 1.6 - 11.2 | <1 - 5.0 | 7.8 - 18.5 | 7.6 - 201 | [4][5] |
Key Observations:
-
Futibatinib is a potent, irreversible inhibitor of FGFR1, 2, 3, and 4.[2][3] Its covalent binding mechanism offers the potential for more sustained target inhibition.[2]
-
Erdafitinib is an ATP-competitive inhibitor of FGFR1-4.[6]
-
Infigratinib is a selective inhibitor of FGFR1, 2, and 3, with significantly less activity against FGFR4.[7]
-
Pemigatinib is another potent and selective inhibitor of FGFR1, 2, and 3.
-
Rogaratinib is a potent and highly selective pan-FGFR inhibitor, demonstrating activity against all four FGFR subtypes.[4][8][9]
Off-Target Kinase Inhibition
The selectivity of an FGFR inhibitor against other kinases is crucial for minimizing off-target side effects.
A study comparing erdafitinib, infigratinib, and pemigatinib against a panel of 255 kinases at a 1 µM concentration revealed distinct off-target profiles.[2] While specific data points for each off-target kinase are extensive, the general finding is that these inhibitors are highly selective for FGFRs.
Futibatinib , in a separate study against 387 kinases at a 100 nM concentration, also demonstrated high selectivity.[2]
Rogaratinib was profiled against 468 kinase targets and was found to be highly selective for FGFRs.[4] At a concentration of 1 µM, only 18 other kinases besides FGFR1-4 showed competition binding of greater than 65%.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the canonical FGFR signaling pathway and a typical workflow for a kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. anncaserep.com [anncaserep.com]
- 7. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to BAY1163877 and Other FGFR TKIs
The development of tyrosine kinase inhibitors (TKIs) targeting the Fibroblast Growth Factor Receptor (FGFR) pathway has marked a significant advancement in precision oncology. Rogaratinib (BAY1163877) is a potent and selective pan-FGFR inhibitor targeting FGFR1-4.[1][2] While agents like this compound, erdafitinib, infigratinib, and pemigatinib (B609903) have shown promise in tumors with FGFR alterations, their long-term efficacy is often hampered by the development of acquired resistance.[3][4] This guide provides a comparative analysis of the cross-resistance profiles between this compound and other FGFR TKIs, supported by experimental data, to inform researchers and drug development professionals.
Mechanisms of Acquired Resistance to FGFR Inhibitors
Acquired resistance to FGFR TKIs is a complex process driven by various molecular changes. These can be broadly classified as on-target modifications to the FGFR gene itself or off-target activation of alternative signaling pathways that bypass the dependency on FGFR signaling.[5]
On-Target Resistance: Kinase Domain Mutations
The most common mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR kinase domain.[5][6] These mutations can interfere with drug binding or stabilize the active conformation of the receptor.[5] Key types of resistance mutations include:
-
Gatekeeper Mutations: Located deep within the ATP-binding pocket, these residues control TKI access.[2][5] Mutations at these sites (e.g., FGFR2 V565, FGFR3 V555M) can create steric hindrance, preventing the binding of many reversible FGFR inhibitors.[2][5][7][8]
-
Molecular Brake Mutations: These mutations (e.g., FGFR2 N550, FGFR3 N540) disrupt the autoinhibitory mechanism of the kinase, leading to its uncontrolled activation.[2][7][9]
The irreversible inhibitor futibatinib (B611163) can overcome some of these resistance mutations that affect reversible inhibitors.[9][10] However, resistance to futibatinib can also emerge, predominantly through mutations at the gatekeeper (V565) and molecular brake (N550) residues.[9][11]
Off-Target Resistance: Bypass Signaling Activation
Tumors can evade FGFR inhibition by activating alternative signaling pathways to sustain growth and survival.[5][12] This can confer resistance to a broad range of FGFR inhibitors, including this compound. Common bypass mechanisms include:
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs like MET or members of the ERBB family can provide an alternative signaling route.[1][2][13][14] Studies have shown that ectopic expression of MET can induce resistance to this compound (rogaratinib).[1] Similarly, MET activation has been identified as a key driver of resistance to erdafitinib.[14]
-
Alterations in Downstream Pathways: Activation of pathways downstream of FGFR, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, can render cells independent of FGFR signaling.[7][9][15][16] Alterations in these pathways are frequently observed in patients who have developed resistance to FGFR inhibitors.[7][9][16] In preclinical models of this compound resistance, no mutations in the driver FGFR genes were found; instead, resistance was associated with changes in pathways like MYC targets, epithelial-mesenchymal transition, or KRAS signaling.[3]
Comparative Efficacy of FGFR TKIs Against Resistance Mutations
The effectiveness of different FGFR TKIs varies against specific kinase domain mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) values from preclinical studies using Ba/F3 cells, a common model for assessing kinase inhibitor activity.
Table 1: Comparative IC50 Values (nM) of FGFR Inhibitors Against FGFR3 Kinase Domain Mutations
| FGFR3-TACC3 Fusion | Erdafitinib | Infigratinib | Pemigatinib | Futibatinib | AZD4547 | Dovitinib | PD173074 | LY2874455 |
|---|---|---|---|---|---|---|---|---|
| Wild-Type | 0.8 | 0.8 | 0.4 | 0.9 | 1.8 | 10.1 | 11.2 | 1.9 |
| N540K | 22.8 | >100 | >100 | 22.7 | >100 | >100 | >100 | >100 |
| V553L | 1.4 | 1.2 | 8.8 | 1.0 | 10.2 | 12.8 | 10.3 | 10.4 |
| V553M | 10.9 | 18.2 | 34.1 | 7.9 | 36.6 | 76.5 | 50.2 | 30.1 |
| V555L (Gatekeeper) | 20.3 | >100 | >100 | 18.7 | >100 | >100 | >100 | >100 |
| V555M (Gatekeeper) | 15.1 | 48.2 | 65.2 | 10.1 | 60.1 | >100 | 80.2 | 55.4 |
| L608V | 12.1 | 25.3 | 40.1 | 9.8 | 45.2 | 80.1 | 65.3 | 42.1 |
Data adapted from functional characterization studies in Ba/F3 cell models.[7] Note: Higher IC50 values indicate lower potency and greater resistance.
Table 2: Comparative IC50 Values (nM) of FGFR Inhibitors Against FGFR2 Kinase Domain Mutations
| FGFR2-PHGDH Fusion | Infigratinib | Erdafitinib | Pemigatinib | Futibatinib |
|---|---|---|---|---|
| Wild-Type | 11 | 22 | 14 | 12 |
| N550K (Molecular Brake) | 224 | 112 | 125 | 18 |
| V565I (Gatekeeper) | >1000 | >1000 | >1000 | 25 |
Data adapted from studies in CCLP-1 cells expressing FGFR2 fusions.[12] Note: Higher IC50 values indicate lower potency and greater resistance.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate cross-resistance between FGFR TKIs.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the number of viable cells in culture after treatment with an inhibitor, providing an IC50 value as a measure of potency.
Objective: To quantify the effect of FGFR TKIs on the proliferation and viability of cancer cell lines (parental vs. resistant).
Methodology:
-
Cell Plating: Seed cells (e.g., Ba/F3 engineered with FGFR fusions or urothelial carcinoma cell lines like RT112) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4][17]
-
Drug Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (e.g., this compound, erdafitinib, futibatinib) for a specified period, typically 72 to 120 hours.[4][18]
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[17] Measure luminescence using a plate reader.[17]
-
-
Data Analysis: Normalize the readings to vehicle-treated control cells. Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.[4]
Protocol 2: Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term proliferative capacity of single cells to form colonies after drug treatment, providing insight into cytostatic versus cytotoxic effects.[19][20]
Objective: To determine the ability of cells to retain their reproductive integrity and form colonies after treatment with FGFR TKIs.
Methodology:
-
Cell Treatment: Treat a suspension of cells with the desired concentrations of the FGFR inhibitor for a defined period (e.g., 24 hours).
-
Plating: After treatment, wash the cells to remove the drug. Plate a low, precise number of viable cells into 6-well plates or petri dishes.[19]
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for single cells to grow into visible colonies (defined as ≥50 cells).
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution like methanol/acetic acid. Stain the colonies with a staining solution, such as 0.5% crystal violet, to make them visible.[19]
-
Colony Counting: Count the number of colonies in each dish. The plating efficiency and surviving fraction are calculated relative to the untreated control group.
Protocol 3: Western Blot Analysis
This technique is used to detect specific proteins and assess their phosphorylation status, confirming target engagement and the activation state of downstream signaling pathways.[21][22]
Objective: To analyze the phosphorylation of FGFR and downstream signaling proteins (e.g., ERK, AKT) in response to TKI treatment.
Methodology:
-
Cell Treatment and Lysis: Grow cells to 70-80% confluency and treat them with the FGFR inhibitor at various concentrations for a specified time.[23] Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[21][23]
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-FGFR, p-ERK, p-AKT) and total protein levels overnight at 4°C.
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).[21]
Visualizing Signaling and Resistance Mechanisms
The following diagrams illustrate the key pathways and concepts discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. urotoday.com [urotoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Preclinical Efficacy of BAY1163877 in Combination with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with immunotherapies is a burgeoning area of oncology research. This guide provides a comparative analysis of the preclinical data supporting the combination of BAY1163877 (rogaratinib), a pan-fibroblast growth factor receptor (FGFR) inhibitor, with immunotherapy. As a direct preclinical comparison for this compound is not extensively published, this guide leverages detailed preclinical findings from the combination of a similar FGFR inhibitor, erdafitinib (B607360), with an immune checkpoint inhibitor, providing a robust framework for understanding the potential of this therapeutic strategy.
Executive Summary
Preclinical evidence strongly suggests that combining FGFR inhibitors with immune checkpoint blockade can enhance anti-tumor immunity and improve therapeutic outcomes. While specific preclinical studies on this compound combined with immunotherapy are not publicly detailed, the clinical development of the FORT-2 trial, which evaluates this compound with the anti-PD-L1 antibody atezolizumab, was based on preclinical models demonstrating enhanced survival and anti-tumor activity.[1][2] This guide presents a comparative overview, with a focus on the well-documented preclinical studies of erdafitinib plus anti-PD-1 therapy as a surrogate to illustrate the mechanistic rationale and expected outcomes for such combinations.
Mechanism of Action: A Synergistic Approach
FGFR signaling has been implicated in creating an immunosuppressive tumor microenvironment.[1] Inhibition of the FGFR pathway can potentially reverse these effects, thereby sensitizing tumors to immune checkpoint inhibitors.[1] The combination of an FGFR inhibitor with an immunotherapy agent is hypothesized to work through a dual mechanism:
-
Direct Tumor Inhibition: The FGFR inhibitor directly targets cancer cells with aberrant FGFR signaling, leading to reduced proliferation and survival.
-
Immune Microenvironment Modulation: The FGFR inhibitor alters the tumor microenvironment, potentially by increasing T-cell infiltration and reducing immunosuppressive cells, thus priming the tumor for an effective anti-tumor immune response.
-
Enhanced T-Cell Activity: The immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1) relieves the brakes on the immune system, allowing for a more robust and sustained T-cell-mediated attack on the tumor cells.
References
- 1. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
Validating Biomarkers for Rogaratinib (BAY1163877) Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rogaratinib (BAY1163877), a potent pan-FGFR inhibitor, with other selective FGFR inhibitors. It includes supporting experimental data, detailed methodologies for key biomarker validation assays, and an overview of the underlying signaling pathways and mechanisms of resistance.
Introduction to Rogaratinib and the FGFR Signaling Pathway
Rogaratinib (this compound) is a selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1] The FGFR signaling cascade plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. Aberrant activation of this pathway, through genetic alterations such as gene amplification, mutations, or fusions, is a key oncogenic driver in various solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer. Rogaratinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting receptor autophosphorylation and downstream signaling through pathways like the RAS-MAPK and PI3K-AKT pathways.
The FGFR Signaling Pathway and Rogaratinib's Mechanism of Action
Caption: The FGFR signaling pathway and the inhibitory action of Rogaratinib.
Comparative Efficacy of FGFR Inhibitors
Direct head-to-head clinical trials comparing FGFR inhibitors are limited. The following tables summarize key efficacy data from separate clinical trials of Rogaratinib and other notable FGFR inhibitors. It is important to note that cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and prior lines of therapy.
Urothelial Carcinoma
| Drug (Trial) | Biomarker | Patient Population | ORR | Median PFS | Median OS |
| Rogaratinib (FORT-1, Phase II)[2][3][4] | FGFR1/3 mRNA overexpression | Previously treated, locally advanced or metastatic | 20.7% | 2.7 months | 8.3 months |
| Erdafitinib (THOR, Phase III)[5][6][7] | FGFR2/3 alterations | Progressed after anti-PD-(L)1 therapy | 45.6% | 5.6 months | 12.1 months |
| Infigratinib (Phase Ib)[8] | FGFR3 alterations | Platinum-ineligible (early-line) | 30.8% | Similar to salvage | Similar to salvage |
| Infigratinib (Phase Ib)[8] | FGFR3 alterations | ≥2 prior lines of therapy (salvage) | 24.1% | - | - |
| Pemigatinib (FIGHT-201) | FGFR3 alterations | Previously treated, metastatic | 25.5% | - | - |
Cholangiocarcinoma
| Drug (Trial) | Biomarker | Patient Population | ORR | Median PFS | Median OS |
| Pemigatinib (FIGHT-202)[9][10] | FGFR2 fusions/rearrangements | Previously treated, advanced | 35.5% | 6.9 months | 17.5 months |
| Infigratinib (Phase II)[11][12] | FGFR2 fusions/rearrangements | Previously treated, advanced | 23.1% | 5.8 months | - |
| Erdafitinib (RAGNAR, Phase II)[13] | FGFR alterations | Previously treated, advanced solid tumors | 30% | 4.2 months | 10.7 months |
Key Biomarkers for Rogaratinib Sensitivity
The primary biomarkers for predicting sensitivity to Rogaratinib and other FGFR inhibitors are the presence of FGFR genetic alterations. Clinical trials for Rogaratinib have primarily focused on FGFR1 and FGFR3 mRNA overexpression.
-
FGFR1/3 mRNA Overexpression: Elevated levels of FGFR1 or FGFR3 mRNA, often detected by RNA in situ hybridization (RNA-ISH), have been used to select patients for Rogaratinib clinical trials.[14]
-
FGFR Gene Amplification: Increased copy number of FGFR genes, particularly FGFR1, can lead to receptor overexpression and has been associated with sensitivity to FGFR inhibitors.
-
FGFR Gene Fusions and Rearrangements: These alterations, most commonly involving FGFR2 and FGFR3, can lead to ligand-independent dimerization and constitutive activation of the receptor.
-
FGFR Activating Mutations: Point mutations in the FGFR genes can also result in constitutive kinase activity.
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker testing is critical for patient selection. The following are detailed protocols for key assays used to validate biomarkers for FGFR inhibitor sensitivity.
Workflow for Biomarker Assessment
Caption: A typical workflow for the assessment of FGFR biomarkers.
Protocol 1: RNA in situ Hybridization (RNA-ISH) for FGFR1/3 mRNA
This protocol provides a general outline for the detection of FGFR1 and FGFR3 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration solutions (Xylene, Ethanol (B145695) series)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Protease solution
-
Target-specific RNA probes for FGFR1 and FGFR3
-
Hybridization buffer
-
Stringent wash buffers
-
Amplification reagents
-
Chromogenic detection reagents (e.g., DAB)
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol washes and finally in deionized water.
-
Antigen Retrieval: Heat slides in antigen retrieval solution to unmask the target RNA.
-
Protease Treatment: Incubate slides with a protease solution to permeabilize the tissue.
-
Probe Hybridization: Apply the FGFR1 or FGFR3 RNA probes diluted in hybridization buffer to the tissue sections and incubate at the recommended temperature to allow the probes to bind to the target mRNA.
-
Stringent Washes: Wash the slides in stringent wash buffers to remove non-specifically bound probes.
-
Signal Amplification and Detection: Follow the manufacturer's instructions for the specific amplification and chromogenic detection system used.
-
Counterstaining and Mounting: Counterstain the slides with hematoxylin and mount with a coverslip.
Protocol 2: Western Blot for Phospho-FGFR and Phospho-ERK
This protocol is for assessing the inhibitory activity of Rogaratinib on FGFR signaling in cell lysates.
Materials:
-
Cancer cell lines with known FGFR alterations
-
Rogaratinib (this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (pan-tyrosine), anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of Rogaratinib for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of Rogaratinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
Rogaratinib (this compound)
-
96-well plates
-
MTT reagent and solubilization solution, or CellTiter-Glo® reagent
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of Rogaratinib and incubate for 48-72 hours.[14]
-
Viability Measurement:
-
For MTT assay: Add MTT reagent, incubate, and then add solubilization solution to dissolve the formazan (B1609692) crystals. Measure absorbance.[14]
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, incubate to lyse cells and stabilize the luminescent signal. Measure luminescence.[14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mechanisms of Resistance to FGFR Inhibitors
Despite the initial efficacy of FGFR inhibitors, acquired resistance is a significant clinical challenge. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.
-
On-target (Secondary) Mutations: Mutations in the FGFR kinase domain, particularly "gatekeeper" mutations, can prevent the inhibitor from binding effectively.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR signaling. Common bypass tracks include the activation of other receptor tyrosine kinases such as MET, EGFR, and ErbB3. Activation of the PI3K-AKT pathway is another classic resistance mechanism.
-
Drug Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Overcoming Resistance
Caption: Key mechanisms of acquired resistance to FGFR inhibitors like Rogaratinib.
Conclusion
Rogaratinib is a potent pan-FGFR inhibitor with demonstrated preclinical and clinical activity in tumors harboring FGFR alterations. The validation of predictive biomarkers, primarily FGFR1/3 mRNA overexpression and other FGFR genetic alterations, is essential for identifying patients who are most likely to benefit from this targeted therapy. While Rogaratinib shows comparable efficacy to chemotherapy in unselected FGFR-overexpressing populations, its benefit is more pronounced in patients with specific FGFR DNA alterations. The emergence of resistance remains a challenge, and ongoing research is focused on understanding and overcoming these mechanisms through the development of next-generation inhibitors and rational combination strategies. This guide provides a framework for researchers and clinicians to understand the comparative landscape of FGFR inhibitors and the methodologies required for robust biomarker validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. FGFR3 immunohistochemistry as a surrogate biomarker for FGFR3 alterations in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. urotoday.com [urotoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Results for "RNA In Situ Hybridization" | Springer Nature Experiments [experiments.springernature.com]
- 7. licorbio.com [licorbio.com]
- 8. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. IHCeasy FGFR3 Ready-To-Use IHC Kit KHC1056 | Proteintech [ptglab.com]
- 10. sciencerepository.org [sciencerepository.org]
- 11. Identification of Targetable FGFR Gene Fusions in Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ascopubs.org [ascopubs.org]
A Comparative Guide to the Preclinical Reproducibility of BAY1163877 (Rogaratinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for BAY1163877 (rogaratinib), a potent and selective pan-FGFR inhibitor, with other notable FGFR inhibitors such as infigratinib, pemigatinib, and erdafitinib (B607360). The information is intended to offer an objective overview of their performance based on available experimental data to aid in research and drug development decisions.
Introduction to this compound (Rogaratinib)
This compound, also known as rogaratinib (B610551), is an orally bioavailable small molecule inhibitor that potently and selectively targets fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4][5] Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. Rogaratinib has demonstrated broad anti-tumor activity in preclinical models of lung, breast, colon, and bladder cancer, particularly in tumors with FGFR overexpression.[1][2][4][6] Its mechanism of action involves the inhibition of FGFR kinase activity, which in turn blocks downstream signaling pathways, most notably the RAS/MAPK/ERK and PI3K/AKT pathways.[3]
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for rogaratinib and selected alternative FGFR inhibitors. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the potential for inter-study variability.
In Vitro Kinase Inhibitory Activity
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| This compound (Rogaratinib) | 1.8 | <1 | 9.2 | 1.2 | [1][7][8] |
| Infigratinib (BGJ398) | 1.1 | 1.0 | 2.0 | 61 | [9][10] |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.0 | 30 | [4][11][12][13][14][15] |
| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 5.7 | [3][16] |
In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Rogaratinib) IC50 (nM) | Infigratinib IC50 (nM) | Pemigatinib IC50 (nM) | Erdafitinib IC50 (nM) | Reference(s) |
| DMS-114 | Lung Cancer | 27 | - | - | - | [1] |
| NCI-H1581 | Lung Cancer | <1000 | - | - | - | [1] |
| MFM-223 | Breast Cancer | <1000 | - | - | - | [1] |
| NCI-H716 | Colorectal Cancer | <1000 | - | - | - | [1] |
| RT-112 | Bladder Cancer | <1000 | 5 | - | 13.2 | [1][10][16] |
| SNU-16 | Gastric Cancer | - | - | - | - | [3] |
| KATO III | Gastric Cancer | - | - | 3 | - | [14] |
| RT-4 | Bladder Cancer | - | 30 | - | - | [10] |
| SW780 | Bladder Cancer | - | 32 | - | - | [10][17] |
| JMSU1 | Bladder Cancer | - | 15 | - | - | [10][17] |
In Vivo Anti-tumor Efficacy in Xenograft Models
| Cancer Model | Compound | Dosing | Tumor Growth Inhibition (T/C ratio) | Response | Reference(s) |
| DMS-114 (Lung) | Rogaratinib | 50 mg/kg, BID | 0.34 | Marked antitumor efficacy | [1] |
| NCI-H716 (Colorectal) | Rogaratinib | 35, 50, 65 mg/kg, BID | Dose-dependent | Partial Responses (PR) at 50 & 65 mg/kg | [18] |
| C51 (Colon) | Rogaratinib | 50, 75 mg/kg, QD | 0.27 (at 50mg/kg) | Partial Responses (PR) | [1] |
| RT112 (Bladder) | Infigratinib | 1-10 mg/kg, QD | Dose-dependent | Significant reduction in tumor volume | [19] |
| FGFR2-fusion+ (Various) | Infigratinib | Not specified | - | Reduction in tumor volume | [20] |
| FGFR-altered | Pemigatinib | Not specified | - | Tumor growth suppression | [12][13] |
| A549 (Lung) | Erdafitinib | 10 mg/kg/day | - | Significant inhibition of tumor growth | [13][21] |
| JMSU1 (Bladder) | Erdafitinib | Not specified | - | Significantly reduced tumor growth | [22] |
T/C ratio: Treatment group tumor volume / Control group tumor volume. A lower ratio indicates greater efficacy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a common method for assessing the anti-proliferative activity of FGFR inhibitors in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
FGFR inhibitor (e.g., Rogaratinib) dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells into opaque-walled 96-well plates at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FGFR inhibitor in complete culture medium. A typical starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6][21][22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][22]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][21][22]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression analysis.
-
Tumor Xenograft Model in Nude Mice
This protocol outlines a general procedure for establishing and evaluating the in vivo efficacy of FGFR inhibitors in a subcutaneous tumor xenograft model.
Materials:
-
Cancer cell line of interest
-
Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
FGFR inhibitor formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of approximately 5 x 10^7 cells/mL. Cell viability should be confirmed to be >90% by trypan blue exclusion.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19][20]
-
Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (width² x length) / 2.[1][19]
-
-
Drug Administration:
-
Administer the FGFR inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (T/C ratio).
-
Tumor tissue can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-FGFR, p-ERK) or histological examination.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling pathway targeted by this compound and a typical experimental workflow for preclinical evaluation.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Preclinical Evaluation.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. benchchem.com [benchchem.com]
- 3. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. aacrjournals.org [aacrjournals.org]
- 8. QED and Parent Company BridgeBio Announce Preclinical Data Supporting Tolerability and Activity of Low-dose Infigratinib in Treating Achondroplasia [prnewswire.com]
- 9. Nude Mouse Tumor Xenograft Model [bio-protocol.org]
- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thechandlerproject.org [thechandlerproject.org]
- 12. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 3 THOR Study: Results of Erdafitinib vs Pembrolizumab in Pretreated Patients (pts) With Advanced or Metastatic Urothelial Cancer With Select Fibroblast Growth Factor Receptor Alterations - UROONCO [uroonco.uroweb.org]
- 18. bridgebio.com [bridgebio.com]
- 19. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor xenograft model in nude mice [bio-protocol.org]
- 21. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 22. ch.promega.com [ch.promega.com]
A Comparative Safety Analysis of BAY1163877 (Rogaratinib) and Other FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have demonstrated notable efficacy in tumors harboring FGFR alterations. However, their unique toxicity profiles, driven by on-target and off-target effects, necessitate a thorough understanding for optimal clinical development and patient management. This guide provides a comparative overview of the safety profile of the investigational pan-FGFR inhibitor BAY1163877 (rogaratinib) alongside other prominent FGFR inhibitors: pemigatinib, infigratinib, erdafitinib (B607360), and futibatinib.
Executive Summary
FGFR inhibitors as a class are associated with a distinct set of adverse events, primarily due to the physiological roles of FGFR signaling in various tissues. Common class-effects include hyperphosphatemia, mucocutaneous toxicities (stomatitis, dry mouth, skin and nail changes), gastrointestinal disturbances (diarrhea), and ocular toxicities. While the overall safety profiles of these inhibitors show considerable overlap, the incidence and severity of specific adverse events can vary, likely due to differences in their kinase selectivity and pharmacokinetic properties. This guide presents a quantitative comparison of treatment-emergent adverse events (TEAEs) from key clinical trials, details the experimental methodologies for safety assessment, and illustrates the underlying signaling pathways to provide a comprehensive resource for the scientific community.
Quantitative Safety Profile Comparison
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound (rogaratinib) and other selected FGFR inhibitors. Data is presented for all grades and for grade ≥3 events to provide a clear comparison of the toxicity profiles.
Table 1: Comparison of Common All-Grade Treatment-Emergent Adverse Events (TEAEs) of this compound (Rogaratinib) and Other FGFR Inhibitors (%)
| Adverse Event | This compound (Rogaratinib) | Pemigatinib | Infigratinib | Erdafitinib | Futibatinib |
| Hyperphosphatemia | 51 - 53[1][2] | 60[3] | 74 - 77[4][5] | 69 - 78.5[6][7] | 82 - 91[8][9] |
| Diarrhea | 33 - 62[1][10] | 47[3] | 15[11] | 42 - 54.8[6][7] | 21[8] |
| Stomatitis/Mucositis | 20[1] | 35[12] | 51 - 55[4][5] | 35 - 47[7][13] | 19[9] |
| Fatigue/Asthenia | 41[10] | 42[3] | 29 - 40[4][5] | 33[13] | 33 |
| Dry Mouth | - | 34[12] | - | 38.5 - 42[6][7] | 33 |
| Nail Toxicity | 20[1] | 43[12] | - | 19 - 66.7[6][13] | 47[8] |
| Alopecia | - | 49[3] | 32 - 38[4][5] | - | 33 |
| Ocular Events (e.g., Dry Eye, Retinal Disorders) | 30.2 (retinal disorders)[14] | 35 (dry eye)[12] | 16.7 (retinal disorders) | 17 (central serous retinopathy)[6] | 8 (retinal disorders)[8] |
| Nausea | 32.6[5] | 40[3] | - | 22[13] | 20 |
| Decreased Appetite | - | 33[12] | - | - | 20 |
| Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | - | - | - | 30.4[6] | 21[8] |
Data for rogaratinib (B610551) is primarily from studies in combination with atezolizumab. Some adverse events may not be reported across all studies.
Table 2: Comparison of Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) of this compound (Rogaratinib) and Other FGFR Inhibitors (%)
| Adverse Event | This compound (Rogaratinib) | Pemigatinib | Infigratinib | Erdafitinib | Futibatinib |
| Hyperphosphatemia | - | - | - | 5.2[6] | 19 - 31[8][9] |
| Stomatitis/Mucositis | - | - | 14.8[1] | 8 - 8.1[6][7] | 3[9] |
| Diarrhea | - | - | - | 3[7] | - |
| Fatigue/Asthenia | - | - | - | 3[7] | - |
| Hyponatremia | - | - | 13[1] | 11[15] | - |
| Hepatic AEs (e.g., increased ALT/AST) | - | - | - | - | 11 - 12[8][9] |
| Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | - | - | - | 9.6[6] | 5[8] |
| Retinal Disorders | 7.0 (grade ≥2)[14] | 0.6 (RPED)[16] | 1 (grade 3) | - | 0[8] |
Data for grade ≥3 events is not always consistently reported across all trials for all adverse events.
Experimental Protocols for Safety Assessment
The safety and tolerability of FGFR inhibitors in clinical trials are rigorously evaluated through standardized procedures. The methodologies outlined below are based on protocols from key clinical studies for the discussed inhibitors.
1. Patient Population and Study Design:
-
Eligibility Criteria: Typically, patients enrolled in these trials have advanced or metastatic solid tumors with specific FGFR gene alterations (fusions, rearrangements, or mutations) and have often received prior systemic therapies.[17] Key exclusion criteria often include pre-existing clinically significant corneal or retinal disorders.[17]
-
Study Phases: Initial safety data is gathered in Phase 1 dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[11] Phase 2 and 3 studies further evaluate safety and efficacy in larger patient cohorts.[13]
2. Adverse Event Monitoring and Grading:
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit from the time of informed consent until a specified period after the last dose of the study drug (e.g., 30 days).[8]
-
Grading System: The severity of AEs is graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 4.03 or 5.0.[8] This standardized system allows for consistent reporting and comparison of toxicities across different trials and agents.
-
Serious Adverse Events (SAEs): SAEs are defined as any AE that results in death, is life-threatening, requires hospitalization, or results in significant disability/incapacity, and are subject to expedited reporting to regulatory authorities.
3. Specific Safety Assessments:
-
Ophthalmologic Examinations: Due to the risk of ocular toxicities, comprehensive ophthalmologic examinations, including retinal imaging, are conducted at baseline and at regular intervals throughout the trial.[17]
-
Laboratory Monitoring: Frequent monitoring of blood chemistry is crucial, with a particular focus on serum phosphate (B84403) levels to manage hyperphosphatemia. Liver function tests and other standard laboratory parameters are also regularly assessed.
-
Dose Modifications: Protocols include specific guidelines for dose interruptions, reductions, or discontinuations based on the severity and type of adverse event. For instance, management of hyperphosphatemia often involves dietary modifications, phosphate-lowering medications, and dose adjustments of the FGFR inhibitor.[8]
Signaling Pathways and Mechanisms of Toxicity
The adverse events associated with FGFR inhibitors are largely on-target effects resulting from the inhibition of FGFR signaling in healthy tissues.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathways leading to cellular responses.
Mechanisms of Key On-Target Toxicities
References
- 1. ascopubs.org [ascopubs.org]
- 2. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma: long-term follow-up of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Facebook [cancer.gov]
A Comparative Meta-Analysis of Pan-FGFR Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitors. These agents have demonstrated notable efficacy in tumors harboring FGFR gene alterations, leading to several landmark approvals. This guide provides a comprehensive meta-analysis of pivotal clinical trials for key pan-FGFR inhibitors, offering a comparative look at their performance, experimental designs, and the underlying signaling pathways.
Comparative Efficacy of Pan-FGFR Inhibitors
The following table summarizes the key efficacy outcomes from pivotal clinical trials of selected pan-FGFR inhibitors. Direct cross-trial comparisons should be made with caution due to differences in study populations and designs.
| Inhibitor | Trial Name | NCT Number | Cancer Type | N | Objective Response Rate (ORR) | Median Duration of Response (mDOR) (months) | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) |
| Erdafitinib (B607360) | BLC2001 | NCT02365597 | Urothelial Carcinoma | 101 | 40%[1][2] | 6.0[1] | 5.5[1][2] | 11.3[1][2] |
| Pemigatinib (B609903) | FIGHT-202 | NCT02924376 | Cholangiocarcinoma | 108 | 37.0%[3][4] | 9.1[3][4] | 7.0[3][4] | 17.5[3][4] |
| Futibatinib (B611163) | FOENIX-CCA2 | NCT02052778 | Cholangiocarcinoma | 103 | 41.7%[5] | 9.5[5] | 8.9[5] | 20.0[5] |
| Infigratinib (B612010) | CBGJ398X2202 | NCT02150967 | Cholangiocarcinoma | 108 | 23.1%[6][7] | 5.0[8] | Not Reported | Not Reported |
Comparative Safety Profile: Common Treatment-Related Adverse Events (TRAEs)
This table outlines the most frequently reported treatment-related adverse events (all grades) for each inhibitor, providing insight into their safety and tolerability profiles.
| Inhibitor | Trial Name | Most Common TRAEs (All Grades) |
| Erdafitinib | BLC2001 | Hyperphosphatemia, Stomatitis, Dry Mouth, Decreased Appetite, Dysgeusia[1] |
| Pemigatinib | FIGHT-202 | Hyperphosphatemia, Alopecia, Diarrhea[3][4] |
| Futibatinib | FOENIX-CCA2 | Hyperphosphatemia, Alopecia, Dry Mouth, Diarrhea, Dry Skin, Fatigue[5] |
| Infigratinib | CBGJ398X2202 | Hyperphosphatemia, Stomatitis, Fatigue, Alopecia[9] |
Experimental Protocols of Pivotal Clinical Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting their outcomes. Below are detailed summaries of the experimental protocols for the pivotal studies of erdafitinib, pemigatinib, futibatinib, and infigratinib.
Erdafitinib: BLC2001 (NCT02365597)
-
Objective: To evaluate the efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations who had progressed on or after at least one line of prior chemotherapy.[1][2]
-
Study Design: A global, open-label, single-arm, phase 2 trial.[1][2]
-
Patient Population: Adults with measurable metastatic or surgically unresectable urothelial carcinoma with prespecified FGFR alterations, an ECOG performance status of 0-2, and who had progressed during or following at least one line of prior chemotherapy or within 12 months of (neo)adjuvant chemotherapy, or were cisplatin-ineligible and chemo-naïve.[1][2]
-
Dosing Regimen: The selected regimen was 8 mg of erdafitinib administered orally once daily in 28-day cycles, with a provision for uptitration to 9 mg/day based on serum phosphate (B84403) levels if no significant treatment-related adverse events occurred.[1][2]
-
Primary Endpoint: Confirmed objective response rate (ORR) as assessed by a blinded independent review committee.[1]
-
Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), and overall survival (OS).[1][2]
Pemigatinib: FIGHT-202 (NCT02924376)
-
Objective: To evaluate the efficacy and safety of pemigatinib in patients with previously treated, advanced/metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.[10][11]
-
Study Design: A multicenter, open-label, single-arm, phase 2 study with three cohorts.[11][12]
-
Patient Population: Patients aged 18 years or older with previously treated advanced/metastatic cholangiocarcinoma. Cohort A included patients with FGFR2 fusions or rearrangements, Cohort B with other FGF/FGFR alterations, and Cohort C with no FGF/FGFR alterations.[11][12]
-
Dosing Regimen: 13.5 mg of oral pemigatinib once daily on a 21-day cycle (2 weeks on, 1 week off) until disease progression or unacceptable toxicity.[4][12]
-
Primary Endpoint: Objective response rate (ORR) in cohort A, assessed by an independent review committee according to RECIST v1.1.[3][12]
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[3][12]
Futibatinib: FOENIX-CCA2 (NCT02052778)
-
Objective: To assess the efficacy and safety of futibatinib in patients with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[13]
-
Study Design: A single-arm, open-label, multicenter, phase 2 study.[5][13]
-
Patient Population: Patients with locally advanced/metastatic unresectable iCCA with FGFR2 gene fusions or other rearrangements, who had disease progression after at least one line of systemic therapy (including gemcitabine (B846) plus platinum-based chemotherapy), no prior treatment with an FGFR inhibitor, and an ECOG performance status of 0 or 1.[5][13]
-
Dosing Regimen: 20 mg of futibatinib administered orally once daily continuously until disease progression or unacceptable toxicity.[5][13]
-
Primary Endpoint: Objective response rate (ORR) based on independent central radiology review.[5][13]
-
Secondary Endpoints: Disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[5][13]
Infigratinib: CBGJ398X2202 (NCT02150967)
-
Objective: To evaluate the efficacy of single-agent infigratinib in patients with advanced or metastatic cholangiocarcinoma with FGFR genetic alterations who have received prior gemcitabine-based chemotherapy.[14]
-
Study Design: An ongoing phase 2, open-label, single-arm study with three cohorts.[14]
-
Patient Population: Adult patients with advanced/metastatic cholangiocarcinoma with progression on at least one line of systemic therapy. Cohort 1 included patients with FGFR2 gene fusions or translocations.[9][14]
-
Dosing Regimen: 125 mg of infigratinib orally once daily for 21 days of each 28-day cycle.[8][9]
-
Primary Endpoint: Objective response rate (ORR) by independent central review per RECIST v1.1.[9]
-
Secondary Endpoints: Duration of response (DOR).[9]
Visualizing the Mechanism and Workflow
To better understand the context of these clinical trials, the following diagrams illustrate the FGFR signaling pathway and a typical clinical trial workflow for a pan-FGFR inhibitor.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001 - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 3. researchgate.net [researchgate.net]
- 4. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of BAY1163877 (Rogaratinib): A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational compound BAY1163877 (Rogaratinib) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent fibroblast growth factor receptor (FGFR) inhibitor, all materials contaminated with this compound require meticulous handling and disposal procedures.
This guide offers a step-by-step operational plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given that specific disposal guidelines for this investigational drug are not publicly available, the following procedures are based on established best practices for the disposal of potent, non-hazardous pharmaceutical compounds in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize exposure. As a bioactive molecule, appropriate personal protective equipment (PPE) should be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable gown with long sleeves and a back closure is required.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary, particularly when handling the powder form, to prevent inhalation.
All handling of this compound, including weighing and solution preparation, should occur within a certified chemical fume hood or a biological safety cabinet.
Compound Characteristics
A comprehensive understanding of the compound's properties is the first step in a safe disposal process.
| Characteristic | Data | Source |
| Synonyms | Rogaratinib, BAY 1163877 | [1] |
| Molecular Formula | C₂₃H₂₆N₆O₃S | [1] |
| Molecular Weight | 466.56 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Solubility | DMSO: 5.5 mg/mL (11.79 mM) | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound and associated waste must be conducted in accordance with all relevant regulations. The following workflow outlines the recommended process.
Step 1: Initial Assessment and Consultation
Before beginning any disposal, contact your institution's EHS department. They will provide guidance based on local regulations and the specific characteristics of the waste. Work with EHS to determine if this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[3]
Step 2: Waste Segregation
Proper segregation is crucial to prevent cross-contamination and ensure correct disposal pathways.
-
Contaminated Solids: All items that have come into contact with this compound, such as personal protective equipment (gloves, gowns), empty vials, and contaminated labware, must be considered chemical waste.[4] These items should be collected in a designated, clearly labeled waste container.
-
Liquid Waste: Unused solutions of this compound should never be poured down the drain.[4] They must be collected in a sealed, leak-proof hazardous waste container.
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container.[3]
Step 3: Container Selection and Labeling
Use appropriate containers for each type of waste.
-
Solid Waste: Use a designated "non-hazardous" pharmaceutical waste container or a red biohazard/chemotoxic container for items like contaminated PPE and empty vials.[3]
-
Hazardous Waste: If deemed hazardous, use a specifically labeled hazardous waste container provided by EHS.[3]
-
Labeling: All waste containers must be clearly labeled, for instance as "Cytotoxic Waste," and include appropriate hazard symbols.[4]
Step 4: Secure Storage
Store all segregated and contained this compound waste in a secure, designated area with limited access while awaiting collection.
Step 5: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste contractor. The preferred method for the destruction of potent pharmaceutical compounds is high-temperature incineration at a permitted facility to ensure complete neutralization.[3][4]
Spill Management
In the event of a spill, immediate action is required to contain the area and prevent exposure.
-
Evacuate: Alert others and evacuate the immediate area.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment:
-
Powder Spills: Gently cover with a damp absorbent pad to avoid creating dust.
-
Liquid Spills: Absorb with an inert material.
-
-
Cleaning: Clean the spill area with an appropriate deactivating solution, as recommended by your EHS department.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
References
Essential Safety and Handling Guide for BAY1163877 (Rogaratinib)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the pan-FGFR Inhibitor, BAY1163877.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective fibroblast growth factor receptor (FGFR) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound is a physiologically highly active substance and must be handled with the care required for hazardous materials. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on guidelines for handling similar potent research compounds.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Protective Clothing | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of the compound, especially if in powder form. |
Engineering Controls
| Control Type | Specification | Rationale |
| Ventilation | Handle in a chemical fume hood | Minimizes inhalation exposure to dust or aerosols. |
| Safety Equipment | Eyewash stations and safety showers | Must be readily accessible in case of accidental exposure. |
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly and that work will be conducted in a designated area with appropriate engineering controls.
-
Weighing and Aliquoting : If working with the solid form, perform these tasks in a chemical fume hood to prevent inhalation of dust.
-
Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.
-
General Practices : Avoid direct contact with the compound. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Operational Plans: Experimental Protocols
This compound is a potent inhibitor of FGFRs 1, 2, 3, and 4.[1] Its mechanism of action involves blocking the ATP-binding pocket of the FGFR kinase domain, which in turn inhibits downstream signaling pathways such as the RAS-MAPK pathway, thereby reducing cell proliferation.[2]
This compound Inhibitory Activity
| Target | IC₅₀ |
| FGFR1 | 1.8 nM |
| FGFR2 | <1 nM |
| FGFR3 | 9.2 nM |
| FGFR4 | 1.2 nM |
Source: Selleck Chemicals[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Identify Waste : All materials that have come into contact with this compound should be considered hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper).
-
Empty stock vials.
-
Solutions containing this compound.
-
-
Containerize Waste :
-
Solid Waste : Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) department.
-
Labeling and Storage
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound (Rogaratinib)".
-
Store waste containers in a designated, secure satellite accumulation area until collection by EHS.
Final Disposal
-
The primary method for the disposal of potent chemical compounds is high-temperature incineration by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste. Do not dispose of this compound down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway and a general workflow for handling this compound.
Caption: FGFR signaling pathway and inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
